molecular formula C₁₇H₁₅N₃O₆ B1146484 Balsalazide 3-Isomer CAS No. 1242567-09-4

Balsalazide 3-Isomer

Cat. No.: B1146484
CAS No.: 1242567-09-4
M. Wt: 357.32
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Description

Balsalazide 3-Isomer, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₅N₃O₆ and its molecular weight is 357.32. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14(22)8-9-18-16(24)10-4-6-11(7-5-10)19-20-13-3-1-2-12(15(13)23)17(25)26/h1-7,23H,8-9H2,(H,18,24)(H,21,22)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNQWLIZMZLIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242567-09-4
Record name 3-(4-(2-Carboxyethylcarbamoyl) phenylazo)-salicylic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242567094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-(2-CARBOXYETHYLCARBAMOYL) PHENYLAZO)-SALICYLIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYR2V072JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Topic: In Vitro Biological Activity of Balsalazide 3-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Imperative of Isomeric Characterization in Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is rarely an entirely solitary molecular entity. Its synthesis and degradation can yield a constellation of related substances, including isomers, impurities, and metabolites. While often present in minute quantities, these compounds demand rigorous characterization, as they can possess unique biological activities that may impact the overall efficacy and safety profile of a drug product.

Balsalazide, a cornerstone pro-drug for the treatment of ulcerative colitis, is no exception. It is designed for targeted delivery of its active moiety, 5-aminosalicylic acid (5-ASA), to the colon.[1][2] During its process development, a positional isomer, the "Balsalazide 3-Isomer," has been identified as a potential impurity.[3] The biological activity of this isomer is largely uncharacterized in public literature, presenting a critical knowledge gap for formulation scientists, toxicologists, and regulatory professionals.

This technical guide is structured not as a review of existing data, but as a proactive, field-proven framework for the comprehensive in vitro evaluation of the this compound. It provides the strategic rationale, mechanistic hypotheses, and detailed experimental protocols necessary to elucidate its biological signature. By following this guide, researchers can generate the robust data required to understand the isomer's potential contribution—be it therapeutic, inert, or antagonistic—to the clinical profile of Balsalazide.

Section 1: Molecular Context and Structural Relationships

To design a logical testing strategy, one must first appreciate the structural nuances between Balsalazide, its active metabolite 5-ASA, and the 3-Isomer. Balsalazide is an azo-prodrug that links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[4] This bond is specifically designed to be cleaved by azoreductase enzymes produced by the colonic microbiota.[4][5]

The designation "3-Isomer" logically refers to a positional isomer of the salicylic acid moiety. Whereas the parent molecule is 5-((E)-(4-((2-carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid, the 3-Isomer would feature the azo linkage at the 3-position relative to the carboxylic acid group on the salicylic acid ring. This seemingly minor structural shift can have profound implications for enzymatic processing and receptor binding.

G cluster_0 Molecular Structures Balsalazide Balsalazide (5-Azo Linkage) FiveASA 5-Aminosalicylic Acid (5-ASA) (Active Metabolite) Balsalazide->FiveASA Bacterial Azoreduction (in colon) Carrier Inert Carrier (4-aminobenzoyl-β-alanine) Balsalazide->Carrier Bacterial Azoreduction (in colon) Isomer This compound (Hypothesized 3-Azo Linkage) Isomer->FiveASA Potential Cleavage? (Activity to be determined) Isomer->Carrier Potential Cleavage? (Activity to be determined)

Caption: Relationship between Balsalazide, its 3-Isomer, and its active metabolite.

Section 2: Core Mechanistic Hypotheses for In Vitro Evaluation

The investigative strategy is rooted in the known pharmacology of Balsalazide's active metabolite, 5-ASA. The central question is whether the 3-Isomer (either intact or as a potential metabolite) mimics, antagonizes, or is inert relative to 5-ASA's anti-inflammatory mechanisms.

  • Hypothesis 1: Direct Anti-inflammatory Activity: The primary function of 5-ASA is to locally suppress inflammation in the colonic mucosa.[6][7] It is hypothesized that the 3-Isomer may possess intrinsic anti-inflammatory properties by inhibiting key inflammatory mediators. This will be tested by measuring its effect on nitric oxide and pro-inflammatory cytokine production in a stimulated macrophage model.

  • Hypothesis 2: Modulation of Core Inflammatory Signaling Pathways: The anti-inflammatory effects of aminosalicylates are attributed to their ability to modulate critical signaling cascades. The most authoritative targets include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes, and the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[1][5][8] We will investigate the 3-Isomer's ability to inhibit the activation and nuclear translocation of NF-κB.

  • Hypothesis 3: Cellular Cytotoxicity: A crucial component of any impurity profile is toxicological assessment. It is essential to determine if the 3-Isomer exhibits cytotoxicity, which would be a significant safety concern. This will be evaluated using a standard cell viability assay to establish a non-toxic concentration range for subsequent mechanistic studies.

G cluster_pathways Key Inflammatory Pathways for Investigation cluster_nfkb NF-κB Pathway cluster_aa Arachidonic Acid Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Phosphorylation Stimulus->IKK Activates AA Arachidonic Acid Stimulus->AA Releases Membrane Cell Membrane IkB IκBα Degradation IKK->IkB p65 p65 Nuclear Translocation IkB->p65 Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) p65->Genes COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs G cluster_workflow Experimental Workflow: NF-κB Western Blot Analysis A 1. Cell Treatment (Pre-treat with Isomer, then stimulate) B 2. Protein Extraction (Nuclear/Cytosolic Fractionation) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Western Blot (Transfer & Antibody Probing) C->D E 5. Imaging & Densitometry (Quantify p-IκBα & nuclear p65) D->E

Caption: Workflow for investigating NF-κB pathway modulation via Western Blot.

Section 4: Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables. This allows for a direct comparison of the 3-Isomer's activity against the vehicle control and the active metabolite, 5-ASA.

Table 1: Hypothetical Summary of In Vitro Biological Activities

AssayParameterVehicle ControlThis compound (100 µM)5-ASA (100 µM)
Cytotoxicity Cell Viability (%)100 ± 5%98 ± 4%99 ± 5%
IC₅₀ (µM)>500>500>500
Anti-Inflammation NO Production (% of LPS)100 ± 8%Data to be generated45 ± 6%
(LPS-Stimulated)TNF-α Release (% of LPS)100 ± 10%Data to be generated52 ± 7%
NF-κB Signaling p-IκBα Level (Fold Change)5.0 ± 0.5Data to be generated1.5 ± 0.3
(TNF-α Stimulated)Nuclear p65 (Fold Change)8.0 ± 0.7Data to be generated2.1 ± 0.4

Data are presented as mean ± SD. This table serves as a template for reporting experimental results.

Interpretation: The primary goal is to determine if the data generated for the "this compound" columns show statistically significant differences from the Vehicle Control and how they compare to the positive control, 5-ASA.

  • Inert Profile: If the 3-Isomer shows results similar to the Vehicle Control across all assays, it can be considered biologically inert at the tested concentrations.

  • Active Profile: If the 3-Isomer significantly reduces NO, TNF-α, and NF-κB activation markers to a degree comparable to 5-ASA, it possesses anti-inflammatory activity.

  • Toxic Profile: If the 3-Isomer shows a low IC₅₀ value, it is cytotoxic and warrants further toxicological investigation.

References

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An In-Depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of Balsalazide 3-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of Balsalazide 3-Isomer, a known process impurity of the colon-targeted anti-inflammatory drug, balsalazide. As direct pharmacokinetic data for this specific isomer is not publicly available, this document serves as an in-depth, experience-driven roadmap for researchers, scientists, and drug development professionals. It outlines the rationale, methodologies, and critical considerations for a thorough preclinical investigation.

Introduction: The Rationale for Studying the this compound

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), designed for targeted delivery to the colon for the treatment of inflammatory bowel disease (IBD). Its efficacy and safety profile are well-established. However, during the synthesis of balsalazide, process-related impurities can arise. One such impurity is the this compound, chemically identified as (E)-3-[4-(2-Carboxyethylcarbamoyl)phenylazo]salicylic Acid.[1]

The presence of this isomer, even in trace amounts, necessitates a comprehensive pharmacokinetic evaluation for several key reasons:

  • Bioavailability and Systemic Exposure: It is crucial to determine if the 3-isomer is absorbed systemically and to what extent. Unintended systemic exposure of an uncharacterized molecule could lead to off-target effects and unforeseen toxicity.

  • Metabolic Fate: Understanding how and where the 3-isomer is metabolized is critical. Like the parent drug, it possesses an azo bond, suggesting it may also be a substrate for colonic bacterial azoreductases. However, the altered position of the azo linkage on the salicylic acid moiety could influence the rate and products of metabolism.

  • Potential for Local Activity and Toxicity: Investigating whether the 3-isomer releases 5-ASA in the colon is a primary objective. Furthermore, the generation of a novel carrier molecule upon azo bond cleavage requires toxicological assessment.

  • Regulatory Scrutiny: Regulatory agencies require a thorough characterization of any impurity present in a drug product above a certain threshold. A robust preclinical pharmacokinetic dataset is a cornerstone of this characterization.

This guide will delineate the essential preclinical in vivo and in vitro models and protocols to address these critical questions.

Preclinical Pharmacokinetic Models: A Multi-faceted Approach

A combination of in vivo and in vitro models is essential for a comprehensive understanding of the pharmacokinetic profile of the this compound.

In Vivo Models

The choice of animal model is critical and should ideally mimic the human gastrointestinal physiology as closely as possible, particularly concerning the gut microbiota.

  • Rodent Models (Rats and Mice): Rats are a common choice for initial pharmacokinetic screening due to their well-characterized physiology and the availability of surgical models. Mice, particularly transgenic models of colitis (e.g., IL-10 knockout mice), are invaluable for studying the pharmacokinetics in a disease state that reflects the intended patient population.[2]

  • Larger Animal Models (Pigs or Dogs): While more resource-intensive, larger animal models can provide data that is more readily extrapolated to humans due to similarities in gastrointestinal transit times and gut microbiota composition.

Table 1: Recommended In Vivo Preclinical Models

ModelSpeciesRationaleKey Endpoints
Normal Healthy Rodent Sprague-Dawley RatInitial PK screening, dose-ranging, and mass balance studies.Plasma and urine concentrations of the 3-isomer and its metabolites; fecal excretion.
Colitis Rodent Model DSS-induced or TNBS-induced colitis in mice/ratsTo assess pharmacokinetics in a disease state with compromised gut integrity.[2][3]Comparison of PK parameters between healthy and colitic animals.
Germ-Free Rodent Model Germ-free miceTo definitively assess the role of gut microbiota in the metabolism of the 3-isomer.Comparison of metabolic profiles with conventional animals.
In Vitro Models

In vitro models offer a controlled environment to investigate specific aspects of absorption and metabolism, providing mechanistic insights that complement in vivo data.

  • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is the gold standard for predicting intestinal drug absorption.[4][5] It allows for the assessment of passive diffusion and active transport mechanisms.

  • Anaerobic Fecal Slurries: Incubation of the 3-isomer with fecal slurries from preclinical species and humans provides a direct assessment of its metabolism by the gut microbiota.

  • Liver Microsomes and S9 Fractions: These subcellular fractions are used to investigate the potential for hepatic metabolism of any systemically absorbed 3-isomer or its metabolites.

Experimental Protocols: A Step-by-Step Guide

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose pharmacokinetic study in Sprague-Dawley rats.

Objective: To determine the plasma concentration-time profile, key pharmacokinetic parameters, and urinary and fecal excretion of this compound and its potential metabolites.

Methodology:

  • Animal Acclimatization: House male Sprague-Dawley rats (n=5 per time point) in controlled conditions for at least one week prior to the study.

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage. A control group should receive the vehicle.

  • Sample Collection:

    • Blood: Collect sparse blood samples (approx. 0.25 mL) from the tail vein into tubes containing an anticoagulant at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

    • Urine and Feces: House a separate group of animals (n=3) in metabolic cages for the collection of urine and feces over 48 hours.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize fecal samples and extract the analytes.

  • Bioanalysis: Quantify the concentrations of this compound and its predicted metabolites (e.g., 5-ASA and the novel carrier molecule) in plasma, urine, and fecal extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using appropriate software.

In Vitro Intestinal Permeability Assay using Caco-2 Cells

Objective: To assess the potential for intestinal absorption of the this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell™ inserts) for 21 days to allow for differentiation into a polarized monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: Confirm the integrity of the cell monolayer by measuring TEER.

  • Permeability Assay:

    • Add the this compound solution to the apical (AP) side of the monolayer.

    • At various time points, collect samples from the basolateral (BL) side.

    • In a separate experiment, add the compound to the BL side and sample from the AP side to assess efflux.

  • Bioanalysis: Quantify the concentration of the 3-isomer in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to predict the extent of intestinal absorption.

In Vitro Metabolism by Gut Microbiota

Objective: To determine if the this compound is metabolized by colonic bacteria.

Methodology:

  • Fecal Slurry Preparation: Prepare a fecal slurry from fresh fecal samples collected from rats or humans under anaerobic conditions.

  • Incubation: Incubate the this compound with the fecal slurry at 37°C in an anaerobic chamber.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Quench the reaction and extract the analytes.

  • Bioanalysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of metabolites.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is paramount for generating reliable pharmacokinetic data.

Table 2: Key Parameters for Bioanalytical Method Validation

ParameterDescriptionAcceptance Criteria
Specificity and Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.Within ±15% of the nominal value (±20% at the LLOQ).
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Within acceptable limits as defined by regulatory guidance.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions.Within ±15% of the nominal concentration.

A validated LC-MS/MS method would be the preferred choice for the quantification of the this compound and its metabolites due to its high sensitivity and selectivity.[6][7][8]

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and reporting.

Table 3: Hypothetical Comparative Pharmacokinetic Parameters of Balsalazide and its 3-Isomer in Rats

ParameterBalsalazideThis compound
Cmax (ng/mL) ~50To be determined
Tmax (hr) ~4-6To be determined
AUC (ng*hr/mL) ~300To be determined
Urinary Excretion (% of dose) <1%To be determined
Fecal Excretion (% of dose) >90%To be determined

Diagrams:

Balsalazide_Metabolism Balsalazide Balsalazide Metabolites 5-ASA + Carrier Molecule Balsalazide->Metabolites Bacterial Azoreductases (Colon) Balsalazide_3_Isomer This compound Putative_Metabolites 5-ASA + Novel Carrier Balsalazide_3_Isomer->Putative_Metabolites Bacterial Azoreductases (Colon)

Caption: Proposed metabolic activation of Balsalazide and its 3-Isomer.

In_Vivo_PK_Workflow Dosing Oral Dosing of 3-Isomer to Rats Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Feces_Collection Urine & Feces Collection Dosing->Urine_Feces_Collection Sample_Processing Plasma Separation & Extraction Blood_Sampling->Sample_Processing Urine_Feces_Collection->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

This technical guide provides a robust framework for the preclinical pharmacokinetic evaluation of the this compound. By following the outlined methodologies, researchers can generate a comprehensive dataset to understand the absorption, distribution, metabolism, and excretion of this impurity. The findings from these studies will be instrumental in assessing its potential impact on the safety and efficacy of the balsalazide drug product and will be a critical component of any regulatory submission. Future studies should focus on the toxicological evaluation of the novel carrier molecule that may be formed upon the metabolism of the 3-isomer.

References

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A Technical Guide to the Evaluation of Metabolic Stability of Balsalazide 3-Isomer in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

For research, drug development, and scientific professionals.

Abstract

Balsalazide is a colon-targeting prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), primarily activated by bacterial azoreductases in the lower gut for the localized treatment of ulcerative colitis.[1][2][3][4][5] While its intended site of action is local, any systemic absorption of the parent drug or its related substances, such as the Balsalazide 3-isomer, necessitates a thorough evaluation of their metabolic fate in the liver. This guide provides a comprehensive, in-depth technical framework for assessing the metabolic stability of this compound using human liver microsomes (HLMs). We detail the scientific rationale, a step-by-step experimental protocol, analytical methodology, and data interpretation, offering a robust system for generating reliable in vitro clearance data critical for preclinical safety and pharmacokinetic assessment.

Introduction: The Rationale for Hepatic Stability Assessment

Balsalazide: A Colon-Targeted Prodrug

Balsalazide is ingeniously designed to remain intact through the upper gastrointestinal tract. Upon reaching the colon, the anaerobic environment rich in bacterial azoreductases cleaves the azo bond, releasing the therapeutically active 5-ASA and an inert carrier moiety, 4-aminobenzoyl-β-alanine.[1][2][3][6] This localized delivery mechanism maximizes efficacy at the site of inflammation while minimizing systemic side effects.[3][4]

The this compound: An Uncharacterized Entity

The "3-isomer" of Balsalazide refers to a positional isomer where the azo linkage to the salicylic acid moiety is at position 3, rather than the conventional position 5. The presence of such isomers, often arising as impurities during synthesis, requires careful characterization. Even if present in small quantities, their systemic absorption and subsequent metabolism could lead to the formation of unknown metabolites with distinct pharmacological or toxicological profiles.

Why Liver Microsomes?

The liver is the principal organ of drug metabolism.[7][8] Any fraction of the this compound absorbed into the bloodstream will undergo first-pass metabolism in the liver. Human liver microsomes are subcellular fractions of the endoplasmic reticulum, containing a high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily (Phase I) and UDP-glucuronosyltransferases (UGTs) (Phase II).[8][9][10] Assessing the stability of a compound in this system is a standard, cost-effective, and high-throughput method to predict its in vivo hepatic clearance.[10][11][12]

Foundational Principles & Self-Validating Experimental Design

A robust metabolic stability assay is a self-validating system. Each component and control is chosen to ensure that the observed depletion of the test article is due to bona fide enzymatic activity.

The Core Reaction: Causality of Component Selection

The in vitro assay reconstitutes the essential elements of hepatic metabolism in a controlled environment.

  • Human Liver Microsomes (HLMs): The enzyme source. Pooled HLMs from multiple donors are recommended to average out inter-individual variability in enzyme expression.[13]

  • Phosphate Buffer (pH 7.4): Mimics physiological pH, ensuring optimal enzyme function.[13][14]

  • NADPH Regenerating System: This is the most critical component for Phase I metabolism.

    • Expertise & Experience: Simply adding NADPH is insufficient. Microsomal enzymes, particularly CYPs, rapidly consume NADPH.[15][16] A regenerating system provides a continuous supply, ensuring the reaction proceeds linearly over the time course. It typically consists of NADP+, a substrate (e.g., glucose-6-phosphate), and an enzyme (e.g., glucose-6-phosphate dehydrogenase) that collectively reduce NADP+ back to NADPH.[14][17] This prevents cofactor depletion from becoming the rate-limiting step.

  • Cofactors for Phase II Metabolism (Optional but Recommended): To assess glucuronidation, the incubation can be supplemented with Uridine 5'-diphospho-glucuronic acid (UDPGA).[8][11][18] For sulfation, 3'-phosphoadenosine 5'-phosphosulfate (PAPS) would be included.[19][20] The microsomal membrane can restrict UDPGA access to UGT enzymes; therefore, a pore-forming agent like alamethicin is often added to permeabilize the membrane and ensure maximal activity.[9]

The Trustworthiness Pillar: Mandatory Controls

Controls are non-negotiable for data integrity.

  • Time Zero (T0) Control: Samples are taken and immediately quenched at the start of the incubation. This establishes the 100% reference point for the initial concentration of the this compound.[21]

  • No-NADPH Control: The incubation is run without the NADPH regenerating system. Any compound loss in this control indicates chemical instability or metabolism by NADPH-independent enzymes.[8][21][22]

  • Heat-Inactivated Microsome Control: Microsomes are denatured by heating before the experiment. Compound loss here points to non-enzymatic degradation or chemical instability in the matrix.[21]

  • Positive Control: A compound with a known, well-characterized metabolic profile (e.g., Verapamil for high clearance, Diazepam for low clearance) is run in parallel.[7][10] This validates that the microsomal batch is enzymatically active and the assay is performing as expected.

Experimental Workflow & Visualization

The following diagram and protocol outline a robust workflow for determining the metabolic stability of the this compound.

G cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation Setup (37°C) cluster_sampling 3. Time-Point Sampling & Quenching cluster_analysis 4. Analysis & Data Processing prep_buffer Prepare 100 mM Phosphate Buffer (pH 7.4) pre_inc Pre-incubate HLMs, Buffer, & Isomer (5 min) prep_buffer->pre_inc prep_isomer Prepare 1 mM Stock of This compound (in DMSO) prep_isomer->pre_inc prep_nadph Prepare NADPH Regenerating System Solution initiate Initiate Reaction with NADPH System prep_nadph->initiate prep_hlm Thaw & Dilute Pooled HLMs (e.g., to 1 mg/mL) prep_hlm->pre_inc pre_inc->initiate timepoints Aliquots taken at: 0, 5, 15, 30, 60 min initiate->timepoints quench Quench with Cold Acetonitrile + Internal Standard timepoints->quench protein_crash Vortex & Centrifuge to Pellet Protein quench->protein_crash supernatant Transfer Supernatant protein_crash->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Calculate % Remaining, Half-Life (t½), & CLint lcms->data_proc

Caption: Experimental workflow for the HLM stability assay.

Detailed Step-by-Step Protocol

1. Reagent Preparation: a. Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[13] b. Prepare a 1 mM stock solution of this compound in DMSO. c. Prepare the NADPH regenerating system solution (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase in buffer).[14] d. On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) at 37°C and immediately place on ice.[21][23] Dilute the microsomes to a working concentration of 1 mg/mL in the phosphate buffer. Keep on ice.

2. Incubation: a. In microcentrifuge tubes, combine the phosphate buffer, the diluted HLM solution, and the this compound working solution to achieve final concentrations of 0.5 mg/mL HLM and 1 µM isomer.[8][13] b. Pre-incubate this mixture in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature. c. Initiate the metabolic reaction by adding the NADPH regenerating system solution.[9][21]

3. Sampling and Reaction Termination: a. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.[10][24] b. Immediately quench the reaction by adding the aliquot to a tube containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile. This organic solvent precipitates the microsomal proteins and stops all enzymatic activity.[12][13] The acetonitrile should contain a suitable internal standard (IS) for the LC-MS/MS analysis. c. Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

4. Sample Analysis: a. Carefully transfer the supernatant to a 96-well plate or HPLC vials for analysis. b. Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the this compound.

Parameter Recommended Condition Rationale
Test System Pooled Human Liver MicrosomesAverages population variability.[13]
Test Article Conc. 1 µMLow concentration, likely below the Michaelis-Menten constant (Km), ensuring first-order kinetics.[13]
Microsomal Protein Conc. 0.5 mg/mLBalances sufficient enzyme activity with minimizing non-specific binding.[8][24]
Cofactor NADPH Regenerating SystemProvides sustained cofactor supply for Phase I enzymes.[14][17]
Incubation Time Up to 60 minutesAllows for sufficient depletion of both stable and unstable compounds.[10][24]
Temperature 37°CPhysiological temperature for optimal enzyme activity.[12][14]
Quenching Solution Acetonitrile with Internal StandardEfficiently stops the reaction and prepares the sample for LC-MS/MS analysis.[12][13]

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity, specificity, and throughput.[25][26]

  • Chromatography: A C18 reverse-phase column is typically used to separate the this compound from matrix components and potential metabolites.[26][27] A gradient elution with mobile phases consisting of water and acetonitrile/methanol, often with a modifier like formic acid or ammonium acetate, is employed.[26]

  • Mass Spectrometry: Electrospray ionization (ESI) is commonly used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard.[27]

Potential Metabolic Pathways & Visualization

While the primary metabolism of the parent drug Balsalazide is colonic azo-reduction, any systemically absorbed 3-isomer could undergo hepatic metabolism. Based on its structure, potential pathways in liver microsomes include:

  • Azo-Reduction: Although less efficient than in the anaerobic gut, some hepatic reductases, including certain CYP450s, can reduce azo bonds, especially under low oxygen conditions.[28][29][30] This would cleave the molecule into 3-aminosalicylic acid and the carrier moiety.

  • Oxidative Metabolism (CYP450): Hydroxylation of the aromatic rings is a common Phase I reaction.

  • Conjugation (UGTs): The phenolic hydroxyl group and the carboxylic acid groups are prime sites for glucuronidation (Phase II), a major pathway for increasing water solubility and facilitating excretion.[18]

G cluster_phase1 Phase I (Microsomal) cluster_phase2 Phase II (Microsomal) parent This compound azo_reduct Azo-Reduction (CYP450 Reductase) parent->azo_reduct e.g., NADPH hydroxylation Hydroxylation (CYP450 Oxidases) parent->hydroxylation e.g., NADPH, O2 glucuronidation Glucuronidation (UGTs) parent->glucuronidation e.g., UDPGA metabolite1 3-Aminosalicylic Acid + Carrier Moiety azo_reduct->metabolite1 metabolite2 Hydroxylated Metabolite hydroxylation->metabolite2 metabolite3 Glucuronide Conjugate glucuronidation->metabolite3 metabolite2->glucuronidation

Caption: Hypothetical metabolic pathways in liver microsomes.

Data Analysis and Interpretation

The goal is to determine the rate of disappearance of the parent compound.

  • Plot the Data: Plot the natural logarithm (ln) of the percentage of the this compound remaining versus time.

  • Determine the Rate Constant (k): If the plot is linear, it indicates first-order kinetics. The slope of this line is the elimination rate constant, k (in min⁻¹).[14]

  • Calculate In Vitro Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

    • Formula: t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint): This value represents the volume of microsomal matrix cleared of the drug per unit time, normalized to the amount of protein.[31]

    • Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein in incubation)

The resulting CLint value allows the compound to be categorized (e.g., low, intermediate, or high clearance), which is a critical parameter for predicting in vivo hepatic clearance and overall pharmacokinetic behavior.[31][32][33][34]

References

  • Balsalazide Disodium Capsules USP - Boehringer Ingelheim.
  • Balsalazide: Package Insert / Prescribing Inform
  • Metabolic Stability Assays • WuXi AppTec Lab Testing Division.
  • Studies on the mechanism of reduction of azo dye carcinogens by rat liver microsomal cytochrome P-450 - PubMed.
  • NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies - PubMed.
  • Role of electronic factors in binding and reduction of azo dyes by hep
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  • Reduction of four bis‐azo dyes by pig liver microsomal fraction in anaerobic conditions - FLORE.
  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, r
  • Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC - NIH.
  • Pharmacology of Balsalazide (Colazil) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube.
  • Two classes of azo dye reductase activity associated with rat liver microsomal cytochrome P-450. | Semantic Scholar.
  • Protocol for the Human Liver Microsome Stability Assay - ResearchG
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  • Studies on the Microsomal Mixed-Function Oxidase System: Mechanism of Action of Hepatic NADPH-cytochrome P-450 Reductase - PubMed.
  • LC-MS analysis of p-aminosalicylic acid under electrospray ionization conditions manifests a profound solvent effect - ResearchG
  • Microsomal lipid peroxidation: the role of NADPH--cytochrome P450 reductase and ... - PubMed.
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  • Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS and - Semantic Scholar.
  • Mucosal 5‐aminosalicylic acid concentration, drug formulation and mucosal microbiome in patients with quiescent ulcer
  • Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed.
  • Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease - PMC - NIH.
  • High-Performance Liquid Chromatographic Assay of 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) and UDP-Glucuronic Acid (UDPGA)
  • Clinical Pharmacology of Balsalazide.
  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed.
  • Uridine diphosphate glucuronic acid – Knowledge and References - Taylor & Francis.
  • The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - Frontiers.
  • High-Performance Liquid Chromatographic Assay of 3′Phosphoadenosine 5′-Phosphosulfate (PAPS) and UDP-Glucuronic Acid (UDPGA)

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An In-Depth Technical Guide to the Solubility and Permeability of Balsalazide 3-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from a promising chemical entity to a viable drug candidate is critically dependent on its physicochemical and pharmacokinetic properties. Among these, aqueous solubility and intestinal permeability are paramount as they govern oral bioavailability. This guide provides a comprehensive technical overview of the methodologies used to characterize these essential properties for Balsalazide 3-Isomer, a positional isomer of the approved drug Balsalazide. As a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), Balsalazide's efficacy is tied to its targeted delivery to the colon.[1][2][3][4] Positional isomerism can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making a thorough investigation of the 3-isomer's properties a prerequisite for its development.[5][6][7] This document details the underlying principles and provides field-proven, step-by-step protocols for determining thermodynamic solubility via the shake-flask method and assessing permeability using the Caco-2 cell monolayer assay, the industry's gold standard. We further contextualize these data within the framework of the Biopharmaceutics Classification System (BCS), offering a predictive lens into the in vivo performance of this novel entity.

Introduction: The Significance of Positional Isomerism in a Colon-Targeted Prodrug

Balsalazide is an effective therapeutic for ulcerative colitis, a form of inflammatory bowel disease.[3][8] Its design as a prodrug is elegant: the active anti-inflammatory agent, 5-ASA, is linked to an inert carrier via an azo bond.[1][8] This bond protects the 5-ASA from absorption in the upper gastrointestinal tract and is specifically cleaved by azoreductase enzymes produced by colonic bacteria, ensuring localized drug delivery.[1][8][9]

The subject of this guide, this compound (CAS 1242567-09-4), features the same constituent parts as Balsalazide but with a different substitution pattern on the salicylic acid ring.[10] While Balsalazide is 5-[(-4-[[(2-carboxyethyl)amino]carbonyl]phenyl)azo]-2-hydroxybenzoic acid, the 3-isomer possesses the azo linkage at the C3 position. This seemingly minor structural modification can induce significant changes in intermolecular forces, crystal lattice energy, and ionization potential (pKa), thereby altering its solubility and permeability.[7]

Understanding these properties is not merely an academic exercise. They are the foundational pillars of the Biopharmaceutics Classification System (BCS) , a framework established by regulatory bodies like the U.S. Food and Drug Administration (FDA) to predict a drug's in vivo performance from in vitro measurements.[11][12][13] The BCS categorizes drugs into four classes based on their solubility and permeability, which helps in guiding drug development and can support waivers for certain in vivo bioequivalence studies.[11][13][14][15][16]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

This guide provides the robust experimental frameworks necessary to classify this compound and predict its potential as a therapeutic agent.

Aqueous Solubility Determination: The Shake-Flask Method

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. It is a critical parameter, as insufficient solubility can lead to poor absorption and erratic bioavailability.[17][18][19] The gold-standard approach for this measurement is the shake-flask method, which ensures that a true equilibrium is reached.[20][21]

Causality Behind Experimental Choices
  • pH Range Selection: A drug's solubility can be highly pH-dependent, especially for ionizable molecules like this compound, which contains multiple acidic functional groups. The FDA's BCS guidance mandates testing across a pH range of 1.2 to 6.8 to simulate the gastrointestinal transit.[12][16] We will use buffers simulating gastric (pH 1.2), duodenal (pH 4.5), and ileal (pH 6.8) conditions.

  • Temperature Control: Solubility is temperature-dependent. All experiments are conducted at 37 ± 1°C to mimic physiological conditions.[16]

  • Equilibration Time: Prodrugs and their isomers may have complex dissolution profiles. An extended incubation time (24-48 hours) is chosen to ensure the system reaches a true thermodynamic equilibrium, a cornerstone of the shake-flask method.[18][19]

  • Solid-State Analysis: The presence of excess solid compound is mandatory. Post-equilibration analysis of the solid phase (e.g., by XRPD) is a self-validating step to confirm that the compound has not changed its crystalline form during the experiment.

Detailed Experimental Protocol: Shake-Flask Solubility
  • Buffer Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) according to USP standards. Filter all buffers through a 0.45 µm filter.[17]

  • Compound Addition: Add an excess amount of this compound (e.g., 2-5 mg, ensuring solid remains visible) to a series of glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each prepared buffer to triplicate vials for each pH condition.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to 37°C. Agitate for 24 to 48 hours. Visually confirm that excess solid remains.

  • Phase Separation: After incubation, allow the vials to stand briefly. Withdraw an aliquot from the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Dilute the filtrate as necessary with the appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS, against a standard curve.[17][18]

  • pH Verification: Measure the pH of the remaining supernatant in each vial to confirm it has not shifted during the experiment.

Data Presentation and Interpretation

The results should be summarized in a table, allowing for clear interpretation.

pH ConditionMean Solubility (mg/mL)Standard DeviationBCS Solubility Class
1.2 (Simulated Gastric Fluid)Hypothetical Value: 0.15± 0.02Low
4.5 (Simulated Duodenal Fluid)Hypothetical Value: 1.50± 0.11High
6.8 (Simulated Ileal Fluid)Hypothetical Value: 2.75± 0.23High

BCS High Solubility Criterion: A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[12][16] Assuming a hypothetical highest dose of 250 mg for the isomer, the dose/solubility volume at pH 1.2 would be 250 mg / 0.15 mg/mL = 1667 mL. Since this exceeds 250 mL, the compound would be classified as having low solubility despite its higher solubility at other pH values.

dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Intestinal Permeability Assessment: The Caco-2 Monolayer Assay

Intestinal permeability is a measure of a drug's ability to cross the gastrointestinal epithelium and enter systemic circulation. The Caco-2 cell line, derived from a human colon adenocarcinoma, is the regulatory-accepted in vitro model for this process.[22][23][24][25] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[24][25]

Causality Behind Experimental Choices
  • Bidirectional Transport: Assessing transport in both directions—from the apical (lumenal) to the basolateral (blood) side (A→B) and vice versa (B→A)—is crucial.[23][26] This allows for the calculation of an efflux ratio (ER) . An ER significantly greater than 1 suggests the compound is a substrate for active efflux transporters, which can limit oral absorption.[25]

  • Monolayer Integrity: The validity of the assay hinges on the integrity of the cell monolayer. This is a self-validating system. We measure Trans-Epithelial Electrical Resistance (TEER) before and after the experiment. A consistent, high TEER value confirms the tightness of the cellular junctions. Additionally, a low-permeability paracellular marker (e.g., Lucifer Yellow) is co-administered to quantify any leakage.[24]

  • Use of Controls: The protocol's trustworthiness is established by including high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds in every assay.[25] These controls ensure the cell monolayer is functioning as expected and provide a benchmark for classifying the test compound.

Detailed Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 21 days to allow for full differentiation and polarization.[24]

  • Monolayer Integrity Check: Prior to the experiment, measure the TEER of each well. Only inserts displaying TEER values within the laboratory's established range (e.g., >300 Ω·cm²) should be used.

  • Preparation of Dosing Solutions: Dissolve this compound and control compounds in transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4) to the final test concentration (e.g., 10 µM).

  • Transport Experiment (A→B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both donor and receiver compartments.

  • Transport Experiment (B→A):

    • Perform the same procedure as above but add the dosing solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method. This is essential for sensitivity and selectivity.

  • Post-Experiment Integrity Check: Re-measure TEER values and/or measure the flux of a co-dosed Lucifer Yellow to confirm monolayer integrity was maintained throughout the experiment.

Data Presentation and Interpretation

The primary output is the apparent permeability coefficient (Papp), calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug appearance in the receiver compartment.

  • A is the surface area of the membrane.

  • C0 is the initial concentration in the donor compartment.

The data are summarized in a table.

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)BCS Permeability Class
This compound Hypothetical: 0.8Hypothetical: 2.53.1Low
Propranolol (High Perm.)22.520.10.9High
Atenolol (Low Perm.)0.30.41.3Low
Lucifer Yellow (% Flux)<1.0%N/AN/AIntegrity Marker

BCS High Permeability Criterion: A compound is considered "highly permeable" when the extent of absorption in humans is determined to be ≥85%. In vitro, a Papp value comparable to or greater than that of a high-permeability reference compound (like propranolol or metoprolol) in a validated Caco-2 system is indicative of high permeability.[12][23] In this hypothetical case, the this compound's Papp (A→B) is much lower than Propranolol's, classifying it as having low permeability . The efflux ratio of 3.1 strongly suggests it is a substrate of an efflux transporter.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for Caco-2 Bidirectional Permeability Assay.

Conclusion: Synthesizing Data for a BCS Classification

Based on the hypothetical data generated through these robust, self-validating protocols, this compound would be classified as follows:

  • Solubility: Low (due to failing the dose/solubility volume criterion at pH 1.2).

  • Permeability: Low (due to low Papp value relative to the high-permeability control and evidence of active efflux).

This places this compound into BCS Class IV .

This classification has profound implications for its development. As a BCS Class IV compound, it is predicted to have low and variable oral absorption. While this would be a significant challenge for a systemically acting drug, for a colon-targeted prodrug like Balsalazide, low permeability and solubility in the upper GI tract could be advantageous, potentially enhancing the amount of intact prodrug that reaches the colon. However, the active efflux further complicates this picture and warrants more detailed investigation into the specific transporters involved. This initial characterization is a critical first step, providing the essential data needed to guide formulation strategies, design further preclinical studies, and ultimately determine the therapeutic potential of this compound.

References

  • FDA. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration. [Link]

  • Patsnap. (2024). What is the mechanism of Balsalazide Disodium?. Patsnap Synapse. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. [Link]

  • Kumar, V., & Singh, P. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–18. [Link]

  • GlobalRx. (n.d.). Balsalazide Disodium 750mg Capsule: A Comprehensive Clinical Profile. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

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Methodological & Application

Application Note: A Validated LC-MS/MS Protocol for the Precise Quantification of Balsalazide and its 3-Isomer in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Balsalazide and its process-related impurity, Balsalazide 3-Isomer, in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, impurity profiling, and quality control of Balsalazide. The methodology outlined herein emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Isomer-Specific Quantification

Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), primarily used in the treatment of inflammatory bowel disease.[1] It is specifically designed for targeted delivery of the active moiety to the colon. During the synthesis of Balsalazide, the formation of positional isomers, such as the 3-isomer, is a possibility.[2] The presence and quantity of such isomers are critical quality attributes of the drug substance, as their pharmacological and toxicological profiles may differ from the parent drug. Therefore, a highly selective and sensitive analytical method is imperative to distinguish and quantify Balsalazide from its 3-isomer in biological matrices to ensure accurate pharmacokinetic assessments and patient safety. This document provides a comprehensive protocol for this purpose, grounded in established bioanalytical method validation principles.[3][4]

Chemical and Physical Properties of Analytes

A thorough understanding of the physicochemical properties of Balsalazide and its 3-isomer is fundamental to developing a robust analytical method.

PropertyBalsalazideThis compound
Chemical Structure (E)-5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)diazenyl)-2-hydroxybenzoic acid(E)-3-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)diazenyl)-2-hydroxybenzoic acid
Molecular Formula C₁₇H₁₅N₃O₆C₁₇H₁₅N₃O₆
Molecular Weight 357.32 g/mol [1]357.32 g/mol [2]
CAS Number 80573-04-2[1]1242567-09-4[2]
Solubility The disodium salt is freely soluble in water and isotonic saline.[5][6]Data not readily available, but expected to have similar solubility characteristics to Balsalazide.
Ionization Expected to ionize well in positive electrospray ionization (ESI) mode to form a protonated molecule [M+H]⁺.[7]Expected to ionize similarly to Balsalazide in positive ESI mode.

Experimental Protocol: From Sample to Signal

This section details the step-by-step methodology for the quantification of Balsalazide and its 3-isomer in human plasma.

Materials and Reagents
  • Balsalazide reference standard (purity ≥98%)

  • This compound reference standard (purity ≥98%)

  • Balsalazide-d4 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (K₂EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Ethyl acetate (HPLC grade)

Sample Preparation: A Liquid-Liquid Extraction Approach

Liquid-liquid extraction (LLE) is chosen for its ability to efficiently extract the analytes from the complex plasma matrix while minimizing interferences.[8]

Protocol:

  • Thaw frozen human plasma samples to room temperature.

  • Spike 200 µL of plasma with 20 µL of internal standard working solution.

  • Add 100 µL of 1% formic acid in water to acidify the plasma. This step is crucial for protonating the acidic analytes, enhancing their partitioning into the organic solvent.[8]

  • Add 1 mL of ethyl acetate to the plasma sample.

  • Vortex mix for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase (see section 3.3).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography: Isomer Separation

The chromatographic separation is critical for distinguishing between the two positional isomers. The following conditions are based on a proven stability-indicating method for Balsalazide and its related substances.[7]

ParameterConditionRationale
Column Spherisorb ODS2 (250 x 4.6 mm, 5 µm) or equivalent C18 columnProvides good retention and resolution for aromatic acidic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive ionization and helps in peak shaping.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analytes.
Gradient 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% BA gradient is employed to ensure adequate separation of the isomers and elution of any late-eluting matrix components.
Flow Rate 0.8 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35°CTo ensure reproducible retention times.[7]
Injection Volume 10 µL
Mass Spectrometry: Detection and Quantification

The analysis will be performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.

ParameterConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Balsalazide and its isomers readily form protonated molecules [M+H]⁺.[7]
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Source Temperature 500°CTo aid in desolvation.
IonSpray Voltage 5500 VTo generate a stable spray.

MRM Transitions:

The following MRM transitions are proposed. The exact collision energies should be optimized by infusing a standard solution of each analyte and observing the fragmentation pattern to select the most intense and stable product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Balsalazide358.1To be determined100To be optimized
This compound358.1To be determined100To be optimized
Balsalazide-d4 (IS)362.1To be determined100To be optimized

Note: The precursor ion for both Balsalazide and its 3-isomer is [M+H]⁺ with an m/z of 358.1. The fragmentation patterns are expected to be similar, with potential differences in the relative abundance of fragment ions. A key fragment is likely to result from the cleavage of the azo bond.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method must be validated according to the guidelines of regulatory agencies such as the FDA and EMA to ensure its reliability.[3][4]

Validation Parameters
  • Specificity and Selectivity: Assessed by analyzing blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of the analytes and internal standard.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analytes. A linear range of at least three orders of magnitude is desirable. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Evaluated by comparing the response of the analytes in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: The efficiency of the LLE process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analytes in plasma must be assessed under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

    • Post-Preparative Stability: In the autosampler.

Data Visualization and Workflow

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Spiking with IS p2 Acidification p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Chromatographic Separation p5->a1 a2 Mass Spectrometric Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Experimental workflow from sample preparation to data analysis.

Method Validation Workflow Diagram

validation_workflow cluster_core Core Validation Parameters cluster_additional Additional Validation Parameters v1 Specificity & Selectivity v2 Linearity & Range v3 Accuracy & Precision v4 Matrix Effect v3->v4 v5 Recovery v3->v5 v6 Stability v3->v6 v_end Validated Method v4->v_end v5->v_end v6->v_end v_start Method Development v_start->v1 v_start->v2 v_start->v3

Caption: Workflow for the validation of the bioanalytical method.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a comprehensive framework for the accurate and precise quantification of Balsalazide and its 3-isomer in human plasma. By adhering to the principles of scientific integrity and thorough method validation, this protocol serves as a reliable tool for researchers and drug development professionals. The emphasis on the rationale behind each step empowers users to adapt and troubleshoot the method as needed for their specific applications.

References

  • Drugs.com. Balsalazide: Package Insert / Prescribing Information / MOA. [Link]

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  • PubMed. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. [Link]

  • Google Patents.
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Protocol for testing anti-inflammatory effects of Balsalazide 3-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Validated Protocol for Assessing the Anti-Inflammatory Efficacy of Balsalazide 3-Isomer

Audience: Researchers, scientists, and drug development professionals.

Abstract

Balsalazide is a clinically approved prodrug designed for the targeted delivery of its active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon for the treatment of inflammatory bowel disease (IBD).[1][2] Its efficacy stems from the local action of 5-ASA, which modulates key inflammatory pathways within the colonic mucosa.[3][4] This application note presents a comprehensive, two-part protocol for the preclinical evaluation of a novel structural analog, "this compound." The objective is to provide researchers with a robust framework to characterize its anti-inflammatory properties, first through a detailed in vitro assessment using a macrophage-based model, followed by an in vivo efficacy study in a chemically-induced murine model of colitis. These protocols are designed to elucidate the compound's mechanism of action and establish its therapeutic potential relative to its parent compound.

Background: The Balsalazide Anti-Inflammatory Mechanism

Balsalazide is delivered intact to the large intestine, where resident bacterial azoreductases cleave its diazo bond, releasing equimolar amounts of 5-ASA and an inert carrier molecule.[3][5] The therapeutic effects are attributed to 5-ASA. While its complete mechanism is still under investigation, 5-ASA is known to exert its anti-inflammatory effects through several actions. It inhibits the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the synthesis of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.[4][6] Furthermore, evidence suggests that 5-ASA can interfere with the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS).[5]

The following pathway illustrates the key targets for assessing the anti-inflammatory action of 5-ASA and its derivatives.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage cluster_2 Inflammatory Mediators cluster_3 Therapeutic Intervention LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates signaling cascade iNOS iNOS Expression NFkB->iNOS Promotes transcription COX2 COX-2 Expression NFkB->COX2 Promotes transcription Cytokines_exp Cytokine Gene Expression (TNF-α, IL-6) NFkB->Cytokines_exp Promotes transcription NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Cytokines_prod TNF-α, IL-6 Production Cytokines_exp->Cytokines_prod Compound This compound (or 5-ASA) Compound->NFkB Inhibits Compound->COX2 Inhibits

Caption: Proposed anti-inflammatory mechanism of 5-ASA derivatives.

Part 1: In Vitro Characterization of Anti-Inflammatory Activity

This section details the protocol for assessing the direct anti-inflammatory effects of this compound on cultured macrophages.

Objective: To quantify the ability of this compound to suppress the production of key pro-inflammatory mediators (NO, TNF-α, IL-6) and the expression of inflammatory enzymes (iNOS, COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Workflow: In Vitro Analysis

G A 1. Seed RAW 264.7 Cells (e.g., 2.5 x 10^5 cells/well) B 2. Pre-treatment (1 hr) - Vehicle Control - this compound (Dose-response) - Positive Control (e.g., 5-ASA) A->B C 3. Stimulation (24 hrs) - Add LPS (1 µg/mL) B->C D 4. Sample Collection C->D E Supernatant (for protein analysis) D->E F Cell Lysate (for RNA analysis) D->F G Griess Assay (NO) E->G H ELISA (TNF-α, IL-6) E->H I qPCR (iNOS, COX-2) F->I

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 1.1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 2.5 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.[7]

  • Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM), a positive control (e.g., 5-ASA or Dexamethasone), or a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control group.[8]

  • Incubation: Incubate the plates for 24 hours.

  • Sample Collection: After incubation, carefully collect the culture supernatant for NO and cytokine analysis. Wash the remaining cells with PBS and lyse them for RNA extraction.

Protocol 1.2: Cell Viability Assay
  • Rationale: To ensure that any observed reduction in inflammatory markers is due to an anti-inflammatory effect and not cytotoxicity. This is a critical self-validating step.

  • Method (MTT or CCK-8 Assay):

    • Seed cells in a 96-well plate (5 x 10⁴ cells/well).[7]

    • Treat with the same concentrations of this compound as in the primary experiment (without LPS stimulation) for 24 hours.

    • Add MTT or CCK-8 reagent according to the manufacturer's instructions and incubate.

    • Measure absorbance at the appropriate wavelength. Cell viability should be >90% at the concentrations used for anti-inflammatory assays.

Protocol 1.3: Nitric Oxide (NO) Quantification (Griess Assay)
  • Principle: The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[9][10]

  • Procedure:

    • Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).[11]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.[12]

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 1.4: Cytokine Quantification (ELISA)
  • Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically quantify the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the culture supernatant.[13][14]

  • Procedure:

    • Use commercially available ELISA kits for murine TNF-α and IL-6.[15][16]

    • Follow the manufacturer's protocol precisely. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a biotinylated detection antibody.

      • Adding Streptavidin-HRP.

      • Adding a substrate (e.g., TMB) to develop color.

      • Adding a stop solution and measuring absorbance at 450 nm.[17]

    • Calculate cytokine concentrations based on the standard curve.

Protocol 1.5: Gene Expression Analysis (qPCR)
  • Principle: Quantitative real-time PCR (qPCR) is used to measure the relative mRNA expression levels of genes encoding pro-inflammatory enzymes, such as iNOS and COX-2.[18]

  • Procedure:

    • RNA Extraction: Extract total RNA from the cell lysates using a commercial kit (e.g., RNeasy Mini Kit).

    • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcription kit.

    • qPCR: Perform qPCR using SYBR Green master mix and primers specific for murine iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[19]

Data Presentation and Interpretation

Summarize the quantitative results in a table for clear comparison.

AssayVehicle + LPSThis compound (IC₅₀)Positive ControlInterpretation
NO Production HighDose-dependent reductionSignificant reductionIndicates inhibition of iNOS activity/expression.
TNF-α Secretion HighDose-dependent reductionSignificant reductionShows suppression of a key pro-inflammatory cytokine.
IL-6 Secretion HighDose-dependent reductionSignificant reductionConfirms broad anti-inflammatory cytokine effect.
iNOS mRNA HighDose-dependent reductionSignificant reductionSuggests transcriptional regulation of the NO pathway.
COX-2 mRNA HighDose-dependent reductionSignificant reductionSuggests transcriptional regulation of the prostaglandin pathway.

Part 2: In Vivo Efficacy in a Murine Model of Colitis

This section provides a protocol to evaluate the therapeutic efficacy of this compound in the dextran sulfate sodium (DSS)-induced colitis model, which is highly relevant to human ulcerative colitis.[20][21]

Objective: To determine if oral administration of this compound can ameliorate the clinical and pathological features of acute colitis in mice.

Experimental Workflow: In Vivo Analysis

G A 1. Acclimatize C57BL/6 Mice (1 week) B 2. Group Assignment - Healthy Control - DSS + Vehicle - DSS + this compound - DSS + Balsalazide A->B C 3. Induction & Dosing (Days 0-5) - Administer 2.5-3% DSS in drinking water - Daily oral gavage with compound/vehicle B->C D 4. Daily Monitoring (Days 0-8) - Body Weight - Stool Consistency - Rectal Bleeding (Calculate Disease Activity Index - DAI) C->D E 5. Sacrifice (Day 8) & Tissue Collection D->E F 6. Endpoint Analysis E->F G Colon Length & Weight F->G H Histopathology (H&E Staining) F->H I MPO Activity Assay F->I

Caption: Workflow for DSS-induced colitis in vivo study.

Protocol 2.1: Induction of Colitis and Treatment
  • Animals: Use 8-10 week old C57BL/6 mice, as they are susceptible to DSS-induced colitis.[21]

  • Acclimatization: House animals under standard conditions for at least one week before the experiment.

  • Grouping: Randomly assign mice to experimental groups (n=8-10 per group):

    • Group 1: Healthy Control (regular drinking water, vehicle gavage).

    • Group 2: DSS Control (DSS in water, vehicle gavage).

    • Group 3: DSS + this compound (DSS in water, test compound gavage).

    • Group 4: DSS + Balsalazide (DSS in water, positive control gavage).

  • Colitis Induction: Administer 2.5-3% (w/v) DSS (MW: 36,000–50,000) in the drinking water for 5-7 consecutive days.[21][22] Prepare fresh DSS solution daily.[22]

  • Compound Administration: Administer this compound or controls daily via oral gavage, starting from day 0 until the day before sacrifice. The dose should be determined from pilot studies or literature on similar compounds.

Protocol 2.2: Disease Activity Index (DAI) Monitoring
  • Rationale: The DAI is a standardized scoring system to quantitatively assess the clinical progression of colitis.[21]

  • Procedure: Record the body weight, stool consistency, and presence of blood in the stool for each mouse daily. Calculate the DAI score as the average of the following sub-scores:

ScoreWeight Loss (%)Stool ConsistencyBleeding
0 NoneNormal, hard pelletsNegative
1 1-5%
2 5-10%Loose stoolsPositive (Hemoccult)
3 10-15%
4 >15%Watery diarrheaGross bleeding
Protocol 2.3: Endpoint and Tissue Analysis
  • Euthanasia & Collection: At the end of the study (e.g., day 8), euthanize the mice.[23] Carefully dissect the entire colon from the cecum to the anus.

  • Macroscopic Evaluation: Measure the length of the colon. Inflammation typically causes colon shortening.[21]

  • Sample Preparation:

    • Take a distal segment of the colon for histopathology and fix it in 10% neutral buffered formalin.

    • Take another segment, snap-freeze it in liquid nitrogen, and store it at -80°C for the MPO assay.

Protocol 2.4: Histopathological Analysis
  • Rationale: To microscopically assess tissue damage, ulceration, and immune cell infiltration.

  • Procedure:

    • Embed the formalin-fixed tissue in paraffin and cut 5 µm sections.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • Score the slides blindly for severity of inflammation and extent of tissue damage.

Protocol 2.5: Myeloperoxidase (MPO) Activity Assay
  • Rationale: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue serves as a quantitative biomarker for neutrophil infiltration, a hallmark of acute inflammation.[24]

  • Procedure:

    • Homogenization: Homogenize the frozen colon tissue (~20-50 mg) in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[24]

    • Extraction: Subject the homogenate to freeze-thaw cycles and centrifugation to extract the MPO enzyme.

    • Kinetic Assay:

      • Add the supernatant (sample) to a reaction buffer containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.[24][25]

      • Measure the change in absorbance over time at 460 nm using a spectrophotometer.[26]

    • Quantification: Express MPO activity as units per milligram of tissue.

Data Presentation and Interpretation

Summarize the in vivo results in a table.

ParameterDSS + VehicleDSS + this compoundDSS + BalsalazideInterpretation
DAI Score HighSignificantly lowerSignificantly lowerIndicates amelioration of clinical symptoms.
Colon Length (cm) ShortSignificantly longerSignificantly longerShows reduction in inflammation-induced edema and shortening.
Histology Score HighSignificantly lowerSignificantly lowerDemonstrates protection against tissue damage and infiltration.
MPO Activity HighSignificantly lowerSignificantly lowerConfirms reduced neutrophil infiltration into the colon.

Conclusion

This application note provides a validated, two-stage protocol for characterizing the anti-inflammatory properties of this compound. The in vitro assays offer a rapid and mechanistic assessment of the compound's direct effects on inflammatory cells, while the in vivo DSS colitis model provides crucial data on its therapeutic efficacy in a disease-relevant context. Together, these protocols form a comprehensive preclinical package for decision-making in the drug development process for novel IBD therapeutics.

References

  • Drugs.com. (n.d.). Balsalazide: Package Insert / Prescribing Information / MOA. Retrieved from Drugs.com. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Balsalazide Disodium?. Retrieved from Patsnap. [Link]

  • National Center for Biotechnology Information. (n.d.). Balsalazide. PubChem Compound Database. Retrieved from NIH. [Link]

  • MedicineNet. (2024). Balsalazide (Colazal): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from MedicineNet. [Link]

  • Pediatric Oncall. (n.d.). Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index. Retrieved from Pediatric Oncall. [Link]

  • BioVision Inc. (n.d.). Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. Retrieved from BioVision. [Link]

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  • Li, Y., et al. (2024). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 25(1), 10. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from ResearchGate. [Link]

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Application Note & Protocols: In Vivo Evaluation of Balsalazide and its 3-Isomer in Murine Models of Colitis

Author: BenchChem Technical Support Team. Date: January 2026

Scientific Rationale and Strategic Overview

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease, is a chronic inflammatory condition of the gastrointestinal tract.[1] 5-aminosalicylates (5-ASA), such as mesalamine, are a first-line treatment for mild to moderate UC.[2] However, the systemic absorption of orally administered mesalamine limits its delivery to the colon, the primary site of inflammation in UC.

Balsalazide was engineered to overcome this limitation. It is a prodrug that links mesalamine to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[3][4] This bond protects the molecule from degradation in the upper GI tract, allowing it to be delivered intact to the colon.[3] There, resident bacterial azoreductases cleave the bond, releasing the therapeutically active mesalamine directly at the site of disease.[4][5][6] The proposed mechanism of mesalamine involves the local inhibition of inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.[5][7]

The existence of a positional isomer, Balsalazide 3-Isomer, presents a critical research question: does this structural modification alter the compound's prodrug characteristics, efficacy, or safety profile?[8] Evaluating this novel chemical entity requires robust, validated preclinical models that can effectively assess colon-specific anti-inflammatory activity. This guide details the use of chemically-induced murine colitis models to compare the effects of this compound against its parent compound, Balsalazide.

Postulated Mechanism of Action

The central hypothesis for both Balsalazide and its 3-Isomer is their function as colon-targeted prodrugs. The in vivo models described herein are designed to test this hypothesis by assessing the downstream anti-inflammatory effects that are contingent on the successful release of active 5-ASA in the colon.

Balsalazide_MoA cluster_GITract Gastrointestinal Tract cluster_Colon Colonic Lumen & Mucosa Oral Oral Administration (Balsalazide / 3-Isomer) Stomach Stomach & Small Intestine (Azo bond remains intact) Oral->Stomach Transit Colon Colon (Site of Action) Stomach->Colon Transit Bacteria Bacterial Azoreductases Cleavage Azo Bond Cleavage Bacteria->Cleavage ASA Active 5-ASA (Mesalamine) Cleavage->ASA Inert Inert Carrier Moiety Cleavage->Inert Inflammation COX / LOX Pathways NF-κB Activation ASA->Inflammation Inhibits Effect Reduced Inflammation Inflammation->Effect leads to Experimental_Workflow Acclimatization 1. Acclimatization (7 days) Grouping 2. Randomization into Groups (n=8-10 per group) Acclimatization->Grouping Induction 3. Colitis Induction (DSS or TNBS) Grouping->Induction Treatment 4. Daily Treatment (Oral Gavage) Induction->Treatment Monitoring 5. Daily Monitoring (Weight, DAI Score) Treatment->Monitoring Termination 6. Study Termination (Day 7-10) Monitoring->Termination Analysis 7. Endpoint Analysis (Macroscopic, Histo, Biochem, PK) Termination->Analysis

Figure 2: General experimental workflow for evaluating test compounds in colitis models.

Experimental Groups:

  • Group 1: Sham Control: No disease induction, treated with vehicle.

  • Group 2: Vehicle Control: Disease induction (DSS or TNBS), treated with vehicle.

  • Group 3: Positive Control: Disease induction, treated with Balsalazide.

  • Group 4: Test Article: Disease induction, treated with this compound.

Detailed Experimental Protocols

Protocol 1: DSS-Induced Acute Colitis in Mice

This protocol describes the induction of acute colitis using DSS in drinking water, a method that reliably produces UC-like symptoms.

Materials:

  • C57BL/6 mice (female, 8-10 weeks old)

  • Dextran Sodium Sulfate (DSS, MW 36-50 kDa)

  • Sterile drinking water

  • Test compounds (Balsalazide, 3-Isomer) and vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Standard animal housing and husbandry equipment

Methodology:

  • Acclimatization: House mice under standard conditions (12h light/dark cycle, ad libitum access to food and water) for 7 days.

  • Baseline Measurement: Record the initial body weight of all animals.

  • Colitis Induction: Prepare a 2.5-3.0% (w/v) DSS solution in sterile drinking water. [9]The optimal concentration should be determined in a pilot study. Administer this solution as the sole source of drinking water for 5-7 consecutive days. [10]The Sham group receives regular sterile drinking water.

  • Treatment Administration:

    • Beginning on Day 1 of DSS administration, dose the animals once daily via oral gavage according to the experimental groups.

    • A typical volume is 100 µL per 10 g of body weight.

    • Dosing should be based on daily body weight measurements.

  • Daily Monitoring:

    • Record body weight for each animal daily.

    • Calculate the Disease Activity Index (DAI) score daily based on the parameters in Table 1. This is a critical, non-invasive measure of disease progression.

  • Termination and Sample Collection:

    • At the end of the study period (typically Day 7), euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately perform a laparotomy and carefully excise the entire colon from the cecum to the anus.

    • Measure the colon length (from the ileocecal junction to the distal rectum) as an indicator of inflammation (inflammation leads to colon shortening).

    • Collect a small distal piece of the colon (~0.5 cm) and snap-freeze it in liquid nitrogen for subsequent biochemical (MPO, cytokine) and PK/PD analysis. Store at -80°C.

    • Fix the remaining colon tissue in 10% neutral buffered formalin for 24 hours for histopathological analysis.

Table 1: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 None or gainNormal, well-formed pelletsNone
1 1-5%Soft but still formedHemoccult positive
2 5-10%Pasty, semi-formedVisible blood in stool
3 10-15%LiquidRectal bleeding
4 >15%-Gross bleeding from rectum
DAI is calculated as the sum of the scores for weight loss, stool consistency, and bleeding, divided by 3.
Protocol 2: TNBS-Induced Acute Colitis in Mice

This protocol uses a T-cell-mediated mechanism to induce colitis, providing complementary data to the DSS model.

Materials:

  • BALB/c mice (female, 8-10 weeks old)

  • 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) solution (5% w/v in water)

  • Ethanol (100%)

  • Flexible polyurethane catheter (3.5 Fr) attached to a 1 mL syringe

  • Isoflurane or other suitable anesthetic

  • All other materials as listed in Protocol 1

Methodology:

  • Acclimatization & Baseline: As described in Protocol 1.

  • Pre-sensitization (Optional but Recommended): Seven days prior to induction, apply 150 µL of 1% TNBS in ethanol to a shaved area on the back of the mice to enhance the T-cell response.

  • Colitis Induction (Day 0):

    • Fast mice for 12-16 hours (provide water ad libitum) to empty the colon.

    • Anesthetize the mice lightly with isoflurane.

    • Prepare the TNBS induction solution by mixing the 5% TNBS stock with 100% ethanol to achieve a final concentration of 50% ethanol. The typical dose of TNBS is 100-120 mg/kg. [11] * Gently insert the catheter 3-4 cm into the rectum.

    • Slowly instill 100 µL of the TNBS/ethanol solution.

    • To ensure the solution is retained, hold the mouse in a head-down position for 60 seconds after instillation. [11] * The Sham group receives an equal volume of 50% ethanol without TNBS.

  • Treatment & Monitoring: As described in Protocol 1, starting 24 hours after TNBS induction (Day 1) and continuing daily.

  • Termination & Sample Collection: As described in Protocol 1, typically performed on Day 3 or 4 post-induction, as this model can be more severe than DSS-induced colitis.

Endpoint Analysis and Data Acquisition

A multi-parametric approach is essential for a thorough evaluation.

  • Histopathology: Formalin-fixed colon tissues should be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A blinded pathologist should score the sections for severity of inflammation, extent of injury, and crypt damage.

  • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Its activity in colon tissue homogenates is a quantitative marker of neutrophil infiltration and, by extension, inflammation. Standard commercial kits are available for this colorimetric assay.

  • Cytokine Analysis: Snap-frozen colon tissue can be homogenized to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead-based assays (e.g., Luminex). This provides insight into the specific inflammatory pathways being modulated.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: This is arguably the most critical endpoint for a prodrug study.

    • Objective: To confirm that the test article is cleaved in the colon and to quantify the local concentration of the active drug (5-ASA).

    • Method: Colon tissue samples collected at termination are homogenized. The concentrations of the parent prodrug (Balsalazide or 3-Isomer), active 5-ASA, and its major metabolite N-acetyl-5-ASA are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. [12][13][14] * Rationale: This analysis directly validates the prodrug hypothesis. High efficacy should correlate with high local concentrations of 5-ASA. A failure to detect 5-ASA would suggest the 3-isomer is not a viable prodrug in this model.

Data Summary and Interpretation

Quantitative data should be presented clearly for comparison across groups.

Table 2: Example Dosing and PK/PD Parameter Summary

ParameterVehicle ControlBalsalazide (100 mg/kg)This compound (100 mg/kg)
Dosing Route Oral GavageOral GavageOral Gavage
Frequency Once DailyOnce DailyOnce Daily
Vehicle 0.5% CMC0.5% CMC0.5% CMC
Colon 5-ASA (ng/g tissue) UndetectableTarget: 500-1500Experimental Result
Colon N-Ac-5-ASA (ng/g tissue) UndetectableTarget: 100-500Experimental Result

Interpreting Potential Outcomes:

  • Superior Efficacy: The 3-Isomer group shows significantly better improvement in DAI, colon length, and histological scores compared to the Balsalazide group. This should correlate with higher or more sustained local 5-ASA concentrations.

  • Equivalent Efficacy: No significant difference is observed between the 3-Isomer and Balsalazide groups across all endpoints. This suggests the isomeric change did not meaningfully alter the compound's pharmacological properties.

  • Inferior or No Efficacy: The 3-Isomer group shows little to no improvement compared to the vehicle control. This would likely correlate with very low or undetectable levels of 5-ASA in the colon tissue, indicating that the 3-isomer is not efficiently cleaved by bacterial azoreductases.

Conclusion

The DSS and TNBS-induced colitis models provide a robust and complementary platform for the preclinical evaluation of novel colon-targeting prodrugs like this compound. By combining macroscopic clinical scoring, histological analysis, and crucial tissue-level PK/PD measurements, researchers can effectively determine if a novel chemical entity retains the essential prodrug characteristics of the parent compound and assess its relative anti-inflammatory efficacy. This integrated approach is fundamental to making informed decisions in the drug development pipeline for IBD therapeutics.

References

  • PubChem. (n.d.). Balsalazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y. Z., Li, Y. Y., & Wang, C. (2024). Animal models of inflammatory bowel disease: category and evaluation indexes. Military Medical Research. Retrieved from [Link]

  • Pacifici, G. M. (2024). Clinical Pharmacology of Balsalazide. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Balsalazide Disodium? Synapse. Retrieved from [Link]

  • Pacifici, G. M. (2024). Clinical Pharmacology of Balsalazide. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Drugs.com. (n.d.). Balsalazide: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • YouTube. (2025). Pharmacology of Balsalazide (Colazil) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). balsalazide. Retrieved from [Link]

  • Neurath, M. F., Fuss, I., & Strober, W. (2016). The TNBS-induced colitis animal model: An overview. Intestinal Immunology. Retrieved from [Link]

  • Pang, J., et al. (2018). Animal models of ulcerative colitis and their application in drug research. Drug Design, Development and Therapy. Retrieved from [Link]

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  • Frieri, G., et al. (2013). Dose loading with delayed-release mesalazine: a study of tissue drug concentrations and standard pharmacokinetic parameters. BMC Gastroenterology. Retrieved from [Link]

  • Tursi, A. (2015). Balsalazide in treating colonic diseases. ResearchGate. Retrieved from [Link]

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  • International Journal of Pharmaceutical Research and Applications. (2024). Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chromatography – Mass Spectrometry. Retrieved from [Link]

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Application Note: A Framework of Cell-Based Assays for Evaluating the Anti-Inflammatory Activity of Balsalazide 3-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, cell-based screening platform to evaluate the biological activity of Balsalazide 3-Isomer. Balsalazide is a colon-targeting prodrug of mesalazine (5-aminosalicylic acid, 5-ASA), a first-line treatment for inflammatory bowel disease (IBD).[1][2][3] The presence of isomers, such as the 3-isomer, as impurities or variants necessitates a rigorous assessment of their potential therapeutic efficacy or lack thereof. We present a tiered, multi-assay strategy focused on key inflammatory pathways implicated in IBD, primarily the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling cascades. The described protocols are designed to be self-validating, combining direct pathway analysis with functional downstream readouts and essential cytotoxicity counter-screens to ensure data integrity and provide a clear, interpretable pharmacological profile of the test compound.

Background: The Molecular Basis for Screening in IBD

Inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease, is characterized by chronic, relapsing inflammation of the gastrointestinal tract.[4] A central player in orchestrating this inflammatory response is the transcription factor NF-κB.[5][6]

1.1 The Central Role of NF-κB Signaling In intestinal epithelial and immune cells, pro-inflammatory stimuli, such as the cytokine Tumor Necrosis Factor-alpha (TNF-α), activate the canonical NF-κB pathway.[7] This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), allowing the p50/p65 heterodimer to translocate to the nucleus. Once in the nucleus, NF-κB binds to response elements in the promoters of various pro-inflammatory genes, driving the transcription of cytokines (e.g., IL-6, IL-8, TNF-α), chemokines, and adhesion molecules that perpetuate the inflammatory cycle.[6][8] The therapeutic action of 5-ASA, the active metabolite of Balsalazide, is attributed in part to its ability to inhibit this pathway.[9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_complex cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p P-IκBα IkBa->IkBa_p NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Proteasome Proteasomal Degradation IkBa_p->Proteasome Proteasome->IkBa Degrades Genes Pro-inflammatory Genes (IL-8, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Nucleus Nucleus Cytokines Inflammatory Cytokines Genes->Cytokines ASA 5-ASA / Test Isomer ASA->IKK Inhibits

Caption: Canonical NF-κB signaling pathway activated by TNF-α.

1.2 The Modulatory Role of PPAR-γ Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that acts as a negative regulator of inflammation.[10] Activation of PPAR-γ can suppress NF-κB-mediated gene expression.[11][12] Some studies suggest that 5-ASA may also exert its anti-inflammatory effects by activating PPAR-γ, presenting another key mechanism to investigate.[9][13][14]

1.3 The Question of the this compound Balsalazide is designed to be cleaved by bacterial azoreductases in the colon to release 5-ASA and an inert carrier molecule.[3][15] The 3-isomer is a positional isomer where the azo bond is at the 3-position of the salicylic acid moiety, rather than the 5-position.[16] This structural change raises two critical questions that a screening cascade must address:

  • Does the 3-isomer possess its own intrinsic anti-inflammatory activity?

  • If it acts as a prodrug, is it cleaved as efficiently as the parent compound to release 5-ASA? (Note: This question is best answered by microbial culture assays, which are outside the scope of this cell-based guide).

Our focus is on the first question: determining if the intact isomer molecule has direct effects on inflammatory pathways in relevant human cells.

Experimental Design and Strategy

A robust screening strategy should be tiered to move from broad pathway analysis to specific functional outcomes, all while controlling for non-specific effects like cytotoxicity.

Workflow cluster_assays Parallel Assays start Select & Culture Cells (e.g., HT-29) induce Induce Inflammation (e.g., TNF-α) start->induce treat Treat with Compounds - Balsalazide - this compound - 5-ASA (Control) - Vehicle induce->treat assay_nfkB Primary Screen: NF-κB Reporter Assay treat->assay_nfkB assay_cyto Secondary Screen: Cytokine Quantification (IL-8 ELISA / Multiplex) treat->assay_cyto assay_ppar Mechanistic Screen: PPAR-γ Reporter Assay treat->assay_ppar assay_via Control Screen: Cell Viability Assay (MTT / LDH) treat->assay_via analyze Data Analysis (IC50 / EC50 Calculation) assay_nfkB->analyze assay_cyto->analyze assay_ppar->analyze assay_via->analyze interpret Pharmacological Profile Interpretation analyze->interpret

Caption: Tiered experimental workflow for screening compound activity.

Materials and Methods

3.1 Cell Line Selection

  • HT-29 (Human Colorectal Adenocarcinoma Cell Line): This cell line is an excellent model for the intestinal epithelium and is widely used in IBD research.[17] Upon stimulation with cytokines like TNF-α, HT-29 cells mount a robust inflammatory response, including the activation of NF-κB and secretion of the chemokine IL-8.

3.2 Reagents and Compounds

  • Cell Lines: HT-29 cells (ATCC® HTB-38™).

  • Culture Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compounds: Balsalazide, this compound, 5-ASA (as a positive control). Prepare stock solutions in DMSO.

  • Inflammatory Stimulus: Recombinant Human TNF-α.

  • Assay Kits:

    • NF-κB Luciferase Reporter Assay Kit.[18][19]

    • Human IL-8 ELISA Kit or a multiplex cytokine assay kit.[20][21]

    • PPAR-γ Reporter Assay Kit.[22][23]

    • MTT Cell Viability Assay Kit or LDH Cytotoxicity Assay Kit.[24][25]

Detailed Experimental Protocols

4.1 Protocol 1: NF-κB Reporter Assay (Primary Screen)

This assay directly measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

Methodology:

  • Cell Transfection: Seed HT-29 cells in a 96-well white, clear-bottom plate. Transfect cells with an NF-κB response element-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) according to the manufacturer's protocol.[18] Allow cells to recover for 24 hours.

  • Compound Pre-treatment: Remove the media and add fresh, serum-free media containing serial dilutions of the test compounds (this compound, Balsalazide, 5-ASA) or vehicle (DMSO). Incubate for 1-2 hours.

  • Inflammatory Challenge: Add TNF-α to each well to a final concentration of 10 ng/mL (or a pre-determined optimal concentration) to stimulate NF-κB activation. Leave a set of wells unstimulated as a negative control. Incubate for 6-8 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a microplate luminometer.

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage inhibition relative to the TNF-α stimulated vehicle control.

4.2 Protocol 2: IL-8 Cytokine Secretion Assay (Secondary Functional Screen)

This assay quantifies the downstream functional output of NF-κB inhibition by measuring the secretion of the pro-inflammatory chemokine IL-8.

Methodology:

  • Cell Seeding: Seed HT-29 cells in a standard 96-well tissue culture plate and allow them to reach 80-90% confluency.

  • Pre-treatment and Challenge: Starve cells in serum-free media for 4 hours. Then, follow the same pre-treatment and TNF-α challenge steps as described in Protocol 4.1. Incubate for 18-24 hours to allow for cytokine accumulation.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA/Multiplex Assay: Quantify the concentration of IL-8 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[21] Alternatively, use a multiplex bead-based assay to measure a panel of inflammatory cytokines simultaneously.[26][27]

  • Analysis: Generate a standard curve and determine the IL-8 concentration for each sample. Calculate the percentage reduction in IL-8 secretion relative to the TNF-α stimulated vehicle control.

4.3 Protocol 3: PPAR-γ Reporter Assay (Mechanistic Screen)

This assay determines if the test compounds can activate the anti-inflammatory PPAR-γ receptor.

Methodology:

  • Cell Transfection: Transfect HT-29 cells (or a more suitable reporter cell line provided with a kit) with a PPAR-γ-responsive reporter plasmid (containing PPRE sequences) and a normalization plasmid.[28]

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control.

  • Incubation: Incubate for 24 hours.

  • Luminescence Reading: Perform a dual-luciferase assay as described in Protocol 4.1.

  • Analysis: Normalize the data and express it as fold-activation over the vehicle control.

4.4 Protocol 4: MTT Cell Viability Assay (Essential Control)

This assay is critical to ensure that any observed reduction in inflammation is not a result of compound-induced cell death.

Methodology:

  • Cell Seeding and Treatment: Seed HT-29 cells in a 96-well plate. Treat the cells with the same range of compound concentrations used in the functional assays. Incubate for the longest duration used in the other assays (e.g., 24 hours).

  • MTT Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Add solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate spectrophotometer.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Data Analysis and Interpretation

Summarize the quantitative results in a clear, tabular format. Calculate the IC50 (half-maximal inhibitory concentration) for the NF-κB and IL-8 assays and the EC50 (half-maximal effective concentration) for the PPAR-γ assay.

Table 1: Example Data Summary for this compound Screening

CompoundNF-κB Inhibition IC50 (µM)IL-8 Secretion IC50 (µM)PPAR-γ Activation EC50 (µM)Cytotoxicity CC50 (µM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Balsalazide Experimental ValueExperimental ValueExperimental ValueExperimental Value
5-ASA (Control) Reference ValueReference ValueReference Value>100
Rosiglitazone (Control) N/AN/AReference Value>100

Interpretation:

  • A potent compound will have low IC50/EC50 values in the functional assays and a high CC50 (cytotoxic concentration 50) value from the viability assay.

  • Scenario 1: Active Isomer. If the 3-isomer shows low IC50 values for NF-κB and IL-8 inhibition without significant cytotoxicity, it suggests intrinsic anti-inflammatory activity.

  • Scenario 2: Inactive Isomer. If the 3-isomer shows high or no activity in the functional assays, it is likely inactive on its own.

  • Mechanistic Insight: Activity in the PPAR-γ assay would suggest an additional or alternative mechanism of action compared to compounds that only inhibit NF-κB.

Conclusion

This application note details a logical and robust workflow for the preclinical evaluation of this compound using established cell-based assays. By integrating a primary screen on the master inflammatory regulator NF-κB, a secondary functional readout of cytokine production, a mechanistic assay for PPAR-γ, and an essential cytotoxicity counter-screen, this framework allows researchers to confidently determine the intrinsic anti-inflammatory potential of the isomer. This multi-faceted approach ensures that the resulting pharmacological profile is both accurate and mechanistically informative, providing a solid foundation for further drug development and quality control decisions.

References

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Application Note: Advanced NMR Spectroscopy Strategies for the Structural Elucidation of Balsalazide and its 3-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Balsalazide is a crucial prodrug used in the management of inflammatory bowel disease, specifically ulcerative colitis.[1][2] It is designed to deliver its active metabolite, mesalazine (5-aminosalicylic acid or 5-ASA), directly to the colon, the primary site of inflammation.[2][3][4] The therapeutic efficacy and safety of any pharmaceutical agent are intrinsically linked to its chemical purity. The presence of isomers, even in trace amounts, can introduce significant variability in pharmacological activity and toxicity profiles. One such potential process-related impurity in the synthesis of Balsalazide is its 3-isomer, formally named (E)-3-[[4-(2-Carboxyethylcarbamoyl)phenyl]azo]salicylic Acid.[5]

This application note provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the application of advanced, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural elucidation and differentiation of Balsalazide from its 3-isomer. We will delve into the causality behind experimental choices and provide detailed protocols to ensure trustworthy and reproducible results.

Structural Foundation for Spectroscopic Differentiation

The fundamental difference between Balsalazide and its 3-isomer lies in the point of attachment of the azo (-N=N-) linkage to the salicylic acid moiety. This seemingly subtle change in regiochemistry creates a distinct electronic and spatial environment for the nuclei within the salicylic acid ring, which can be definitively probed by NMR.

  • Balsalazide: The azo group is attached at the C5 position, para to the hydroxyl group.

  • Balsalazide 3-Isomer: The azo group is attached at the C3 position, ortho to the hydroxyl group.

This positional variance is the cornerstone of our analytical strategy.

Strategic NMR Workflow for Isomer Elucidation

A multi-faceted NMR approach is essential for a complete and irrefutable structural assignment. While 1D NMR provides an initial fingerprint, 2D correlation experiments are indispensable for mapping the precise bonding network and spatial relationships within the molecules.[6][7][8]

G cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_elucidation Structural Confirmation Prep Dissolve Sample (DMSO-d6) H1 ¹H NMR (Initial Fingerprint) Prep->H1 Acquire C13 ¹³C NMR / DEPT (Carbon Skeleton) H1->C13 Inform COSY ¹H-¹H COSY (Proton Coupling Network) C13->COSY Proceed to 2D HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Assign Spin Systems HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Confirm C-H NOESY ¹H-¹H NOESY (Through-Space Proximity) HMBC->NOESY Key Connectivity Data Elucidate Definitive Structure Assignment (Balsalazide vs. 3-Isomer) NOESY->Elucidate Final Spatial Proof

Caption: Strategic workflow for isomer elucidation.

Part 1: Foundational 1D NMR Analysis (¹H and ¹³C)

One-dimensional NMR provides the initial, high-level overview of the molecular structure. The most significant differences between the two isomers will manifest in the aromatic region of the ¹H NMR spectrum, reflecting the distinct substitution patterns of the salicylic acid ring.

Expected ¹H NMR Spectral Differences:

  • Balsalazide (5-substituted): The salicylic acid moiety will exhibit three aromatic protons in a characteristic splitting pattern. We expect to see a doublet, a doublet of doublets, and another doublet, corresponding to an ABX-like spin system.

  • This compound (3-substituted): This isomer will also show three aromatic protons on the salicylic acid ring, but their chemical shifts and coupling constants will differ significantly due to the altered placement of the strongly electron-withdrawing azo group. The pattern will likely resemble an AMX spin system with different J-couplings.

Expected ¹³C NMR Spectral Differences:

The carbon chemical shifts, particularly for the substituted carbons (C3, C5) and the carboxyl carbon of the salicylic acid ring, will be measurably different. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run concurrently to differentiate between CH, CH₂, and CH₃ groups, which is useful for assigning the ethyl chain.

Part 2: Definitive 2D NMR Correlation Techniques

While 1D NMR suggests a difference, 2D NMR provides the concrete evidence needed for unambiguous assignment.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is fundamental for establishing proton-proton (J-coupling) connectivity.[9][10] It allows for the mapping of spin systems within the molecule.

Protocol:

  • Experiment: Standard gradient-selected COSY (gCOSY).

  • Objective: Trace the through-bond coupling network for each aromatic ring and the ethyl side chain.

  • Key Insight: COSY will confirm which protons are adjacent on each ring but cannot, by itself, determine the substitution pattern between the two rings.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.[10][11] This is a crucial step for assigning carbon resonances.

Protocol:

  • Experiment: Phase-sensitive, edited HSQC with gradient selection.

  • Objective: Create a direct, one-bond correlation map between all protons and their attached carbons.

  • Key Insight: This allows for the confident assignment of all protonated carbons. The edited HSQC is particularly useful as it displays CH/CH₃ peaks with a different phase than CH₂ peaks, simplifying spectral interpretation.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) - The Decisive Experiment

The HMBC experiment is arguably the most powerful tool for this specific problem. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[10][11][12] These long-range correlations bridge non-coupled spin systems and definitively establish the regiochemistry.

Protocol:

  • Experiment: Gradient-selected HMBC.

  • Optimization: The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz, which is typical for aromatic systems.

  • Objective: Identify the key ³JCH correlation from a proton on the N-benzoyl ring to the carbon on the salicylic acid ring that bears the azo linkage.

Differentiating Isomers with HMBC:

  • For Balsalazide: A clear correlation will be observed between the protons ortho to the amide group on the N-benzoyl ring and C5 of the salicylic acid ring.

  • For the 3-Isomer: The same protons on the N-benzoyl ring will show a correlation to C3 of the salicylic acid ring. This single cross-peak difference is the irrefutable proof of structure.

G cluster_balsalazide Balsalazide (Key HMBC Correlation) cluster_isomer 3-Isomer (Key HMBC Correlation) B_img B_img B_H H B_C5 C5 B_H->B_C5 ³JCH I_img I_img I_H H I_C3 C3 I_H->I_C3 ³JCH

Caption: Key differentiating HMBC correlations.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) - Spatial Confirmation

The NOESY experiment provides through-space correlations between protons that are physically close to each other (< 5 Å), regardless of whether they are connected through bonds.[13][14][15][16] This provides a powerful secondary confirmation of the substitution pattern.

Protocol:

  • Experiment: Phase-sensitive 2D NOESY with gradient selection.

  • Mixing Time (d8): A mixing time between 0.5 to 1.0 seconds is typically effective for small molecules of this size.[16]

  • Objective: Observe key NOEs between protons on the two different aromatic rings, which are dictated by the position of the azo linkage.

Differentiating Isomers with NOESY:

  • For Balsalazide: The protons on the N-benzoyl ring will show spatial proximity (a NOESY cross-peak) to the proton at H6 of the salicylic acid ring.

  • For the 3-Isomer: The protons on the N-benzoyl ring will exhibit a strong NOE to the proton at H4 of the salicylic acid ring.

G cluster_balsalazide Balsalazide (Key NOESY Correlation) cluster_isomer 3-Isomer (Key NOESY Correlation) B_img B_img B_H1 H B_H6 H6 B_H1->B_H6 NOE I_img I_img I_H1 H I_H4 H4 I_H1->I_H4 NOE

Caption: Key differentiating NOESY correlations.

Experimental Protocols

Sample Preparation

Adherence to proper sample preparation is critical for acquiring high-quality, artifact-free NMR spectra.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Its high boiling point and ability to dissolve acidic protons make it ideal for Balsalazide and its isomers.

  • Concentration:

    • ¹H NMR: 5-10 mg of the sample in 0.6 mL of DMSO-d₆.[17]

    • ¹³C and 2D NMR: A more concentrated sample of 20-50 mg in 0.6 mL of DMSO-d₆ is recommended to achieve good signal-to-noise in a reasonable time.[17][18]

  • Sample Handling:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter. Solid particles can severely degrade spectral quality.

    • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).[18]

    • Cap the NMR tube securely and label it clearly.[19]

Data Acquisition

The following are general parameters for a 500 MHz spectrometer. Users should adapt them based on their specific instrument and sample concentration.

Experiment Key Parameters Rationale & Field Insights
¹H NMR Pulprog: zg30NS: 16D1: 2.0 sA 30° pulse angle and a 2-second relaxation delay are sufficient for quantitative integration and good signal-to-noise.
¹³C{¹H} NMR Pulprog: zgpg30NS: 1024D1: 2.0 sProton decoupling (pg30) simplifies the spectrum. A higher number of scans is needed due to the low natural abundance of ¹³C.
gCOSY Pulprog: cosygpqfNS: 8-16TD(F1): 256-512Provides clean spectra with good artifact suppression. The number of increments (TD in F1) determines the resolution in the indirect dimension.
Edited gHSQC Pulprog: hsqcedetgpsisp2NS: 4-8CNST2 (¹JCH): 145 HzThe pulse program provides phase information for CH/CH₃ vs. CH₂. The ¹JCH coupling constant is set to an average value for aromatic and aliphatic C-H bonds.
gHMBC Pulprog: hmbcgpndqfNS: 16-64CNST2 (ⁿJCH): 8 HzThe most critical experiment. The number of scans may need to be increased for dilute samples. The ⁿJCH is optimized for long-range couplings.
NOESY Pulprog: noesygpphNS: 16-32D8 (Mixing Time): 0.8 sThe mixing time (D8) is crucial; too short and cross-peaks won't build up, too long and spin diffusion can occur. 0.8 s is a good starting point for a molecule of this size.

Summary of Differentiating Data

The table below summarizes the expected key correlations that serve as the definitive markers for each isomer.

NMR Experiment Balsalazide (5-Isomer) This compound
Key ¹H Splitting Protons at C4, C6 show ortho coupling.Protons at C4, C5 show ortho coupling.
Key HMBC Cross-Peak N-benzoyl-H ↔ C5 -salicylic acidN-benzoyl-H ↔ C3 -salicylic acid
Key NOESY Cross-Peak N-benzoyl-H ↔ H6 -salicylic acidN-benzoyl-H ↔ H4 -salicylic acid

The structural elucidation of positional isomers like the this compound requires a systematic and multi-technique NMR approach. While 1D NMR can indicate the presence of an isomer, it is the strategic application and interpretation of 2D correlation experiments, specifically HMBC and NOESY, that provide the unambiguous evidence required for definitive structural assignment. The HMBC experiment, by mapping long-range heteronuclear connectivities, directly probes the bond-forming difference between the isomers. The NOESY experiment corroborates this finding by revealing the through-space consequences of this structural change. By following the protocols and analytical strategies outlined in this note, researchers can confidently and accurately characterize Balsalazide and its related impurities, ensuring the quality and integrity of this important therapeutic agent.

References

  • Small molecule NMR sample preparation. (2023). Emory University. Available at: [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • How to Prepare Samples for NMR. (n.d.). Queen's University Department of Chemistry. Available at: [Link]

  • NMR Sample Requirements and Preparation. (n.d.). University of Colorado Boulder Department of Chemistry and Biochemistry. Available at: [Link]

  • Sample Preparation. (n.d.). Michigan State University Max T. Rogers NMR Facility. Available at: [Link]

  • The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. (n.d.). Longdom Publishing. Available at: [Link]

  • Balsalazide. (2016). ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Available at: [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. Available at: [Link]

  • 2D NMR- Worked Example 1 (COSY). (2020). YouTube. Available at: [Link]

  • What is the best 2D NMR technique that is useful to differentiate the 2' and3'- substituted OH's on ribose sugar? (2015). ResearchGate. Available at: [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.). University of Ottawa NMR Facility. Available at: [Link]

  • Balsalazide. (n.d.). T3DB. Available at: [Link]

  • Balsalazide Disodium. (n.d.). PubChem. Available at: [Link]

  • Balsalazide. (n.d.). Wikipedia. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Available at: [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Available at: [Link]

  • Balsalazide. (n.d.). PubChem. Available at: [Link]

  • NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. (1994). PubMed. Available at: [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL Powers Group. Available at: [Link]

  • NOESY and ROESY. (2018). University of Missouri-St. Louis. Available at: [Link]

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Application Note: A High-Throughput Screening Cascade for the Identification of Novel Anti-Inflammatory Balsalazide 3-Isomer Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of a chemical library based on the Balsalazide 3-isomer scaffold. Balsalazide is a clinically approved prodrug of 5-aminosalicylic acid (5-ASA) for the treatment of inflammatory bowel disease (IBD).[1][2] While effective, the exploration of its structural isomers offers a promising avenue for the discovery of novel therapeutics with potentially improved efficacy or distinct mechanisms of action. We present a robust screening cascade designed to identify derivatives that modulate key inflammatory pathways implicated in IBD, primarily the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways.[3][4] The workflow integrates a high-content primary screen for NF-κB nuclear translocation, secondary functional assays for cytokine inhibition, and biophysical assays to confirm direct target engagement, ensuring the selection of high-quality, mechanistically defined lead candidates.

Introduction: The Rationale for Screening Balsalazide Isomers

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract.[5] The therapeutic mainstay, 5-ASA, is believed to exert its anti-inflammatory effects locally within the colon.[6][7] Balsalazide is a second-generation aminosalicylate designed to efficiently deliver 5-ASA to the colon, where bacterial azoreductases cleave it into active 5-ASA and an inert carrier molecule.[3][8]

The therapeutic activity of 5-ASA is multifactorial, involving the inhibition of pro-inflammatory mediators and the modulation of key transcription factors. Two critical pathways are:

  • NF-κB Signaling: In IBD, the NF-κB pathway is pathologically activated, leading to the transcription of numerous pro-inflammatory cytokines.[3][9] Inhibition of NF-κB activation is a validated therapeutic strategy.

  • PPAR-γ Activation: PPAR-γ is a nuclear receptor highly expressed in the colon that, when activated, exerts potent anti-inflammatory effects, in part by antagonizing the NF-κB pathway.[10][11]

The this compound (CAS 1242567-09-4) is a structural variant of the parent molecule.[12] Screening a library of derivatives based on this scaffold allows for the exploration of novel structure-activity relationships (SAR). The goal is to identify compounds that may possess enhanced potency, selectivity, or a differentiated mechanism of action compared to the parent compound, 5-ASA.

The Screening Cascade: From Hits to Leads

A successful HTS campaign requires a multi-tiered approach to minimize false positives and progressively enrich for compounds with the desired biological and pharmacological profile. Our proposed cascade consists of primary screening, hit confirmation, and lead characterization stages.

G cluster_0 Primary Screening & Hit Triage cluster_1 Hit Confirmation & Validation cluster_2 Lead Characterization Compound_Library This compound Derivative Library Primary_Screen Primary Screen: High-Content NF-κB Translocation Assay (Protocol 3.1) Compound_Library->Primary_Screen Counterscreen Counterscreen: Cytotoxicity Assay (Protocol 4.3) Primary_Screen->Counterscreen Hit_Triage Hit Identification (Potency & Low Toxicity) Counterscreen->Hit_Triage Dose_Response Dose-Response Curve in Primary Assay Hit_Triage->Dose_Response Target_Engagement Target Engagement: CETSA (Protocol 4.1) Dose_Response->Target_Engagement Functional_Assay Functional Assay: Cytokine Secretion (Protocol 4.2) Dose_Response->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Target_Engagement->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Candidate Validated Lead Candidate SAR_Analysis->Lead_Candidate

Figure 1: High-Throughput Screening Cascade Workflow.

Primary Screening Protocol: High-Content Imaging of NF-κB Nuclear Translocation

Rationale: The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is a hallmark of its activation.[13] This event is readily quantifiable using automated fluorescence microscopy (high-content imaging), making it an ideal HTS-compatible primary assay to identify inhibitors of this pro-inflammatory pathway.[14][15]

Protocol 3.1: NF-κB (p65) Translocation Assay

Objective: To identify compounds that inhibit TNF-α-induced nuclear translocation of NF-κB p65 in a human cell line.

Materials:

  • Cell Line: HT-29 human colorectal adenocarcinoma cells (ATCC HTB-38) or HeLa cells (ATCC CCL-2). HT-29 cells are more physiologically relevant for IBD.[16]

  • Plates: 384-well, black-walled, clear-bottom imaging plates.

  • Reagents:

    • Recombinant Human TNF-α (Tumor Necrosis Factor-alpha).

    • Primary Antibody: Rabbit anti-NF-κB p65.

    • Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG.

    • Nuclear Stain: Hoechst 33342.

    • Fixative: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.2% Triton X-100 in PBS.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Compound Library: this compound derivatives dissolved in DMSO (10 mM stock).

  • Instrumentation: High-Content Imaging System (e.g., ImageXpress Pico).[17]

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 cells into 384-well imaging plates at a density of 5,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Addition:

    • Perform a serial dilution of the compound library to achieve a final assay concentration of 10 µM.

    • Using an automated liquid handler, add 5 µL of diluted compound solution to the appropriate wells.

    • Include controls: Vehicle (0.1% DMSO) and a known NF-κB inhibitor as a positive control.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare TNF-α solution to a 10X concentration (final concentration of 20 ng/mL).

    • Add 5 µL of TNF-α solution to all wells except the negative control wells (add 5 µL of medium instead).

    • Incubate for 30 minutes at 37°C. This time point should be optimized but is a common starting point.[17]

  • Fixation and Permeabilization:

    • Carefully aspirate the medium.

    • Add 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature (RT).

    • Wash wells twice with PBS.

    • Add 50 µL of Permeabilization Buffer and incubate for 10 minutes at RT.

  • Immunostaining:

    • Wash wells twice with PBS.

    • Add 50 µL of Blocking Buffer and incubate for 1 hour at RT.

    • Dilute the primary anti-p65 antibody in Blocking Buffer. Aspirate blocking solution and add 20 µL of diluted primary antibody. Incubate overnight at 4°C.

    • Wash wells three times with PBS.

    • Dilute the Alexa Fluor 488 secondary antibody and Hoechst 33342 in Blocking Buffer. Add 20 µL to each well and incubate for 1 hour at RT, protected from light.

    • Wash wells three times with PBS, leaving 50 µL of PBS in the final wash.

  • Imaging and Analysis:

    • Acquire images on a high-content imaging system using channels for Hoechst (nucleus) and Alexa Fluor 488 (p65).

    • Use image analysis software to:

      • Step A: Identify the nucleus in each cell using the Hoechst signal (Nuclear Mask).

      • Step B: Define a cytoplasmic region around the nucleus (Cytoplasmic Mask).

      • Step C: Quantify the mean fluorescence intensity of p65 in both the nuclear and cytoplasmic masks.

      • Step D: Calculate the Nuclear-to-Cytoplasmic intensity ratio for each cell.

    • A significant decrease in this ratio in the presence of a compound indicates inhibition of translocation.

Data Analysis and Hit Criteria:

  • Calculate the Z'-factor for the plate to assess assay quality (Z' > 0.5 is considered excellent for HTS).

  • Normalize the data to vehicle (0% inhibition) and positive control (100% inhibition) wells.

  • A "hit" is defined as a compound that causes ≥50% inhibition of NF-κB translocation, or has a Z-score < -3 (three standard deviations from the mean of the vehicle control).

Secondary and Confirmatory Assays

Rationale: Hits from the primary screen require further validation to confirm their activity, determine their mechanism of action, and rule out non-specific effects like cytotoxicity.

Protocol 4.1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Objective: To confirm that active compounds directly bind to and stabilize the NF-κB p65 protein in an intact cellular environment.

Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA measures this change in thermal stability, providing direct evidence of target engagement.[18][19] This label-free method is a powerful tool for validating hits from phenotypic screens.[20][21]

Materials:

  • Cell Line: HT-29 cells.

  • Reagents: Test compound, vehicle (DMSO).

  • Instrumentation: PCR thermocycler, equipment for protein lysis (e.g., sonicator), and protein quantification (e.g., Western Blot, ELISA, or HTRF).

Step-by-Step Methodology:

  • Cell Treatment: Culture HT-29 cells to ~80% confluency. Treat cells with the hit compound (e.g., at its EC₅₀ concentration) or vehicle for 1 hour.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at RT for 3 minutes. Include an unheated control sample.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble p65: Carefully collect the supernatant (soluble protein fraction). Quantify the amount of soluble p65 remaining at each temperature using a sensitive immunoassay like Western Blot or a plate-based format like HTRF.

  • Data Analysis: Plot the percentage of soluble p65 as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates protein stabilization and confirms direct target engagement.

Protocol 4.2: Pro-Inflammatory Cytokine Secretion Assay

Objective: To measure the functional downstream consequence of NF-κB inhibition by quantifying the reduction in pro-inflammatory cytokine secretion.

Materials:

  • Cell Line: Caco-2 cells, which form a polarized monolayer, or THP-1 monocytes differentiated into macrophages. Co-culture models can also be used to better mimic the gut environment.[5]

  • Stimulant: Lipopolysaccharide (LPS) or TNF-α.

  • Assay Kit: ELISA or HTRF kit for a key NF-κB target cytokine, such as Interleukin-8 (IL-8) or IL-6.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well plate. Pre-treat with a dose-response curve of the hit compound for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) or TNF-α (20 ng/mL) to induce cytokine production. Incubate for 6-24 hours (optimize incubation time).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-8 or IL-6 in the supernatant according to the ELISA or HTRF kit manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the compound concentration and calculate the IC₅₀ value (the concentration at which cytokine secretion is inhibited by 50%).

Protocol 4.3: Cytotoxicity Counterscreen

Objective: To ensure that the observed activity in the primary screen is not due to compound-induced cell death.

Materials:

  • Cell Line: The same cell line used in the primary screen (e.g., HT-29).

  • Assay Kit: A commercially available viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP) or a Lactate Dehydrogenase (LDH) release assay.[22]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells and treat with the same dose-response curve of the hit compound used in the functional assays. Incubate for the longest duration used in the other assays (e.g., 24 hours).

  • Assay Procedure: Perform the viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the CC₅₀ (the concentration at which cell viability is reduced by 50%). A desirable hit compound should have a CC₅₀ value at least 10-fold higher than its IC₅₀ or EC₅₀ value from the functional assays (a high therapeutic index).

Key Signaling Pathways and Assay Intervention Points

The following diagrams illustrate the targeted signaling pathways and where the described assays measure compound activity.

G cluster_NFKB NF-κB Signaling Pathway TNFa Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_cyto p65/p50 (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc p65/p50 (Nucleus) NFkB_cyto->NFkB_nuc Translocation Assay_HCS Assay Point: High-Content Screen measures p65 location NFkB_cyto->Assay_HCS Genes Pro-inflammatory Gene Transcription (IL-8, IL-6, etc.) NFkB_nuc->Genes activates NFkB_nuc->Assay_HCS Assay_Cytokine Assay Point: ELISA/HTRF measures cytokine output Genes->Assay_Cytokine

Figure 2: The NF-κB signaling pathway and points of assay intervention.

G cluster_PPAR PPAR-γ Signaling Pathway Ligand Derivative (Agonist) PPAR PPAR-γ Ligand->PPAR Complex PPAR-γ/RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds Transrepression Transrepression of NF-κB & AP-1 Complex->Transrepression Transcription Anti-inflammatory Gene Transcription PPRE->Transcription activates Assay_Reporter Assay Point: Reporter Gene Assay measures PPRE activity PPRE->Assay_Reporter

Figure 3: The PPAR-γ signaling pathway and potential assay intervention point.

Data Summary and Interpretation

Data from all assays should be compiled to build a comprehensive profile for each validated hit.

Compound IDPrimary Screen (% Inhibition)IC₅₀ (µM) NF-κB TranslocationIC₅₀ (µM) IL-8 SecretionCETSA Shift (ΔTm, °C) for p65CC₅₀ (µM) CytotoxicitySelectivity Index (CC₅₀/IC₅₀)
B3I-00185.21.21.5+3.1>100>66
B3I-00262.58.911.2+2.5958.5
B3I-00375.15.4Not activeNo shift>100N/A
B3I-00492.40.81.1No shift2.32.1 (Cytotoxic)

Interpretation:

  • B3I-001: An ideal lead candidate. It is potent in both the primary and functional assays, confirms direct target engagement with p65, and has a very high selectivity index, indicating low cytotoxicity.

  • B3I-002: A weaker hit, but still a valid candidate for further optimization.

  • B3I-003: A potential false positive or off-target hit. While active in the primary screen, it shows no downstream functional activity and does not engage the target protein.

  • B3I-004: A cytotoxic compound. Its activity in the primary screen is likely an artifact of cell death and should be discarded.

Conclusion

The described screening cascade provides a robust and efficient framework for the identification and validation of novel anti-inflammatory compounds derived from the this compound scaffold. By integrating high-content imaging, functional cell-based assays, and direct biophysical confirmation of target engagement, this strategy is designed to select for lead candidates with a well-defined mechanism of action and a high potential for further development as next-generation therapeutics for inflammatory bowel disease.

References

  • Njikan, S. et al. (2018). High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLoS ONE. Available at: [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Available at: [Link]

  • Asawa, S. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Wang, L. et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. Available at: [Link]

  • Poulter, N. S. et al. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Scientific Reports. Available at: [Link]

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  • Boehringer Ingelheim. (n.d.). Balsalazide Disodium Capsules USP. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Balsalazide Disodium?. Synapse. Available at: [Link]

  • Cellomatics. (2022). Inflammation CRO, Cellomatics, explores in vitro models to study Inflammatory Bowel Disease (IBD). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing Balsalazide 3-Isomer Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of the Balsalazide 3-isomer. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. This guide is built upon a foundation of established chemical principles and practical, field-proven insights to ensure your experimental success.

Introduction: The Challenge of Isomeric Purity

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid), a key therapeutic for inflammatory bowel disease.[1][2][3] During its synthesis, a critical step involves the azo coupling of a diazonium salt with salicylic acid.[1][4] The directing effects of the hydroxyl and carboxyl groups on the salicylic acid ring can lead to the formation of not only the desired product but also positional isomers, with the this compound being a notable impurity.[4][5][6] Controlling the regioselectivity of this reaction is paramount to maximizing the yield of the desired isomer and simplifying downstream purification.

This guide provides a structured approach to understanding and controlling the factors that influence the formation of the this compound, enabling you to shift the equilibrium in your favor.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of the this compound.

Q1: My reaction yields are consistently low, with a significant amount of the 5-isomer being formed. How can I improve the selectivity for the 3-isomer?

A1: This is a common challenge stemming from the inherent reactivity of salicylic acid. The hydroxyl group strongly activates the ortho and para positions (2- and 4-positions), while the carboxyl group is a meta-directing deactivator. The formation of the 5-isomer is often favored. However, you can influence the isomeric ratio through careful control of reaction conditions.

Root Cause Analysis & Corrective Actions:

  • pH Control is Critical: The pH of the coupling reaction mixture is arguably the most influential factor.

    • Scientific Rationale: In alkaline conditions, the hydroxyl group of salicylic acid is deprotonated to form the phenoxide ion. This greatly enhances its activating effect, favoring coupling at the para position (5-position) to the hydroxyl group.[7] To favor the 3-isomer, which is ortho to the hydroxyl group and meta to the carboxyl group, a less alkaline, or even slightly acidic, environment is often beneficial. This reduces the overwhelming activating effect of the phenoxide ion.

    • Recommended Action: Experiment with a range of pH values, starting from a slightly acidic pH (e.g., 4-5) and gradually increasing to near-neutral conditions. Buffer the reaction mixture to maintain a stable pH throughout the addition of the diazonium salt. An Indian patent suggests that isolating the balsalazide free acid at a pH of 3.5 to 4.5 can improve purity.[8]

  • Temperature Management: The stability of the diazonium salt and the kinetics of the coupling reaction are highly temperature-dependent.

    • Scientific Rationale: Diazonium salts are notoriously unstable at elevated temperatures and can decompose, leading to reduced yields and the formation of phenol byproducts.[9] The coupling reaction itself is exothermic.

    • Recommended Action: Maintain a strict temperature range of 0-5°C throughout the diazotization and coupling steps.[4][9] Use an ice-salt bath for efficient cooling and add the diazonium salt solution slowly to the salicylic acid solution to control the reaction exotherm.

  • Solvent System: The choice of solvent can influence the solubility of reactants and the transition state energies of the competing pathways.

    • Scientific Rationale: A solvent system that preferentially solvates the transition state leading to the 3-isomer can improve selectivity.

    • Recommended Action: While water is a common solvent, consider exploring co-solvent systems. For instance, a mixture of water and a polar aprotic solvent like isopropanol has been used in the synthesis of balsalazide impurities.[4]

Q2: I am observing a significant amount of dark, tar-like byproducts in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of tar-like substances is often indicative of diazonium salt decomposition and/or side reactions such as self-coupling of the diazonium salt or polymerization.

Root Cause Analysis & Corrective Actions:

  • Incomplete Diazotization or Excess Nitrite:

    • Scientific Rationale: If the diazotization is not complete, the remaining aromatic amine can couple with the diazonium salt. Conversely, excess nitrous acid can lead to a variety of unwanted side reactions.

    • Recommended Action: Ensure the correct stoichiometry of sodium nitrite and the starting amine. Add the sodium nitrite solution slowly and maintain a slight excess of strong acid (e.g., HCl) to ensure complete conversion to nitrous acid.[9] Test for the presence of excess nitrous acid using starch-iodide paper after the addition is complete.

  • Exposure to Light:

    • Scientific Rationale: Diazonium salts can be sensitive to light, which can catalyze their decomposition.

    • Recommended Action: Protect the reaction vessel from light by wrapping it in aluminum foil, especially during the diazotization step and while holding the diazonium salt solution.

  • Inefficient Stirring:

    • Scientific Rationale: Poor mixing can lead to localized "hot spots" where the temperature rises, causing decomposition. It can also lead to localized pH imbalances. Ineffective heat and mass transfer can cause variations in local conditions, leading to poor results.[10]

    • Recommended Action: Use a magnetic stirrer with a stir bar that is appropriately sized for the reaction flask to ensure vigorous and efficient mixing.

Q3: My final product is difficult to purify, and I suspect it is a mixture of isomers. What are the best analytical and purification techniques?

A3: Differentiating and separating positional isomers can be challenging due to their similar physical properties. A combination of analytical and preparative techniques is often necessary.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful tool for separating and quantifying the 3-isomer and other related impurities.[11][12][13][14]

    • Recommended Method: A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile) is a good starting point.[12][13][14] Gradient elution may be necessary to achieve optimal separation. UV detection at a wavelength where all components have significant absorbance (e.g., around 240-360 nm) is typically used.[12][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the identity of the isomers by providing molecular weight information.[11][14]

Purification Techniques:

  • Preparative HPLC: If high purity is required, preparative HPLC is the most effective method for isolating the 3-isomer.

  • Recrystallization: While challenging for isomers with similar solubility, fractional crystallization from a carefully selected solvent system can sometimes enrich one isomer. Experiment with different solvents and solvent mixtures.

Frequently Asked Questions (FAQs)

Q: What is the ideal stoichiometric ratio of reactants for the azo coupling reaction?

A: Typically, a slight excess of the coupling agent (salicylic acid) is used to ensure complete consumption of the more valuable diazonium salt. A molar ratio of approximately 1:1.1 to 1:1.2 (diazonium salt to salicylic acid) is a common starting point.

Q: How can I confirm that my diazotization reaction is complete?

A: A simple and effective method is to use starch-iodide paper. A small drop of the reaction mixture is placed on the paper. The presence of excess nitrous acid will oxidize the iodide to iodine, resulting in a blue-black color. The test should be positive for a few minutes after the sodium nitrite addition is complete to ensure all the amine has reacted.

Q: Are there any alternative diazotization reagents I can use?

A: While sodium nitrite in the presence of a strong acid is the most common method, other reagents exist. For instance, sustainable methods using low concentrations of nitrogen dioxide in the air for diazotization have been explored.[16] However, for most lab-scale syntheses, the traditional method is reliable and well-understood.

Experimental Workflow & Protocols

Optimized Synthesis of this compound

This protocol is designed to favor the formation of the 3-isomer by controlling the pH and temperature.

Materials:

  • N-(4-aminobenzoyl)-β-alanine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Salicylic Acid

  • Sodium Carbonate (Na₂CO₃)

  • Isopropyl Alcohol

  • Deionized Water

  • Ice

Step-by-Step Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend N-(4-aminobenzoyl)-β-alanine (1.0 eq) in deionized water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add concentrated HCl (2.5-3.0 eq) while maintaining the temperature below 5°C. Stir until a clear solution is obtained.

    • Prepare a solution of sodium nitrite (1.0-1.05 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the amine hydrochloride solution over 30-45 minutes, ensuring the temperature remains between 0-5°C.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C.

    • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper.

  • Coupling Reaction:

    • In a separate beaker, dissolve salicylic acid (1.1-1.2 eq) in a mixture of deionized water and isopropyl alcohol.

    • Cool this solution to 0-5°C.

    • Adjust the pH of the salicylic acid solution to the desired value (start with a pH of 4-5) using a solution of sodium carbonate.

    • Slowly add the cold diazonium salt solution to the salicylic acid solution over 1-2 hours, maintaining the temperature at 0-5°C and the desired pH.

    • After the addition is complete, allow the reaction to stir for an additional 2-3 hours at 0-5°C.

  • Work-up and Isolation:

    • Acidify the reaction mixture with dilute HCl to a pH of 3.5-4.5 to precipitate the product.[8]

    • Stir the resulting slurry for 1 hour in the cold.

    • Filter the precipitate, wash with cold deionized water, and then with a cold mixture of water and ethanol.

    • Dry the product under vacuum at a low temperature.

  • Analysis:

    • Analyze the crude product by HPLC to determine the isomeric ratio.

Data Summary Table
ParameterCondition A (Standard)Condition B (Optimized for 3-Isomer)Rationale for Change
Coupling pH 8-94-5Reduce phenoxide formation to disfavor para-coupling.[7]
Temperature 0-5°C0-5°CMaintain diazonium salt stability.[9]
Solvent WaterWater/IsopropanolMay influence transition state solvation.[4]
Expected Outcome Higher yield of 5-isomerIncreased yield of 3-isomerShifting reaction conditions to favor ortho-coupling.

Visualizing the Process

Reaction Pathway and Isomer Formation

reaction_pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine N-(4-aminobenzoyl)-β-alanine Diazonium Diazonium Salt Amine->Diazonium NaNO₂, HCl 0-5°C Isomer3 This compound (Target) Diazonium->Isomer3 Salicylic Acid (pH 4-5, 0-5°C) Isomer5 Balsalazide 5-Isomer (Side Product) Diazonium->Isomer5 Salicylic Acid (pH > 7, 0-5°C) SalicylicAcid Salicylic Acid

Caption: Azo coupling reaction showing the formation of 3- and 5-isomers.

Troubleshooting Logic Flow

troubleshooting_flow Start Low Yield of 3-Isomer CheckpH Is Coupling pH < 7? Start->CheckpH CheckTemp Is Temperature 0-5°C? CheckpH->CheckTemp Yes HighpH High pH favors 5-isomer CheckpH->HighpH No CheckPurity Check Reactant Purity CheckTemp->CheckPurity Yes HighTemp High temp decomposes diazonium salt CheckTemp->HighTemp No CheckStirring Is Stirring Efficient? CheckPurity->CheckStirring Yes ImpurityIssues Impurities cause side reactions CheckPurity->ImpurityIssues No PoorMixing Poor mixing causes hot spots CheckStirring->PoorMixing No Solution Adjust pH to 4-5 Maintain Temp 0-5°C Use Pure Reactants Ensure Vigorous Stirring CheckStirring->Solution Yes HighpH->Solution HighTemp->Solution ImpurityIssues->Solution PoorMixing->Solution

Caption: Troubleshooting flowchart for low yield of the this compound.

References

  • Khan, M. U., Baseer, M. A., Ranjith Kumar, S., Saravanakumar, M., Prasannanjali, A. G., Badarinadh Gupta, P., Kaushik, V. K., Handa, V. K., & Islam, A. (2010). Synthesis and Characterization of Metabolites and Potential Impurities of Balsalazide Disodium, an Anti-Inflammatory Drug. Synthetic Communications, 40(15), 2241–2253. [Link]

  • Khan, M. U., et al. (2010). Synthesis and Characterization of Metabolites and Potential Impurities of Balsalazide Disodium, an Anti-Inflammatory Drug. Taylor & Francis Online. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Azo Coupling Reaction Yield. BenchChem.
  • Wikipedia. (n.d.). Balsalazide. Retrieved from [Link]

  • Veeprho. (n.d.). Balsalazide Impurities and Related Compound. Retrieved from [Link]

  • Semantic Scholar. (2010). Synthesis and Characterization of Metabolites and Potential Impurities of Balsalazide Disodium, an Anti-Inflammatory Drug. [Link]

  • U.S. Food and Drug Administration. (2000). N20-610S016 Balsalazide Clinpharm BPCA. [Link]

  • ResearchGate. (2025). A Stability-Indicating LC Method for Analysis of Balsalazide Disodium in the Bulk Drug and in Pharmaceutical Dosage Forms. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Metabolites and Potential Impurities of Balsalazide Disodium, an Anti-Inflammatory Drug. [Link]

  • Estimation of Balsalazide in Bulk and in Formulation by UV-Visible Spectrophotometry. (n.d.). [Link]

  • ResearchGate. (n.d.). Optimization of coupling reaction time at 50°C. [Link]

  • International Journal of Pharmacy. (n.d.). rp-hplc method development and validation of balsalazide in bulk and capsule dosage form. [Link]

  • PubMed. (2017). Sustainable Synthesis of Balsalazide and Sulfasalazine Based on Diazotization with Low Concentrations of Nitrogen Dioxide in Air. [Link]

  • Indian Patents. (n.d.).
  • TSI Journals. (n.d.). DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHODS FOR THE ESTIMATION OF BALSALAZIDE IN PHARMACEUTICAL DOSAGE FORMS. [Link]

  • Pharmaffiliates. (n.d.). Balsalazide-Impurities. [Link]

  • Google Patents. (n.d.).
  • KoreaScience. (n.d.). Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide. [Link]

  • National Institutes of Health. (2024). The continuous flow synthesis of azos. [Link]

  • Quora. (2020). 3. Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. [Link]

  • Beilstein Journals. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]

  • BenchChem. (2025). "optimizing coupling reaction conditions for azo dyes".
  • ResearchGate. (2025). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for balsalazide reduction by paAzoR1. (A) Structure... [Link]

  • National Institutes of Health. (n.d.). Balsalazide. PubChem. [Link]

Sources

Technical Support Center: Navigating the Chromatographic Separation of Balsalazide and its 3-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving challenges in the chromatographic separation of Balsalazide and its positional 3-isomer. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to overcome common hurdles in achieving baseline resolution of these closely related compounds.

Understanding the Challenge: Balsalazide and its 3-Isomer

Balsalazide is a prodrug of mesalazine (5-aminosalicylic acid), an anti-inflammatory agent.[1][2] Its chemical structure features multiple ionizable groups, including two carboxylic acids and a phenolic hydroxyl group, making its chromatographic behavior highly dependent on the mobile phase pH. The Balsalazide 3-isomer, also known as (E)-3-[4-(2-Carboxyethylcarbamoyl)phenylazo]salicylic Acid, is a critical process-related impurity that must be effectively separated and quantified to ensure drug purity and safety.[3]

The structural similarity between Balsalazide and its 3-isomer presents a significant chromatographic challenge. As positional isomers, they share the same molecular weight and formula (C₁₇H₁₅N₃O₆), and their physicochemical properties, including their pKa values, are nearly identical.[3][4] This necessitates a highly selective chromatographic method to achieve adequate resolution.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Balsalazide and its 3-isomer so difficult?

A1: The primary challenge lies in their structural similarity as positional isomers. Standard reversed-phase chromatography, which primarily separates compounds based on hydrophobicity, is often insufficient as these isomers have very similar polarity and logD values. Achieving separation requires leveraging subtle differences in their chemical properties, which can be exploited through careful method development.

Q2: What is the most critical parameter to control for this separation?

A2: Mobile phase pH is arguably the most critical parameter.[5] Balsalazide and its 3-isomer are ionizable compounds, and their charge state is dictated by the pH of the mobile phase.[6] Even slight adjustments to the pH can alter the degree of ionization of the carboxylic acid and phenolic functional groups, leading to significant changes in retention time and, crucially, selectivity between the two isomers.[7]

Q3: What type of HPLC column is best suited for this separation?

A3: While a standard C18 column can be a starting point, achieving robust separation often requires a stationary phase with alternative selectivity. Phenyl and Pentafluorophenyl (PFP) columns are highly recommended for aromatic positional isomers.[8][9] These columns offer additional separation mechanisms, such as π-π interactions between the stationary phase and the aromatic rings of the analytes, which can enhance the resolution of structurally similar compounds.[10]

In-Depth Troubleshooting Guides

Problem 1: Poor Resolution or Complete Co-elution of Balsalazide and the 3-Isomer

Poor resolution is the most common issue encountered. This section provides a systematic approach to improving the separation of these two peaks.

Caption: Troubleshooting workflow for poor resolution.

  • Mobile Phase pH Optimization:

    • The "Why": The ionization state of the carboxylic acid and phenolic groups on both molecules is highly sensitive to pH. Although their pKa values are very similar, slight differences can be exploited. By adjusting the mobile phase pH, you can subtly alter the charge and hydrophobicity of each isomer, leading to differential retention.[5] It is advisable to work at a pH that is at least one unit away from the pKa of the analytes to ensure a consistent ionization state and good peak shape.[7]

    • Protocol:

      • Prepare a series of buffered mobile phases with pH values ranging from 2.5 to 4.5 in 0.2 pH unit increments. A phosphate or acetate buffer is a suitable choice.

      • Equilibrate the column with each mobile phase for at least 20 column volumes.

      • Inject a mixed standard of Balsalazide and the 3-isomer at each pH condition.

      • Plot the resolution between the two peaks as a function of pH to identify the optimal pH for separation.

  • Stationary Phase Selectivity:

    • The "Why": If pH optimization on a C18 column is insufficient, it indicates that hydrophobicity differences alone are not enough for separation. A stationary phase with a different selectivity is required. Phenyl and PFP columns provide π-π interactions, which are sensitive to the electron density of the aromatic rings.[8][9] The different substitution pattern of the 3-isomer compared to Balsalazide can lead to differential interactions with these stationary phases.

    • Recommended Column Chemistries:

      • Phenyl-Hexyl: Offers a good balance of hydrophobic and π-π interactions.

      • Pentafluorophenyl (PFP): Provides strong dipole-dipole, and charge-transfer interactions in addition to π-π interactions, often enhancing selectivity for positional isomers.[11]

  • Organic Modifier Selection:

    • The "Why": The choice of organic modifier (e.g., acetonitrile vs. methanol) can influence selectivity. These solvents have different properties and can alter the interactions between the analytes and the stationary phase.

    • Protocol:

      • Using the optimal pH and column identified above, prepare mobile phases with both acetonitrile and methanol as the organic modifier.

      • Adjust the concentration of each organic modifier to achieve similar retention times for the main analyte.

      • Compare the resolution between Balsalazide and the 3-isomer for both organic modifiers.

Problem 2: Peak Tailing

Peak tailing can compromise resolution and lead to inaccurate integration. This is a common issue with ionizable compounds like Balsalazide.

Caption: Troubleshooting workflow for peak tailing.

  • Mobile Phase pH and Buffering:

    • The "Why": If the mobile phase pH is too close to the pKa of the analytes, a mixture of ionized and unionized forms will exist, which can lead to peak tailing.[5] Insufficient buffer capacity can also cause pH shifts within the column, resulting in poor peak shape.

    • Protocol:

      • Ensure the mobile phase pH is at least 1 unit away from the pKa values of the carboxylic acid and phenolic groups.

      • Use a buffer concentration of at least 10-25 mM to ensure adequate buffering capacity.

  • Secondary Silanol Interactions:

    • The "Why": Residual silanol groups on the surface of silica-based stationary phases can be deprotonated at certain pH values and interact with the analytes through ion-exchange mechanisms, causing peak tailing.

    • Solutions:

      • Use a modern, high-purity, end-capped HPLC column to minimize the number of accessible silanol groups.

      • If working at a mid-range pH, consider adding a small amount of a competitive base, such as 0.1% triethylamine, to the mobile phase to mask the active silanol sites.

  • Column Health:

    • The "Why": Peak tailing for all components in a chromatogram can be an indication of a physical problem with the column, such as a partially blocked inlet frit or a void at the head of the column.

    • Protocol:

      • Disconnect the column from the detector and reverse flush it with a strong solvent (e.g., 100% acetonitrile) at a low flow rate.

      • If the problem persists after flushing, the column may be irreversibly damaged and should be replaced.

Summary of Recommended Starting Method Development Parameters

ParameterRecommendationRationale
Column Phenyl-Hexyl or PFP, 2.1 or 4.6 mm i.d., <3 µm particle sizeProvides alternative selectivity (π-π interactions) crucial for positional isomers.[8][9]
Mobile Phase A 10-25 mM Phosphate or Acetate BufferEnsures adequate buffering capacity to maintain a stable pH.
Mobile Phase B Acetonitrile or MethanolScreen both to evaluate differences in selectivity.
pH Screen from 2.5 to 4.5To find the optimal selectivity by controlling the ionization of the analytes.[5][7]
Gradient Start with a broad gradient (e.g., 5-95% B over 15 min) to determine elution window, then optimize with a shallower gradient around the elution point.A shallow gradient increases the separation between closely eluting peaks.
Temperature 30-40 °CElevated temperature can improve peak efficiency and may alter selectivity.
Detection UV, at a wavelength where both isomers have significant absorbance (e.g., ~325 nm).

By systematically applying the principles and troubleshooting steps outlined in this guide, you will be well-equipped to develop a robust and reliable chromatographic method for the separation of Balsalazide and its challenging 3-isomer.

References

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Agilent Technologies, Inc. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • ResearchGate. (2025, August 5). High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers. Retrieved from [Link]

  • Quora. (2021, June 5). How does pH affect the results of HPLC results? Retrieved from [Link]

  • Agilent Technologies, Inc. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. Balsalazide. PubChem Compound Summary for CID 5362070. Retrieved from [Link].

  • Wikipedia. Balsalazide. Retrieved from [Link]

  • Pharmace Research Laboratory. Balsalazide USP Impurity 3. Retrieved from [Link]

  • National Center for Biotechnology Information. Balsalazide Disodium. PubChem Compound Summary for CID 135413496. Retrieved from [Link].

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Overcoming solubility issues of Balsalazide 3-Isomer in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for handling Balsalazide and its isomers. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for overcoming the common solubility challenges encountered with the Balsalazide 3-Isomer in aqueous buffers. As Senior Application Scientists, we have curated this resource to combine established scientific principles with field-proven experience to ensure your experiments are both successful and reliable.

Introduction: Understanding the Challenge

Balsalazide is an azo-bonded prodrug of 5-aminosalicylic acid (5-ASA), designed for targeted delivery to the colon. Like many carboxylic acid-containing compounds, its aqueous solubility is critically dependent on pH. The this compound, a positional isomer of the parent drug, presents similar, if not more pronounced, solubility hurdles. Its structure contains multiple ionizable functional groups—specifically, two carboxylic acid groups and one phenolic hydroxyl group—which dictate its solubility behavior in different aqueous environments.

Effective solubilization is not merely about getting the compound into solution; it's about achieving a stable, homogenous concentration suitable for your specific downstream application, be it an in vitro assay, an analytical method, or a pre-formulation screen. This guide provides a systematic approach to troubleshooting and resolving these solubility issues.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

Here we address the most common initial questions encountered in the lab.

Q1: My this compound won't dissolve in neutral phosphate-buffered saline (PBS, pH 7.4). What is the first thing I should try?

A: This is a very common issue. The low solubility at neutral pH is due to the protonated (non-ionized) state of the carboxylic acid functional groups. The most direct approach is to increase the pH of your buffer. We recommend preparing a stock solution in a mildly alkaline buffer, such as 50 mM sodium phosphate buffer at pH 8.0 or higher. At this pH, the carboxylic acid groups will deprotonate, forming carboxylate salts which are significantly more water-soluble. Always add the compound to the buffer, not the other way around, and use gentle agitation (vortexing or sonication).

Q2: I need to perform an experiment at physiological pH (7.4), but the compound precipitates when I dilute my alkaline stock solution. How can I prevent this?

A: This is a classic solubility problem when shifting pH. The key is to ensure the final concentration in your pH 7.4 buffer remains below the compound's solubility limit at that specific pH.

  • Strategy 1: Lower the Final Concentration. The simplest solution is to work with a more dilute final concentration. Determine the minimum concentration required for your assay's sensitivity and ensure you do not exceed it.

  • Strategy 2: Use a Co-solvent. If a higher concentration is necessary, incorporating a small percentage of an organic co-solvent in your final buffer can maintain solubility. Dimethyl sulfoxide (DMSO) is a common choice. For example, preparing the final solution in a buffer containing 1-5% DMSO can often prevent precipitation. However, you must always validate that this concentration of DMSO does not interfere with your experimental system (e.g., cell viability, enzyme activity).

Q3: Can I use DMSO to make a high-concentration stock solution?

A: Yes, absolutely. DMSO is an excellent solvent for creating high-concentration stock solutions (e.g., 10-50 mM) of poorly soluble compounds like the this compound. This is a standard practice in drug discovery and development.

Key Protocol for DMSO Stocks:

  • Weigh the desired amount of your compound.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Mix thoroughly using a vortexer until the solid is completely dissolved. Gentle warming (to 37°C) can assist, but be cautious about compound stability.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Crucial Caveat: When diluting this DMSO stock into your aqueous assay buffer, ensure the final concentration of DMSO is low (typically <1%, and ideally <0.1%) to avoid artifacts.

Q4: Are there alternatives to adjusting pH or using DMSO?

A: Yes. If pH modification is not possible and DMSO interferes with your assay, you can explore other formulation strategies:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice. You would typically prepare the aqueous buffer containing the cyclodextrin first, and then add the this compound.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that entrap the drug molecule, increasing its apparent solubility. This is more common in formulation development than in early-stage in vitro assays.

Part 2: Troubleshooting Guide - A Deeper Dive

This section provides a structured, cause-and-effect approach to resolving persistent solubility problems.

Issue 1: Compound Precipitates Over Time, Even After Initial Dissolution
Potential Cause Explanation & Validation Recommended Solution
Metastable Solution You may have created a supersaturated solution, especially if using heat or vigorous sonication. This solution is thermodynamically unstable and will eventually crash out. Validation: Check for visible precipitate after letting the solution stand at room temperature for a few hours or overnight.1. Filter the Solution: Use a 0.22 µm syringe filter to remove any undissolved micro-particles that can act as nucleation sites for precipitation. 2. Re-evaluate Concentration: Your target concentration may simply be above the equilibrium solubility limit under those conditions. Reduce the concentration.
pH Instability If your buffer has poor buffering capacity, its pH might drift over time (e.g., due to CO₂ absorption from the air), causing the compound to fall out of solution. Validation: Measure the pH of the solution immediately after preparation and again after several hours.1. Increase Buffer Strength: Move from a 10 mM buffer to a 50 mM or 100 mM buffer. 2. Choose a Better Buffer: Select a buffer whose pKa is closer to the target pH for maximum buffering capacity. For example, HEPES (pKa ~7.5) is an excellent choice for maintaining pH around 7.4.
Compound Degradation Balsalazide and its isomers can be susceptible to hydrolysis, especially at very high or low pH, or photodecomposition. The degradation products may be less soluble. Validation: Use an analytical technique like HPLC to check the purity of the solution over time.1. Protect from Light: Store solutions in amber vials or wrap containers in foil. 2. Prepare Fresh: Prepare solutions immediately before use whenever possible. 3. Conduct Stability Studies: Systematically test the compound's stability at different pH values and temperatures to identify optimal storage conditions.
Issue 2: Inconsistent Results or Low Bioactivity in Assays
Potential Cause Explanation & Validation Recommended Solution
Undissolved Particulate Matter Even if not visible, micro-precipitates can be present, leading to an inaccurate concentration of the dissolved, active compound. This is a major source of variability. Validation: Centrifuge your solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet forms, your compound was not fully dissolved.1. Mandatory Filtration: Always filter your final solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for organic, PVDF for aqueous) before adding it to an assay. This ensures you are working with a truly homogenous solution.
Co-solvent Interference The organic co-solvent (e.g., DMSO) used to aid solubility is impacting the biological system (e.g., inhibiting an enzyme, affecting cell membrane integrity). Validation: Run a vehicle control experiment with the same final concentration of the co-solvent alone to measure its baseline effect.1. Minimize Co-solvent: Perform a dose-response curve for the co-solvent to determine the maximum tolerable concentration in your specific assay. Aim to stay well below this limit. 2. Explore Alternatives: If DMSO is problematic, test other co-solvents like ethanol or PEG 400, or switch to a non-solvent-based approach like cyclodextrins.
pH Mismatch Adding a small volume of a high-pH stock solution to a large volume of weakly buffered media can locally alter the pH enough to cause precipitation at the point of addition before it can disperse. Validation: This is difficult to see but is a common physical phenomenon.1. Dilute Serially: Perform a 10-fold intermediate dilution of your stock in the assay buffer before the final dilution. 2. Stir While Adding: Add the stock solution dropwise into the final buffer while it is being gently vortexed or stirred to ensure rapid dispersal.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Systematic pH-Based Solubility Determination

This protocol allows you to experimentally determine the solubility profile of the this compound as a function of pH.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh excess solid (e.g., 5-10 mg) add_solid Add excess solid to each buffer vial prep_solid->add_solid prep_buffer Prepare a series of buffers (e.g., pH 4.0 to 9.0) prep_buffer->add_solid equilibrate Equilibrate for 24-48h (e.g., shaking at 25°C) add_solid->equilibrate separate Separate solid from supernatant (Centrifuge & Filter) equilibrate->separate quantify Quantify concentration in supernatant via HPLC-UV separate->quantify plot Plot Solubility (mg/mL) vs. pH quantify->plot

Caption: Workflow for determining pH-dependent solubility.

Step-by-Step Method:

  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM citrate, phosphate, borate) covering a pH range from 4.0 to 9.0 in 0.5 or 1.0 unit increments.

  • Add Excess Solid: Add an excess amount of the this compound (enough that undissolved solid is clearly visible) to a known volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separate Phases: Centrifuge the vials at high speed (>10,000 x g) for 15 minutes to pellet the excess solid.

  • Sample and Filter: Carefully collect an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute and Quantify: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each buffer.

Protocol 2: Preparing a Solution Using Co-solvents

This protocol details the correct way to prepare and use a DMSO stock solution.

Logical Flow Diagram:

G stock 1. Prepare High-Conc. Stock in 100% DMSO intermediate 2. Make Intermediate Dilution in Assay Buffer/Media stock->intermediate stock_desc e.g., 20 mM (Ensures full dissolution) stock->stock_desc final 3. Perform Final Dilution to Working Concentration intermediate->final intermediate_desc e.g., 200 µM (Reduces DMSO shock) intermediate->intermediate_desc final_desc e.g., 2 µM (Final DMSO <0.1%) final->final_desc

Caption: Recommended serial dilution workflow for DMSO stocks.

Step-by-Step Method:

  • Prepare Primary Stock (e.g., 20 mM): Weigh out the appropriate amount of this compound and dissolve it in 100% pure DMSO to create a high-concentration primary stock solution. Ensure it is fully dissolved.

  • Prepare Intermediate Dilution (e.g., 200 µM): Perform an intermediate dilution (e.g., 1:100) of the primary stock into your final aqueous assay buffer. For example, add 10 µL of the 20 mM stock to 990 µL of assay buffer. Mix immediately and thoroughly by vortexing. This step is critical to prevent the drug from precipitating out of a high-concentration DMSO bolus upon hitting the aqueous environment.

  • Prepare Final Working Solution (e.g., 2 µM): Use the intermediate dilution to prepare your final working concentrations. For example, to make a 2 µM solution, you would perform a 1:100 dilution of the 200 µM intermediate solution into the final assay buffer. The final DMSO concentration in this example would be a negligible 0.01%.

  • Vehicle Control: Remember to prepare a matching vehicle control by performing the same dilution steps with DMSO that does not contain the compound.

References

  • Assay Guidance Manual: Compound Management. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

Technical Support Center: Stability Testing of Balsalazide 3-Isomer Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stability testing of balsalazide, with a specific focus on its 3-isomer. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to support your experimental endeavors.

Introduction to Balsalazide and the Significance of its 3-Isomer

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] It is designed to deliver the active moiety, 5-ASA, directly to the colon, minimizing systemic side effects.[3][4] The balsalazide molecule consists of 5-ASA linked to a carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[5] In the colon, bacterial azoreductases cleave this bond, releasing 5-ASA.[3][6][7][8][9]

The "3-isomer" of balsalazide, also known as Balsalazide USP Impurity 2, is a positional isomer where the azo linkage to salicylic acid is at the 3-position instead of the 5-position.[10] The presence and quantity of this and other related substances are critical quality attributes that can impact the safety and efficacy of the drug product. Therefore, understanding its stability under various stress conditions is a regulatory requirement and a key aspect of drug development.[2]

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[11] This guide will walk you through the nuances of performing stress testing on balsalazide with a focus on its 3-isomer.

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of balsalazide and its 3-isomer.

Issue 1: Unexpected Degradation Products Observed in Chromatograms

Question: During forced degradation studies (e.g., acid hydrolysis), I am observing several unexpected peaks in my HPLC chromatogram in addition to balsalazide and the 3-isomer. How do I identify these and what could be their origin?

Answer:

The observation of multiple degradation products is common in stress testing, especially under harsh conditions. Balsalazide is susceptible to degradation under acidic, basic, and oxidative stress.[12][13]

Causality:

  • Hydrolysis: The primary degradation pathway under acidic and basic conditions is the cleavage of the azo bond, which releases 5-aminosalicylic acid (5-ASA) and 4-aminobenzoyl-β-alanine.[12] You may also see further degradation of these primary products.

  • Oxidation: Oxidative stress can lead to the formation of various oxidized derivatives of both the parent molecule and its degradation products.[2]

  • Isomerization: While less common, stress conditions could potentially promote the formation of other positional isomers.

Troubleshooting Protocol:

  • Mass Spectrometry (MS) Analysis: The most effective way to identify unknown peaks is to use a mass spectrometer coupled with your liquid chromatograph (LC-MS). This will provide the mass-to-charge ratio (m/z) of the unknown compounds, which is a critical piece of information for structure elucidation.

  • Tandem MS (MS/MS): To gain more structural information, perform tandem MS (MS/MS) on the unknown peaks. The fragmentation pattern can help you piece together the structure of the degradation product.[12]

  • Reference Standards: If you have reference standards for potential degradation products (e.g., 5-ASA, 4-aminobenzoyl-β-alanine), inject them to confirm their retention times.

  • Review Literature: Published studies on the forced degradation of balsalazide can provide insights into expected degradation products.[12]

Issue 2: Poor Peak Shape (Tailing or Splitting) for Balsalazide or its 3-Isomer

Question: I am experiencing significant peak tailing for the main balsalazide peak and peak splitting for the 3-isomer in my RP-HPLC analysis. What are the likely causes and how can I resolve this?

Answer:

Poor peak shape can compromise the accuracy and precision of your analytical method. Several factors related to the mobile phase, column, and sample preparation can contribute to this issue.

Causality:

  • Secondary Interactions: The carboxylic acid and phenolic hydroxyl groups in balsalazide and its isomers can interact with residual silanols on the silica-based C18 column, leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of the analytes. An inappropriate pH can lead to multiple ionized forms co-existing, causing peak splitting or broadening.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

  • Column Degradation: The use of harsh mobile phases or improper storage can degrade the stationary phase, leading to poor peak shape.

Troubleshooting Protocol:

  • Optimize Mobile Phase pH: The pKa values of balsalazide's functional groups are important. Adjust the mobile phase pH to ensure that the analytes are in a single ionic form. For acidic compounds like balsalazide, a mobile phase pH around 2.5-3.5 is often effective.[13]

  • Use a Buffer: Incorporate a buffer (e.g., phosphate buffer) into your mobile phase to maintain a consistent pH throughout the analysis.[13]

  • End-capped Column: Use a high-quality, end-capped C18 column to minimize secondary interactions with silanol groups.

  • Reduce Injection Volume/Concentration: Prepare a more dilute sample and inject a smaller volume to check for column overload.

  • Column Flushing and Regeneration: If the column is suspected to be contaminated or degraded, follow the manufacturer's instructions for flushing and regeneration.

Frequently Asked Questions (FAQs)

Q1: What are the standard stress conditions for forced degradation of balsalazide according to regulatory guidelines?

A1: According to the International Council for Harmonisation (ICH) Q1A(R2) guideline, stress testing should include the effects of temperature, humidity, oxidation, and photolysis. For hydrolysis, a wide range of pH values should be evaluated.[14]

Here is a summary of typical stress conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature
Oxidative Degradation 3% to 30% H₂O₂ at room temperature
Thermal Degradation Dry heat at temperatures above accelerated stability testing conditions (e.g., 60-80°C)[15]
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelines

It is important to adjust the duration of exposure to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Q2: How do I develop a stability-indicating HPLC method for balsalazide and its 3-isomer?

A2: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and isomers.

Experimental Workflow for Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Key Steps:

  • Column Selection: A C18 column is a common starting point for the analysis of balsalazide.[16]

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[16]

  • Wavelength Selection: The UV detection wavelength should be chosen to provide a good response for both the parent drug and its impurities. A photodiode array (PDA) detector is useful for this purpose. A wavelength of around 240 nm or 254 nm has been reported to be suitable.[13][17]

  • Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Q3: What is the expected degradation pathway for balsalazide under hydrolytic conditions?

A3: The primary degradation pathway for balsalazide under both acidic and basic hydrolytic conditions is the cleavage of the azo bond.

Degradation Pathway Diagram:

Balsalazide Hydrolysis Balsalazide Balsalazide Degradation_Products Degradation Products Balsalazide->Degradation_Products  Acid/Base Hydrolysis ASA 5-Aminosalicylic Acid (5-ASA) Degradation_Products->ASA Carrier 4-Aminobenzoyl-β-alanine Degradation_Products->Carrier

Caption: Hydrolytic degradation pathway of Balsalazide.

This cleavage results in the formation of equimolar quantities of 5-aminosalicylic acid (5-ASA) and the carrier moiety, 4-aminobenzoyl-β-alanine.[5][7] Your stability-indicating method should be able to separate these two degradation products from the parent balsalazide molecule and its 3-isomer.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • FDA. Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • National Center for Biotechnology Information. (n.d.). Balsalazide. PubChem. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Balsalazide Disodium? Synapse. [Link]

  • Kim, H., et al. (2020). Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide. Journal of the Korean Chemical Society, 64(2), 116-125. [Link]

  • Parimala, S., et al. (2014). rp-hplc method development and validation of balsalazide in bulk and capsule dosage form. International Journal of Pharmacy, 4(4), 359-364. [Link]

  • Veeprho. (n.d.). Balsalazide Impurities and Related Compound. [Link]

  • Rao, B. M., & Srinivasu, M. K. (2010). A Stability-Indicating LC Method for Analysis of Balsalazide Disodium in the Bulk Drug and in Pharmaceutical Dosage Forms. Chromatographia, 72(5-6), 467-474. [Link]

  • FDA. (2000, July 18). N20-610S016 Balsalazide Clinpharm BPCA. [Link]

  • Jeličić, M. L., et al. (2021). Thermoanalytical, Spectroscopic and Chromatographic Approach to Physicochemical Compatibility Investigation of 5-Aminosalicylates and Folic Acid. Croatica Chemica Acta, 94(3), 223-232. [Link]

  • Sreekanth, N., et al. (2012). A simple reversed-phase high performance liquid chromatographic (RP-HPLC) method has been developed and validated for determination of balsalazide in bulk and in capsule dosage forms. Journal of Pharmacreations, 3, 1-5. [Link]

  • Drugs.com. (n.d.). Balsalazide: Package Insert / Prescribing Information / MOA. [Link]

  • FDA. (2008, May 6). 022205Orig1s000. [Link]

  • Pacifici, G. M. (2024). Clinical Pharmacology of Balsalazide. Biomedical Journal of Scientific & Technical Research, 58(4). [Link]

  • YouTube. (2025, January 19). Pharmacology of Balsalazide (Colazil) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Google Patents. (n.d.).
  • FDA. (n.d.). Balsalazide Disodium Draft Guidance. [Link]

  • FDA. (n.d.). This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]

  • FDA. (2008, January 10). 022205Orig1s000. [Link]

  • New Drug Approvals. (2017, January 1). Balsalazide. [Link]

  • Tsume, Y., et al. (2009). Balsalazide: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis. Expert Opinion on Drug Metabolism & Toxicology, 5(10), 1279-1284. [Link]

  • Priyanka, G., & Karthik, A. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 1-10. [Link]

  • Organic Spectroscopy International. (2016, December 31). Balsalazide. [Link]

  • ResearchGate. (n.d.). thermal degradation study of some local anesthetic drugs. [Link]

  • Cohen, R. D. (2003). The mesalamine wars heat up-enter balsalazide. Gastroenterology, 124(2), 574-575. [Link]

  • Fagron. (2023, January 3). Active Ingredient Summary Table Thermal Stability. [Link]

Sources

Technical Support Center: Optimizing In Vivo Dosage and Administration of Balsalazide 3-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), a well-established anti-inflammatory agent for treating inflammatory bowel disease (IBD).[1][2] It is designed for targeted delivery to the colon, where resident bacteria cleave the azo bond, releasing the active 5-ASA moiety.[1][3] This guide focuses on a specific, less-studied positional isomer, Balsalazide 3-Isomer. Due to the limited public data on this specific isomer, this document leverages the extensive knowledge of the parent compound, Balsalazide, to provide a robust framework for your in vivo studies. The principles of formulation, administration, and analysis are largely translatable, and this guide will highlight areas where the 3-isomer's unique properties may warrant specific consideration.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: Similar to Balsalazide, the 3-isomer is designed as a prodrug.[4] It is anticipated to remain largely intact through the upper gastrointestinal tract. Upon reaching the colon, anaerobic bacteria are expected to cleave the azo bond, releasing 5-ASA and a carrier molecule.[1][5] The liberated 5-ASA then exerts its anti-inflammatory effects locally on the colonic mucosa.[6][7] One key mechanism of 5-ASA is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation.[8]

Q2: Which animal model is most appropriate for studying the efficacy of this compound?

A2: Chemically induced colitis models in rodents are the most common and relevant for testing IBD therapeutics.[9][10] The choice of model depends on the specific research question:

  • Dextran Sulfate Sodium (DSS)-induced colitis: This model is well-suited for studying acute colitis and epithelial barrier function.[10]

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis: This model induces a Th1-mediated immune response and is often used to model Crohn's disease-like pathology.[10][11]

  • Oxazolone-induced colitis: This model elicits a Th2-mediated response, which more closely resembles ulcerative colitis.[12]

When selecting a model, it is also important to consider the animal's sex, as there can be sex-dependent differences in the response to both colitis induction and therapeutic intervention.[10]

Q3: What is a reasonable starting dose for in vivo efficacy studies?

A3: Based on clinical studies with Balsalazide, pediatric patients have been treated with daily doses of 2.25g and 6.75g.[13][14] For preclinical rodent studies, a common approach is to start with a dose range that has been shown to be effective for the parent compound and adjust based on pilot studies. A starting point could be in the range of 50-150 mg/kg, administered once or twice daily via oral gavage. It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific model and endpoint.

Q4: How should I prepare the dosing solution for oral administration?

A4: Balsalazide and its isomers are often poorly soluble in water.[15][16] Therefore, a suspension is typically required for oral gavage. A common and well-tolerated vehicle for preclinical oral safety studies is 0.5% methylcellulose (MC) with or without a surfactant like 0.1% Tween 80.[17] It is critical to ensure the homogeneity and stability of the suspension throughout the dosing period.[18]

Troubleshooting Guide

This section addresses specific issues that may arise during your in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or low drug exposure (bioavailability) Poor solubility and dissolution of the compound in the gastrointestinal tract.[19]* Particle Size Reduction: Micronize the compound to increase its surface area and dissolution rate.[16] * Formulation Optimization: Prepare an amorphous solid dispersion to improve solubility.[19] * Vehicle Selection: Experiment with different suspending agents or co-solvents to enhance wetting and dispersion.[17][18]
High inter-animal variability in efficacy or pharmacokinetic data Inconsistent dosing technique (oral gavage).[20] Animal stress affecting gastrointestinal transit time.[20] Non-homogenous dosing suspension.* Standardize Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize procedural variability and animal stress.[21] * Acclimatize Animals: Habituate the animals to handling and the gavage procedure before the start of the study.[20] * Ensure Suspension Homogeneity: Vigorously vortex the suspension before drawing each dose to ensure uniform particle distribution.
Adverse events in animals (e.g., weight loss, lethargy, esophageal injury) Improper gavage technique leading to esophageal perforation or aspiration.[22][23] Vehicle intolerance, especially with chronic dosing.[18] High dose volume causing gastric distension.[21]* Refine Gavage Technique: Use flexible gavage needles and ensure proper animal restraint. Monitor animals closely after dosing.[21][24] * Vehicle Toxicity Study: Conduct a pilot study to assess the tolerability of the chosen vehicle over the intended study duration.[18] * Optimize Dose Volume: Adhere to recommended maximum oral gavage volumes (typically 10 mL/kg for rats).[24] If a high dose is required, consider splitting it into two administrations.
Degradation of the compound in the dosing formulation pH instability of the compound in the chosen vehicle.[25] Interaction with excipients in the formulation.[26]* Stability Studies: Assess the stability of the this compound in the dosing vehicle at different pH values and temperatures over time.[25] * Excipient Compatibility: Ensure that the chosen suspending agents and surfactants do not chemically interact with the test compound.
Difficulty in quantifying the compound and its metabolites in biological samples Low concentrations of the analyte in a complex biological matrix.[27] Inefficient sample extraction method.[28]* Sensitive Analytical Method: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for quantification.[27][29] * Optimize Sample Preparation: Employ appropriate sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[27][30]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage
  • Materials:

    • This compound powder

    • 0.5% (w/v) Methylcellulose (MC) in sterile water

    • 0.1% (v/v) Tween 80 (optional, as a wetting agent)

    • Sterile conical tubes

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the precise amount of the compound and place it in a sterile conical tube.

    • If using Tween 80, add a small volume of the 0.5% MC solution containing Tween 80 to the powder to create a paste. This helps in wetting the compound.

    • Gradually add the remaining volume of the 0.5% MC solution to the tube while continuously vortexing.

    • Vortex the suspension vigorously for 5-10 minutes to ensure a uniform and fine suspension.

    • Visually inspect the suspension for any large agglomerates. If present, continue vortexing.

    • Store the suspension at 4°C and protect it from light. Before each use, bring the suspension to room temperature and vortex thoroughly.

Protocol 2: Oral Gavage Administration in Mice
  • Materials:

    • Prepared this compound suspension

    • Appropriately sized flexible gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)

    • 1 mL syringe

    • Animal scale

  • Procedure:

    • Weigh the mouse to determine the exact volume of the suspension to be administered.

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Attach the gavage needle to the syringe and draw up the calculated volume of the well-vortexed suspension.

    • Insert the gavage needle into the side of the mouse's mouth and gently advance it along the roof of the mouth towards the esophagus. There should be minimal resistance.[24]

    • Once the needle is in the correct position (a slight swallowing reflex may be felt), slowly dispense the suspension.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for at least 15 minutes post-gavage for any signs of distress, such as difficulty breathing or fluid coming from the nose.[21]

Data Interpretation and Analysis

Pharmacokinetic Analysis

To assess the systemic exposure of this compound and its active metabolite, 5-ASA, a pharmacokinetic study is recommended.

Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC (Area Under the Curve) Total drug exposure over time
t1/2 (Half-life) Time for plasma concentration to decrease by half

Table: Key Pharmacokinetic Parameters

Efficacy Endpoints in a Colitis Model
Parameter Measurement
Disease Activity Index (DAI) Composite score of body weight loss, stool consistency, and rectal bleeding
Colon Length Measured at necropsy; shortening indicates inflammation
Histological Score Microscopic evaluation of inflammation, ulceration, and tissue damage
Myeloperoxidase (MPO) Activity Biochemical marker of neutrophil infiltration in the colon tissue
Cytokine Levels Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue or plasma

Table: Common Efficacy Endpoints in Rodent Colitis Models

Visualizations

G cluster_0 Pre-Experiment cluster_1 In Vivo Experiment cluster_2 Data Analysis Compound Characterization Compound Characterization Vehicle Selection Vehicle Selection Compound Characterization->Vehicle Selection Dose Range Finding Dose Range Finding Vehicle Selection->Dose Range Finding Drug Administration Drug Administration Dose Range Finding->Drug Administration Colitis Induction Colitis Induction Colitis Induction->Drug Administration Monitoring Monitoring Drug Administration->Monitoring Sample Collection Sample Collection Monitoring->Sample Collection PK Analysis PK Analysis Sample Collection->PK Analysis Efficacy Analysis Efficacy Analysis Sample Collection->Efficacy Analysis Histopathology Histopathology Sample Collection->Histopathology

Caption: Experimental workflow for in vivo testing of this compound.

G Balsalazide_3_Isomer This compound (Oral Administration) Colon Colon Balsalazide_3_Isomer->Colon Bacterial_Azo_Reductase Bacterial Azo Reductase Colon->Bacterial_Azo_Reductase 5_ASA 5-ASA (Active Drug) Bacterial_Azo_Reductase->5_ASA Carrier_Molecule Carrier Molecule Bacterial_Azo_Reductase->Carrier_Molecule PPAR_gamma PPAR-γ Activation 5_ASA->PPAR_gamma Anti_inflammatory_Effect Anti-inflammatory Effect PPAR_gamma->Anti_inflammatory_Effect

Sources

Reducing degradation of Balsalazide 3-Isomer in analytical samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Balsalazide Analysis

A Guide to Minimizing 3-Isomer Degradation in Analytical Samples

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental questions surrounding Balsalazide and its positional isomer, providing the foundational knowledge needed to tackle stability issues.

Q1: What are Balsalazide and its 3-isomer?

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent used to treat ulcerative colitis.[1][2] Its chemical structure consists of a 5-ASA molecule linked to an inert carrier via an azo bond.[3][4] The 3-isomer, also known as Balsalazide USP Impurity 2, is a positional isomer where the azo bond is at the 3-position of the salicylic acid ring, instead of the 5-position.[5]

Chemical Structures:

  • Balsalazide: (E)-5-{[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl}-2-hydroxybenzoic acid[6]

  • Balsalazide 3-Isomer: (E)-3-[4-(2-Carboxyethylcarbamoyl)phenylazo]salicylic Acid[5]

Q2: Why is it critical to control the formation of the 3-isomer in analytical samples?

Controlling the formation of the 3-isomer is paramount for several reasons:

  • Analytical Accuracy: The presence of the 3-isomer can interfere with the accurate quantification of the parent Balsalazide, leading to an underestimation of the true concentration.

  • Data Integrity: In pharmacokinetic (PK) or stability studies, artificially generated isomers can lead to incorrect interpretations of a drug's absorption, distribution, metabolism, and excretion (ADME) profile or its shelf-life.

  • Regulatory Compliance: Regulatory agencies like the FDA require that impurities and degradation products be identified, quantified, and controlled. Uncontrolled formation of the 3-isomer can raise questions about the validity of a stability-indicating method.

Q3: What are the primary causes of Balsalazide degradation to the 3-isomer?

Balsalazide's structure, particularly the azo bond and substituted aromatic rings, makes it susceptible to several environmental factors. Stress testing studies have shown that Balsalazide undergoes substantial degradation under the following conditions:

  • Extreme pH: Both acidic and alkaline conditions can catalyze hydrolysis and potentially isomerization.[7]

  • Oxidation: The molecule is sensitive to oxidative stress, which can be initiated by exposure to air (oxygen), peroxides, or metal ions.[7]

  • Light (Photodegradation): Like many azo compounds, Balsalazide is susceptible to degradation upon exposure to UV or even ambient light.[8] This can cause cleavage of the azo bond or other structural rearrangements.

  • Elevated Temperature: Heat can accelerate all chemical degradation pathways.

Section 2: Troubleshooting Guide - From Collection to Analysis

This section is formatted to help you diagnose and solve stability issues at different stages of your analytical workflow.

Issue 1: High levels of 3-isomer are detected in freshly prepared samples.
  • Potential Cause 1: Inappropriate pH of Sample Diluent.

    • Scientific Rationale: The stability of Balsalazide is pH-dependent. Using a diluent that is too acidic or too alkaline can immediately induce degradation. Studies on related aminosalicylates show that their release and stability are highly influenced by the pH of the surrounding medium.[9][10] For Balsalazide, a slightly acidic pH is often preferred for analytical separation and stability.[11][12]

    • Troubleshooting & Prevention:

      • Verify Diluent pH: Immediately measure the pH of your sample diluent.

      • Use a Buffered System: Do not use unbuffered solvents like pure water or methanol/water mixtures. Prepare a buffer at a pH known to be optimal for Balsalazide stability, such as an ammonium formate or potassium phosphate buffer in the pH range of 3.5-4.5.[11][12]

      • Self-Validation Check: Prepare a Balsalazide standard in your current diluent and in the recommended buffered diluent. Analyze both immediately ("time-zero") and after 2-4 hours at room temperature. A significant increase in the 3-isomer in the unbuffered solution will validate the need for a buffered system.

  • Potential Cause 2: Oxidative Stress During Sample Preparation.

    • Scientific Rationale: The process of dissolving the sample, especially with vigorous vortexing or sonication, can introduce atmospheric oxygen, leading to oxidation. Azo dyes and related compounds are known to degrade via oxidative pathways, often involving hydroxyl radicals.[13][14]

    • Troubleshooting & Prevention:

      • Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the amount of air (oxygen) in the vial.

      • Work Efficiently: Reduce the time between when the sample is prepared and when it is sealed in a vial and/or analyzed.

      • (Optional) Inert Solvents: For highly sensitive applications, consider sparging your diluent with nitrogen or argon for several minutes before use to remove dissolved oxygen.

Issue 2: 3-isomer levels increase in samples stored in the autosampler or on the benchtop.
  • Potential Cause: Photodegradation from Ambient or UV Light.

    • Scientific Rationale: Azo compounds can absorb light, which excites the molecule to a state where the azo bond can be cleaved or isomerized.[8] Even ambient laboratory lighting can be sufficient to cause noticeable degradation over several hours.

    • Troubleshooting & Prevention:

      • Use Amber Glassware: Always prepare and store samples in amber volumetric flasks and autosampler vials to block UV and visible light.

      • Protect from Light: If amber vials are not available, wrap clear vials in aluminum foil. Keep stock solutions and sample trays out of direct light.

      • Utilize Autosampler Cooling: If available, set the autosampler temperature to a low setting (e.g., 4-10 °C) to slow the rate of all degradation pathways during a long analytical run.

Issue 3: 3-isomer levels are inconsistent across samples from a long-term stability study.
  • Potential Cause: Temperature Fluctuations and Freeze-Thaw Cycles.

    • Scientific Rationale: Inconsistent storage temperatures or repeated freeze-thaw cycles can compromise sample stability. Each thawing period exposes the sample to warmer temperatures where degradation reactions accelerate. For biological samples, freeze-thaw cycles can also alter the sample matrix, potentially releasing enzymes or changing pH.

    • Troubleshooting & Prevention:

      • Aliquot Samples: Upon initial processing, divide samples into multiple, single-use aliquots. This ensures that you only thaw the specific aliquot needed for analysis, while the master sample remains frozen.

      • Ensure Stable Freezer Temperature: Use a calibrated freezer set to -70°C or colder for long-term storage. Avoid using frost-free freezers for critical samples, as their temperature cycles can be detrimental.

      • Controlled Thawing: Thaw samples consistently and rapidly, for example, in a room temperature water bath, and then immediately place them on ice. Do not let samples sit at room temperature for extended periods.

Section 3: Visualized Workflows and Degradation Pathways

To provide a clearer understanding, the following diagrams illustrate the key degradation factors and the recommended workflow to mitigate them.

cluster_0 Degradation Factors cluster_1 Balsalazide & Degradant factor1 Extreme pH (Acid/Base Hydrolysis) Balsalazide Balsalazide (Parent Drug) factor1->Balsalazide Induces Isomerization factor2 Oxidizing Agents (e.g., O2, Peroxides) factor2->Balsalazide Induces Degradation factor3 UV/Visible Light (Photodegradation) factor3->Balsalazide Induces Degradation factor4 Elevated Temperature (Accelerant) factor4->Balsalazide Accelerates All Pathways Isomer This compound (Degradation Product) Balsalazide->Isomer Degradation Pathway

Caption: Key factors contributing to the degradation of Balsalazide.

cluster_workflow Recommended Sample Handling Workflow Collect 1. Sample Collection (e.g., Plasma, Bulk Drug) Process 2. Immediate Processing (Use amber tubes, minimize air exposure) Collect->Process Dilute 3. Dilution in Stabilizing Buffer (e.g., pH 4.5 Phosphate Buffer) Process->Dilute Aliquot 4. Aliquot into Single-Use Vials (Amber, cryo-safe) Dilute->Aliquot Store 5. Long-Term Storage (-70°C or colder, protected from light) Aliquot->Store Thaw 6. Controlled Thawing (Rapid thaw, place on ice) Store->Thaw Analyze 7. Analysis (Cooled autosampler, minimal delay) Thaw->Analyze

Caption: A robust workflow for preserving Balsalazide sample integrity.

Section 4: Quantitative Data & Recommended Protocols

Data Summary: Factors Influencing Stability

The following table summarizes the degradation of Balsalazide under various stress conditions as reported in a stability-indicating method development study. This data underscores the importance of controlling these factors during sample handling and analysis.

Stress ConditionParameters% Degradation of Balsalazide
Acid Hydrolysis 1 N HCl, 12 hours6.31%
Base Hydrolysis 1 N NaOH, 12 hours8.18%
Oxidation 3.0% H₂O₂, 12 hours4.93%
Thermal Stress Heat2.31%
Photolytic Stress UV Light (1.2 million Lux/h)3.08%

Table adapted from data presented by S. L. N. Prasad et al. (2018).

Protocol 1: Preparation of Stability-Promoting Sample Diluent

This protocol describes the preparation of a diluent designed to maintain the stability of Balsalazide in solution.

Materials:

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Orthophosphoric Acid (or Potassium Hydroxide) for pH adjustment

  • Deionized water (18 MΩ·cm)

Procedure:

  • Prepare the Buffer: Weigh an appropriate amount of KH₂PO₄ to make a 10-20 mM solution (e.g., 1.36 g for 1 L of 10 mM buffer). Dissolve in approximately 900 mL of deionized water.

  • Adjust pH: Place the solution on a calibrated pH meter. Adjust the pH to 4.5 by dropwise addition of orthophosphoric acid or potassium hydroxide.

  • Add Organic Solvents: In a clean 2 L media bottle, combine 500 mL of the prepared pH 4.5 buffer with 300 mL of acetonitrile and 200 mL of methanol. This creates a final diluent of Buffer:ACN:MeOH (50:30:20 v/v/v).[12]

  • Mix and Degas: Cap the bottle and mix thoroughly by inversion. Degas the solution for 10-15 minutes using sonication or vacuum filtration.

  • Storage: Store the diluent at room temperature, tightly capped. This solution is generally stable for several days, but fresh preparation is always recommended for critical analyses.

Protocol 2: Sample Handling and Long-Term Storage

This protocol provides a self-validating system for processing and storing samples to minimize degradation.

Procedure:

  • Initial Preparation: As soon as the sample is collected (e.g., plasma thawed, bulk drug weighed), perform all dilutions and processing steps under minimal light. Use amber glassware and tubes.

  • Dilution: Dilute the sample to the target concentration using the Stability-Promoting Sample Diluent from Protocol 1.

  • "Time-Zero" Analysis: Immediately after preparation, transfer an aliquot to an amber autosampler vial and analyze it. This result serves as your baseline or "time-zero" reference.

  • Short-Term Stability Check: Transfer a second aliquot to another vial and leave it in the autosampler (or on the benchtop if simulating those conditions) for the maximum expected duration of an analytical run (e.g., 24 hours). Analyze this sample to confirm short-term stability under your run conditions. One study found Balsalazide to be stable in a methanol-water mixture for up to 48 hours.[7]

  • Aliquoting for Long-Term Storage: Dispense the remaining prepared sample into multiple, single-use amber cryovials.

  • Flash Freezing: Snap-freeze the aliquots in a dry ice/isopropanol bath or a -80°C freezer. Do not slow-freeze in a -20°C freezer, as this can cause matrix effects.

  • Long-Term Storage: Transfer the frozen aliquots to a monitored -70°C (or colder) freezer for long-term storage.

  • Analysis of Stored Samples: When ready for analysis, remove one aliquot, thaw it rapidly, and analyze. Compare the results to your "time-zero" sample to accurately determine long-term stability without the confounding effects of multiple freeze-thaw cycles.

References

  • Jain, D. K., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Balsalazide disodium dihydrate in Bulk and Its Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research.

  • Chiang, K., et al. (2003). Photocatalytic Degradation of Commercial Azo Dyes. Journal of the Chinese Institute of Chemical Engineers.

  • Kuznetsov, V. V., et al. (2023). Photocatalytic Decomposition of Azo Dyes and Phenols Using Polymer Composites Containing Nanostructured Poly(titanium Oxide) Doped with Gold or Silver Nanoparticles under Light Irradiation in a Wide Wavelength Range. MDPI.

  • Prasad, S. L. N., et al. (2018). Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide. KoreaScience.

  • Rauf, M. A. & Ashraf, S. S. (2009). Degradation pathway of an azo dye. ResearchGate.

  • National Center for Biotechnology Information. (n.d.). Balsalazide. PubChem.

  • Surendranath, K. V., et al. (2012). rp-hplc method development and validation of balsalazide in bulk and capsule dosage form. International Journal of Pharmacy.

  • Bhattacharjee, D., et al. (2021). Photodegradation of Azo Dyes in Sunlight Promoted by Nitrogen–Sulfur–Phosphorus Codoped Carbon Dots. ACS Publications.

  • Patsnap. (2024). What is the mechanism of Balsalazide Disodium? Synapse.

  • Al-Hetlani, E., et al. (2024). Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation. MDPI.

  • Boehringer Ingelheim. (n.d.). Balsalazide Disodium Capsules USP. DailyMed.

  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.

  • Patsnap. (n.d.). Balsalazide Disodium. Synapse.

  • Surendranath, K. V., et al. (2009). A Stability-Indicating LC Method for Analysis of Balsalazide Disodium in the Bulk Drug and in Pharmaceutical Dosage Forms. ResearchGate.

  • Wikipedia. (n.d.). Balsalazide.

  • precisionFDA. (n.d.). BALSALAZIDE.

  • Pharmacology, Biochemistry and Behavior. (2025). Pharmacology of Balsalazide (Colazil). YouTube.

  • Dignass, A. U., et al. (2012). Long-term efficacy and safety of once-daily mesalazine granules for the treatment of active ulcerative colitis. ResearchGate.

  • T3DB. (n.d.). Balsalazide. Toxin and Toxin Target Database.

  • Sree, G. J., et al. (2018). Development and Validation of RP–HPLC Method for the Estimation of Balsalazide in Pure and in Pharmaceutical Dosage forms. ResearchGate.

  • Theuer, D., et al. (2007). Balsalazide formulations and manufacture and use thereof. Google Patents.

  • Fadda, H. M., et al. (2015). Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels. PMC.

  • Sharma, P., et al. (2016). Balsalazide. ORGANIC SPECTROSCOPY INTERNATIONAL.

  • P&S Chemicals. (n.d.). Product information, Balsalazide.

  • BenchChem. (2025). Balsalazide-d3 in Ulcerative Colitis Research: A Methodological Overview.

  • Fadda, H. M., et al. (2015). Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels. ResearchGate.

  • National Center for Biotechnology Information. (n.d.). Balsalazide Disodium. PubChem.

  • Fadda, H. M., et al. (2015). Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels. springermedizin.de.

  • Fadda, H. M., et al. (2014). Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels. PubMed.

  • Takizawa, M., et al. (2024). 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. PubMed.

  • National Library of Medicine. (n.d.). Drugs and Lactation Database (LactMed®). NCBI Bookshelf.

  • Eckardt, E., et al. (2007). Safe process for the preparation of balsalazide. Google Patents.

  • Medscape. (n.d.). Meropenem dosing, indications, interactions, adverse effects, and more.

  • Baker, D. E. & Kane, S. (2004). The short- and long-term safety of 5-aminosalicylate products in the treatment of ulcerative colitis. PubMed.

  • Baker, D. E. & Kane, S. (2004). The short- and long-term safety of 5-aminosalicylate products in the treatment of ulcerative colitis. ResearchGate.

  • National Drug Code List. (n.d.). Active Ingredient Balsalazide Disodium.

  • Chaparro, M., et al. (2019). Long-term follow-up of patients treated with aminosalicylates for ulcerative colitis: Predictive factors of response: An observational case-control study. PMC.

  • Kuijvenhoven, J. C., et al. (2025). The Risk of Relapse Associated With Discontinuation of 5-Aminosalicylates in Inflammatory Bowel Diseases: A Systematic Review and Meta-Analysis. PubMed.

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Technical Support Center: Method Development for Resolving Co-eluting Peaks of Balsalazide and its 3-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in the analytical separation of Balsalazide and its closely related 3-isomer. Co-elution of positional isomers is a common yet significant hurdle in pharmaceutical analysis, impacting purity assessments, stability studies, and overall drug quality control.

This document provides in-depth troubleshooting strategies and method development guidance, moving beyond generic advice to explain the scientific rationale behind each experimental choice. Our goal is to empower you with the knowledge to develop a robust, reliable, and validated separation method.

Frequently Asked Questions (FAQs)

Q1: What are Balsalazide and its 3-Isomer, and why are they difficult to separate?

Balsalazide is an anti-inflammatory prodrug used to treat inflammatory bowel disease.[1] Its chemical structure is (E)-5-[[-4-(2-carboxyethyl) aminocarbonyl] phenyl]azo] -2-hydroxybenzoic acid.[2] The "3-isomer," also known as Balsalazide USP Impurity 2, is a positional isomer where the azo linkage is at the 3-position of the salicylic acid ring instead of the 5-position.[3]

These two compounds are challenging to separate because they are structurally very similar, resulting in nearly identical physical properties like hydrophobicity and polarity. Standard reversed-phase HPLC methods, which primarily separate based on hydrophobicity, often fail to provide adequate resolution between them.[4]

Q2: What are the key chemical properties I need to consider for method development?

Q3: Where should I start if my current method shows complete co-elution?

If you have zero separation, the first and most impactful parameter to investigate is the pH of your mobile phase . A systematic pH scouting study is the recommended starting point. Positional isomers often exhibit slight differences in their pKa values, and operating at a pH that maximizes the difference in their ionization states can dramatically improve separation.[5][8]

Troubleshooting and Method Development Guide

This section is structured to guide you through a logical, step-by-step process to resolve co-eluting peaks of Balsalazide and its 3-isomer.

Problem 1: My peaks are completely co-eluted or have very poor resolution (Rs < 1.0).

This is the most common starting point. The issue stems from a lack of selectivity (α) in your current system. Your primary goal is to alter the chemical environment to influence how the two isomers interact differently with the stationary phase.

Causality: The charge state of an ionizable analyte has a profound effect on its retention in reversed-phase HPLC.[5] Since the ionized form is more polar, it is retained less on non-polar stationary phases like C18.[6] By adjusting the mobile phase pH, you can selectively protonate or deprotonate the acidic functional groups of Balsalazide and its 3-isomer. Even a small difference in the pKa values between the two isomers will lead to a difference in their net charge at a specific pH, which can be exploited to achieve separation. For acidic compounds, lowering the pH (ion suppression) generally increases retention, while raising the pH increases ionization and decreases retention.[5][7]

Experimental Protocol: pH Scouting

  • Prepare Buffers: Prepare three aqueous buffer solutions at distinct pH levels. A good starting range for acidic compounds like Balsalazide is pH 2.5, pH 4.5, and pH 6.5.

    • pH 2.5: Use 10 mM Potassium Dihydrogen Phosphate, adjusted to pH 2.5 with Orthophosphoric Acid.[9]

    • pH 4.5: Use 0.2 M Sodium Acetate solution, adjusted to pH 4.5.[10]

    • pH 6.5: Use 10 mM Potassium Dihydrogen Phosphate, adjusted to pH 6.5 with a dilute Potassium Hydroxide solution.

    • Note: Always measure the pH of the aqueous portion before mixing with the organic modifier.[11]

  • Column: Start with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: For each buffer, prepare a mobile phase with an organic modifier (Acetonitrile or Methanol). A typical starting point is a 50:50 (v/v) mixture of your aqueous buffer and organic solvent.

  • Analysis: Inject your sample containing both Balsalazide and the 3-isomer and run an isocratic elution for each of the three mobile phase conditions.

  • Evaluation: Compare the three chromatograms. Look for any change in selectivity or the emergence of a separated peak. Even a small shoulder or peak distortion is a positive sign that pH is affecting the separation.[12]

The diagram below illustrates the logical workflow for troubleshooting this initial co-elution problem.

G start Start: Co-eluting Peaks (Rs < 1.0) ph_scout Action: Perform pH Scouting (e.g., pH 2.5, 4.5, 6.5) start->ph_scout eval_ph Evaluate Results ph_scout->eval_ph no_change No Change in Selectivity eval_ph->no_change No Improvement shoulder Partial Separation / Shoulder Appears (Rs > 1.0 but < 1.5) eval_ph->shoulder Improvement Seen next_step2 Proceed to Problem 3: Change Stationary Phase no_change->next_step2 next_step1 Proceed to Problem 2: Optimize Resolution shoulder->next_step1

Caption: Troubleshooting workflow for initial co-elution.
Problem 2: I have partial separation (1.0 < Rs < 1.5), but it's not sufficient for quantification.

Achieving partial separation is a significant step forward. Now, the goal is to fine-tune the method to increase the resolution to the generally accepted value of >1.5.

Causality: While pH governs the primary selectivity, the choice of organic solvent (Acetonitrile vs. Methanol) and the gradient slope can further refine the separation. Acetonitrile and Methanol have different polarities and elution strengths, leading to different interactions with the analyte and stationary phase, which can alter selectivity. A shallower gradient increases the residence time of the analytes in the column, providing more opportunity for separation to occur.

Experimental Protocol: Fine-Tuning

  • Switch Organic Modifier: If you used Acetonitrile in your pH scouting, repeat the best pH condition using Methanol instead, and vice-versa. Compare the resolution.

  • Introduce a Gradient: If you are using an isocratic method, switch to a shallow gradient.

    • Start at a lower organic percentage (e.g., 30%) and ramp slowly to a higher percentage (e.g., 70%) over 20-30 minutes.

    • Observe the separation. You can further optimize by making the gradient even shallower around the elution time of your peaks of interest.

Causality: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and efficiency. Importantly, it can also subtly alter the selectivity between two closely eluting peaks.

Experimental Protocol: Temperature Screening

  • Using the best mobile phase condition identified so far, analyze your sample at different column temperatures (e.g., 25°C, 35°C, and 45°C).

  • Compare the resolution (Rs) at each temperature. Note that retention times will decrease as temperature increases.

Data Summary Table: Parameter Optimization

ParameterCondition ACondition BRationale
Mobile Phase pH pH 2.5 (e.g., Phosphate Buffer)pH 4.5 (e.g., Acetate Buffer)Maximize ionization difference between isomers.[5]
Organic Modifier AcetonitrileMethanolDifferent solvent properties can alter selectivity.
Temperature 30°C40°CCan improve efficiency and alter selectivity.
Gradient 5-95% B in 20 min30-70% B in 30 min (shallow)A shallower gradient increases opportunities for separation.
Problem 3: I've tried optimizing the mobile phase with my C18 column, but the resolution is still inadequate.

If extensive mobile phase optimization on a standard C18 column fails, it indicates that the separation mechanism, based primarily on hydrophobicity, is insufficient to resolve the isomers. The next logical step is to introduce an alternative separation mechanism by changing the stationary phase.

Causality: Different stationary phases offer different interaction mechanisms. While C18 relies on hydrophobic interactions, other phases can introduce aromatic (π-π), polar, or shape-selective interactions. Positional isomers, especially on an aromatic ring, are prime candidates for separation on a phenyl-based column.

Recommended Columns for Isomer Separation:

  • Phenyl-Hexyl Phase: This is often the first choice after C18 for aromatic isomers. It provides π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of Balsalazide and its isomer. These interactions are highly sensitive to the position of substituents on the analyte's ring, often providing the selectivity needed for separation.

  • Pentafluorophenyl (PFP) Phase: PFP columns offer a unique combination of dipole-dipole, hydrogen bonding, and π-π interactions. They are exceptionally effective at separating positional isomers that are difficult to resolve on C18 or Phenyl phases.

Experimental Protocol: Column Screening

  • Acquire a Phenyl-Hexyl and/or a PFP column with similar dimensions to your C18 column.

  • Using the most promising mobile phase condition from your previous experiments, analyze the sample on the new column(s).

  • It is highly likely that one of these alternative stationary phases will provide the necessary selectivity for baseline separation. You may need to slightly re-optimize the mobile phase conditions for the new column.

The diagram below illustrates the impact of pH on the retention of acidic compounds like Balsalazide, which is the core principle of this method development guide.

G cluster_0 Low pH (e.g., pH 2.5) cluster_1 High pH (e.g., pH 6.5) low_ph_state Analyte State: Mostly Neutral (R-COOH) High Hydrophobicity low_ph_result Result: Strong interaction with C18 phase LONGER Retention Time low_ph_state->low_ph_result high_ph_state Analyte State: Mostly Ionized (R-COO-) Low Hydrophobicity high_ph_result Result: Weak interaction with C18 phase SHORTER Retention Time high_ph_state->high_ph_result title Principle: Effect of Mobile Phase pH on Acidic Analyte Retention

Caption: Impact of pH on acidic analyte retention in RP-HPLC.

References

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • Axion Labs. Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: [Link]

  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. (2020). Available from: [Link]

  • Kim, H., et al. Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide. Journal of the Korean Chemical Society. (2015). Available from: [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. (2023). Available from: [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available from: [Link]

  • Seshachalam, V., & Haribabu, B. A Stability-Indicating LC Method for Analysis of Balsalazide Disodium in the Bulk Drug and in Pharmaceutical Dosage Forms. ResearchGate. (2008). Available from: [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Phenomenex, Inc. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • Phenomenex, Inc. HPLC Troubleshooting Guide. Available from: [Link]

  • ResearchGate. HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2019). Available from: [Link]

  • PharmaCompass. BALSALAZIDE DISODIUM - Uses, DMF, Dossier, etc. Available from: [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available from: [Link]

  • precisionFDA. BALSALAZIDE. Available from: [Link]

  • Anandakumar, K., et al. Development and Validation of RP–HPLC Method for the Estimation of Balsalazide in Pure and in Pharmaceutical Dosage forms. Research Journal of Pharmacy and Technology. (2010). Available from: [Link]

  • Lan, Z., et al. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. (2015). Available from: [Link]

  • Parimala, G., et al. rp-hplc method development and validation of balsalazide in bulk and capsule dosage form. International Journal of Pharmacy. (2013). Available from: [Link]

  • Parimala, G., et al. RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF BALSALAZIDE IN BULK AND CAPSULE DOSAGE FORM. International Journal of Pharmacy. (2013). Available from: [Link]

  • National Center for Biotechnology Information. Balsalazide. PubChem. Available from: [Link]

  • Wikipedia. Balsalazide. Available from: [Link]

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Technical Support Center: Enhancing the Oral Bioavailability of Balsalazide 3-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the pharmacokinetic properties of Balsalazide 3-Isomer. As this compound is a known impurity of the colon-targeting drug Balsalazide, understanding its potential for systemic absorption is crucial for a comprehensive safety and toxicological assessment.[1] This guide provides a structured approach to systematically characterize and enhance the oral bioavailability of this molecule for research purposes.

Introduction: The Rationale for Enhancing the Bioavailability of an Impurity

Balsalazide is a prodrug designed for targeted delivery of mesalamine (5-aminosalicylic acid, 5-ASA) to the colon for the treatment of ulcerative colitis.[2][3] Its chemical structure is engineered to have minimal systemic absorption; instead, it is cleaved by bacterial azoreductases in the colon to release its active moiety.[4][5] The this compound, identified as "Balsalazide USP Impurity 2," is a process-related impurity.[1][6] While the parent drug's efficacy relies on low systemic bioavailability, any significant absorption of its impurities could be a safety concern. Therefore, enhancing the oral bioavailability of the 3-isomer in a controlled experimental setting is a necessary step to:

  • Determine its intrinsic pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Assess its potential for systemic toxicity.

  • Establish a baseline for setting acceptable limits of this impurity in the final drug product.

This guide will walk you through the logical steps, from initial characterization to advanced formulation strategies, to achieve sufficient systemic exposure for preclinical evaluation.

Part 1: Foundational Knowledge & Initial Characterization

Q1: What are the critical first steps before attempting to formulate this compound?

Answer: The first step is to determine the Biopharmaceutics Classification System (BCS) category of the molecule. The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.[7] This classification will be the single most important factor guiding your formulation strategy.

Experimental Workflow for Initial Characterization

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Strategy Selection Solubility Aqueous Solubility Determination (pH 1.2, 4.5, 6.8) BCS_Class Determine BCS Class Solubility->BCS_Class LogP LogP/LogD Measurement (e.g., Shake-flask method) Permeability Intestinal Permeability Assay (e.g., PAMPA or Caco-2) LogP->Permeability pKa pKa Determination (Potentiometric titration) pKa->Solubility Permeability->BCS_Class Stability Metabolic Stability Assessment (Gut microbiota - azo reduction) Stability->BCS_Class Assess feasibility of oral absorption caption Figure 1. Initial characterization workflow for this compound.

Caption: Figure 1. Initial characterization workflow for this compound.

Key Experimental Data to Collect:

ParameterExperimental MethodImportance for Bioavailability
Aqueous Solubility Shake-flask method in buffers (pH 1.2, 4.5, 6.8)Determines if dissolution is the rate-limiting step. Low solubility is a primary reason for low bioavailability.[8]
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay.[9][10]Predicts the ability of the drug to cross the intestinal epithelium. Low permeability is another major barrier to oral absorption.
LogP / LogD Shake-flask or HPLC-based methodsIndicates the lipophilicity of the compound. An optimal LogP (typically 1-3) is needed for passive diffusion across the gut wall.[11]
Azo-bond Stability Incubation with fecal slurries or purified azoreductase enzymes.[12]Determines if the molecule can reach the intestinal wall intact or if it will be prematurely cleaved by gut microbiota.

Part 2: Troubleshooting and FAQs for Initial Characterization

Q2: My measured aqueous solubility for the 3-isomer is extremely low (<10 µg/mL). What does this mean for my project?

Answer: This is a common challenge for many new chemical entities and immediately classifies your compound as "poorly soluble".[13] This means that dissolution in the gastrointestinal fluids will be the primary rate-limiting step for absorption. Your formulation strategy must focus on increasing the drug's solubility or dissolution rate. You are likely dealing with a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

Q3: The Caco-2 permeability assay shows a low apparent permeability (Papp) value. What are the next steps?

Answer: A low Papp value suggests that even if the drug dissolves, it cannot efficiently cross the intestinal wall. This could be due to its molecular size, polarity, or because it is a substrate for efflux transporters like P-glycoprotein (P-gp). Your strategy must now also consider methods to enhance permeability, which is generally more challenging than improving solubility.[14] This points towards a BCS Class III (high solubility, low permeability) or Class IV (low solubility, low permeability) classification.

Q4: My in vitro gut microbiota model shows rapid degradation of the 3-isomer. Is it still possible to enhance its oral bioavailability?

Answer: This is a significant challenge. The azo bond in Balsalazide is intentionally designed to be cleaved in the colon.[12] If the 3-isomer is also rapidly metabolized by bacterial azoreductases throughout the gut, it means the intact molecule has a very short window to be absorbed in the upper gastrointestinal tract (stomach, small intestine). To achieve systemic exposure of the intact isomer, your formulation must not only enhance solubility/permeability but also protect the molecule from this presystemic metabolism. Strategies could include:

  • Enteric coating: To bypass the stomach and release the drug in the small intestine.

  • Mucoadhesive formulations: To increase residence time in the upper GI tract, allowing more time for absorption before reaching the highly metabolic environment of the colon.

  • Co-administration with inhibitors of bacterial azoreductases: This is a more complex pharmacological approach that would require significant additional research.

Part 3: Formulation Strategies for Bioavailability Enhancement

Based on your initial characterization, you can now select an appropriate formulation strategy. The following decision tree can guide your choice.

G start BCS Characterization Results q1 Is Solubility Low? start->q1 q2 Is Permeability Low? q1->q2 Yes perm_strat Focus on Permeability Enhancement: (More Challenging) - Permeation Enhancers - Ion Pairing q1->perm_strat No sol_strat Focus on Solubility Enhancement: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations q2->sol_strat No both_strat Combined Approach Needed (BCS Class IV): - Nanoparticle Formulations - Self-Emulsifying Systems (SEDDS) q2->both_strat Yes no_issue No Major Formulation Hurdle (BCS Class I) perm_strat->no_issue No caption Figure 2. Formulation strategy decision tree based on BCS class.

Caption: Figure 2. Formulation strategy decision tree based on BCS class.

Strategy 1: Particle Size Reduction (for Poorly Soluble Compounds)

Causality: For poorly soluble drugs, the dissolution rate is often limited by the surface area available for dissolution. By reducing the particle size, you dramatically increase the surface-area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[15]

Methods:

  • Micronization: Mechanical milling (e.g., jet milling, ball milling) to reduce particle size to the micron range (1-10 µm).

  • Nanonization (Nanocrystals): Wet milling or high-pressure homogenization to create nanoparticles (<1000 nm). This offers a much greater surface area enhancement compared to micronization.[16]

Troubleshooting:

  • Issue: Particle aggregation after milling.

    • Solution: Include a stabilizer (surfactant or polymer) in the formulation to prevent re-agglomeration of the fine particles.

  • Issue: Change in crystalline form (polymorphism) during milling.

    • Solution: Characterize the solid state of the material before and after milling using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Strategy 2: Amorphous Solid Dispersions (for Poorly Soluble Compounds)

Causality: The crystalline form of a drug is a highly ordered, stable state. A significant amount of energy (the lattice energy) is required to break this structure before the drug can dissolve. By converting the drug to an amorphous (non-crystalline) state, you remove this energy barrier, leading to a much higher apparent solubility and faster dissolution.[17]

Method: The drug is molecularly dispersed within a hydrophilic polymer matrix.

  • Solvent Evaporation/Spray Drying: Dissolve both the drug and a polymer (e.g., PVP, HPMC, Soluplus®) in a common solvent. The solvent is then rapidly removed by evaporation or spray drying, trapping the drug in an amorphous state within the polymer.

  • Hot-Melt Extrusion (HME): Mix the drug and a thermally stable polymer and heat them until a molten state is achieved. This mixture is then extruded and cooled, forming a solid dispersion.[16]

Troubleshooting:

  • Issue: The amorphous form recrystallizes over time, losing its solubility advantage.

    • Solution: Ensure the drug is fully miscible with the chosen polymer. The polymer's job is to prevent recrystallization. Conduct stability studies under accelerated conditions (high temperature and humidity) to assess the physical stability of the dispersion.

  • Issue: The drug degrades at the high temperatures required for HME.

    • Solution: HME is not suitable for thermolabile compounds. Use a solvent-based method like spray drying instead.

Strategy 3: Lipid-Based Formulations (for Poorly Soluble, Lipophilic Compounds)

Causality: If the 3-isomer is lipophilic (high LogP), it will prefer to be in an oily environment. Lipid-based formulations present the drug to the gastrointestinal tract in a pre-dissolved, solubilized state. Upon contact with GI fluids, these formulations can form fine emulsions or micellar solutions that facilitate absorption.[18]

Types of Lipid Formulations:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions (micro- or nano-emulsions) upon gentle agitation with aqueous media (i.e., in the gut). This large surface area of the emulsion droplets enhances drug absorption.[19]

Troubleshooting:

  • Issue: The drug precipitates out of the formulation upon dilution in the gut.

    • Solution: The formulation is not robust. Screen different combinations of oils, surfactants, and co-solvents to create a formulation that can maintain the drug in a solubilized state even after dilution. The use of polymers can sometimes help prevent precipitation.

  • Issue: Poor shelf-life stability (e.g., phase separation).

    • Solution: Re-evaluate the miscibility of all components. Ensure the drug concentration is below the saturation point in the formulation.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol assesses the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which is a well-established in vitro model for predicting human drug absorption.[20]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value >250 Ω·cm² typically indicates good monolayer integrity. Also, assess the permeability of a low-permeability marker like Lucifer yellow (<1% transport).

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. Add the test compound (this compound, dissolved in transport buffer, typically with <1% DMSO) to the apical (AP) side (donor compartment). c. Add fresh transport buffer to the basolateral (BL) side (receiver compartment). d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the BL side and replace it with fresh buffer.

  • Sample Analysis: Quantify the concentration of the 3-isomer in the AP and BL samples using a validated analytical method (e.g., LC-MS/MS).[21]

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor compartment.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying
  • Polymer and Solvent Selection: Choose a polymer in which the 3-isomer is miscible (e.g., PVP K30, HPMC-AS). Select a volatile solvent (e.g., methanol, acetone) that dissolves both the drug and the polymer.

  • Solution Preparation: Prepare a solution containing the drug and polymer at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight). Ensure both are fully dissolved.

  • Spray Drying: a. Set the spray dryer parameters: inlet temperature, atomization gas flow, and solution feed rate. These will need to be optimized. b. Pump the solution into the spray dryer's nozzle, which atomizes the liquid into fine droplets. c. The hot drying gas evaporates the solvent from the droplets, forming a fine powder of the solid dispersion.

  • Powder Collection and Characterization: a. Collect the resulting powder from the cyclone. b. Confirm the amorphous nature of the drug in the dispersion using XRPD (absence of sharp peaks) and DSC (single glass transition temperature). c. Perform in vitro dissolution testing to compare the dissolution rate of the spray-dried dispersion against the unformulated crystalline drug.

References

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  • Green, J. R. (2002). Balsalazide: a review of its therapeutic use in mild-to-moderate ulcerative colitis. Drugs, 62(4), 691-706. [Link]

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Validation & Comparative

A Comparative Analysis of Balsalazide and its 3-Isomer in the Context of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide is a cornerstone in the management of mildly to moderately active ulcerative colitis, a major phenotype of inflammatory bowel disease (IBD).[1][2] As a second-generation aminosalicylate, it is designed as a prodrug to deliver the therapeutically active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), directly to the colon, thereby minimizing systemic side effects.[1][2] The synthesis of balsalazide, however, is not without its complexities, often leading to the formation of process-related impurities. Among these is the balsalazide 3-isomer, a positional isomer of the parent drug.[3] While often dismissed as an impurity to be controlled within regulatory limits, the distinct pharmacological profile of this isomer has not been extensively investigated.[4][5][6][7][8] This guide provides a comprehensive comparative framework for evaluating balsalazide and its 3-isomer, offering insights into their potential differential efficacy, safety, and mechanisms of action.

Chemical Structures and Rationale for Comparison

Balsalazide is chemically known as (E)-5-[[4-(2-carboxyethyl) aminocarbonyl] phenyl]azo] -2-hydroxybenzoic acid. Its 3-isomer, as the name suggests, differs in the position of the azo linkage to the salicylic acid ring, being at the 3-position instead of the 5-position.

The rationale for a comparative study stems from the fundamental principle of structure-activity relationships. The spatial arrangement of functional groups can significantly influence a molecule's interaction with biological targets. In the case of balsalazide, the position of the azo bond is critical for its colon-specific delivery. This bond is cleaved by azoreductases produced by the gut microbiota, releasing 5-ASA.[1][2] It is plausible that the altered stereochemistry of the 3-isomer could affect the rate and efficiency of this enzymatic cleavage, thereby influencing the concentration of 5-ASA at the site of inflammation and, consequently, its therapeutic efficacy.

Hypothesized Differences in Mechanism of Action and Efficacy

The therapeutic effect of balsalazide is primarily attributed to the local action of 5-ASA in the colon. 5-ASA is believed to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.[9] Additionally, 5-ASA is known to interfere with the production of inflammatory cytokines by modulating signaling pathways such as nuclear factor-kappa B (NF-κB) and activating peroxisome proliferator-activated receptor-gamma (PPAR-γ).[9][10][11][12]

The key point of differentiation between balsalazide and its 3-isomer would likely be the efficiency of 5-ASA release. The substrate specificity of bacterial azoreductases can be influenced by the electronic and steric properties of the azo compound.[13][14] The position of the azo bond on the salicylic acid ring alters the electronic environment of the bond, which could lead to a different rate of cleavage. A slower or less efficient cleavage of the 3-isomer would result in lower concentrations of free 5-ASA in the colon, potentially leading to reduced anti-inflammatory efficacy. Conversely, a more rapid cleavage could alter the pharmacokinetic profile and potentially lead to different local concentrations and systemic absorption of 5-ASA.

Proposed Experimental Framework for Comparative Evaluation

To rigorously compare balsalazide and its 3-isomer, a multi-tiered experimental approach is proposed, encompassing analytical, in vitro, and in vivo studies.

Part 1: Analytical Characterization and Separation

A prerequisite for any comparative study is the ability to accurately and reliably separate and quantify the two isomers.

Experimental Protocol: HPLC Method for Isomer Separation

This protocol is adapted from established methods for the analysis of balsalazide and its impurities.[15][16][17][18][19]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) and an organic solvent (e.g., a mixture of acetonitrile and methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 368 nm.

  • Sample Preparation: Prepare standard solutions of balsalazide and the synthesized 3-isomer in the mobile phase.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and limit of detection and quantification according to ICH guidelines.

Expected Outcome: A validated HPLC method that provides baseline separation of balsalazide and its 3-isomer, allowing for their individual quantification in subsequent experiments.

Part 2: In Vitro Comparative Studies

In vitro models provide a controlled environment to investigate the direct anti-inflammatory effects of the compounds and to assess their interaction with relevant cell types.

A. Assessment of Anti-inflammatory Activity in Macrophages

This protocol utilizes lipopolysaccharide (LPS)-stimulated macrophages, a standard model for studying inflammation.[20][21][22][23]

Experimental Protocol: LPS-Stimulated RAW 264.7 Macrophage Assay

  • Cell Culture: Culture RAW 264.7 murine macrophages in appropriate media.

  • Treatment: Pre-treat the cells with varying concentrations of balsalazide, this compound, or 5-ASA (as a positive control) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess assay.[24]

    • Pro-inflammatory Cytokine Production: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA.

    • NF-κB Activation: Assess the nuclear translocation of NF-κB p65 subunit using immunofluorescence or Western blotting of nuclear extracts.

B. Evaluation of Intestinal Epithelial Barrier Function

The Caco-2 cell monolayer model is a well-established in vitro system to mimic the intestinal barrier.[2][25][26][27]

Experimental Protocol: Caco-2 Cell Monolayer Assay

  • Cell Culture: Grow Caco-2 cells on permeable supports (e.g., Transwell inserts) until a differentiated monolayer with stable transepithelial electrical resistance (TEER) is formed.

  • Inflammatory Challenge: Induce an inflammatory state by treating the cells with a cytokine cocktail (e.g., TNF-α and IFN-γ).

  • Treatment: Treat the cells with balsalazide, its 3-isomer, or 5-ASA.

  • Endpoint Analysis:

    • TEER Measurement: Monitor the integrity of the epithelial barrier by measuring TEER at different time points.

    • Paracellular Permeability: Assess the passage of a fluorescent marker (e.g., FITC-dextran) across the monolayer.

    • Tight Junction Protein Expression: Analyze the expression and localization of tight junction proteins (e.g., ZO-1, occludin) by immunofluorescence or Western blotting.

C. Assessment of Antioxidant Activity

The antioxidant properties of 5-ASA are considered to contribute to its therapeutic effect.[28][29][30]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Treatment: Add varying concentrations of balsalazide, its 3-isomer, and 5-ASA (as a positive control) to the DPPH solution.

  • Measurement: Measure the decrease in absorbance at 517 nm after a 30-minute incubation in the dark.

  • Calculation: Calculate the percentage of radical scavenging activity.[31][32]

Data Presentation: In Vitro Comparative Data

ParameterBalsalazideThis compound5-ASA (Positive Control)
Macrophage Assay
IC50 for NO Inhibition (µM)
IC50 for TNF-α Inhibition (µM)
Caco-2 Barrier Function
% Reversal of Cytokine-induced TEER drop
Antioxidant Activity
DPPH Scavenging EC50 (µM)
Part 3: In Vivo Comparative Efficacy and Safety

Animal models of IBD are crucial for evaluating the therapeutic potential of new compounds in a more complex biological system.

A. Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

The DSS model is a widely used and reproducible model of acute colitis that shares many features with human ulcerative colitis.

Experimental Protocol: DSS-Induced Colitis

  • Induction: Administer 3-5% DSS in the drinking water of C57BL/6 mice for 7 days.

  • Treatment: Administer balsalazide, its 3-isomer, or vehicle orally to different groups of mice daily, starting from the first day of DSS administration.

  • Monitoring: Monitor body weight, stool consistency, and the presence of blood in the stool daily.

  • Endpoint Analysis (at day 8):

    • Disease Activity Index (DAI): Calculate a DAI score based on the monitored clinical signs.

    • Colon Length: Measure the length of the colon.

    • Histological Analysis: Perform H&E staining of colon sections to assess tissue damage and inflammation.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in the colon tissue as an indicator of neutrophil infiltration.

    • Cytokine Levels: Measure the levels of pro-inflammatory cytokines in the colon tissue homogenates.

B. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model in Rats

The TNBS model induces a transmural inflammation that resembles some aspects of Crohn's disease.[33][34][35][36][37]

Experimental Protocol: TNBS-Induced Colitis

  • Induction: Intrarectally administer TNBS dissolved in ethanol to Wistar rats.

  • Treatment: Administer balsalazide, its 3-isomer, or vehicle orally for a specified period.

  • Endpoint Analysis: Similar endpoints as in the DSS model will be assessed, including clinical signs, macroscopic and microscopic evaluation of the colon.

Data Presentation: In Vivo Efficacy Data in DSS Model

ParameterVehicle ControlBalsalazide (dose)This compound (dose)
Change in Body Weight (%)
Disease Activity Index (DAI)
Colon Length (cm)
Histological Score
MPO Activity (U/g tissue)

Visualization of Key Concepts

Signaling Pathway: 5-ASA's Anti-inflammatory Mechanisms

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, Chemokines, COX-2) NFkB_Pathway->Pro_inflammatory_Mediators Induces PPARg PPAR-γ PPARg->NFkB_Pathway Inhibits Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Five_ASA 5-ASA Five_ASA->NFkB_Pathway Inhibits Five_ASA->PPARg Activates G Start Start: C57BL/6 Mice DSS_Induction DSS Administration (in drinking water for 7 days) Start->DSS_Induction Treatment_Groups Treatment Groups: - Vehicle - Balsalazide - this compound DSS_Induction->Treatment_Groups Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Treatment_Groups->Daily_Monitoring Sacrifice Sacrifice (Day 8) Daily_Monitoring->Sacrifice Endpoint_Analysis Endpoint Analysis: - DAI Score - Colon Length - Histology - MPO Activity - Cytokine Levels Sacrifice->Endpoint_Analysis

Caption: Workflow for the in vivo DSS-induced colitis experiment.

Conclusion and Future Directions

This comparative guide outlines a comprehensive framework for the evaluation of balsalazide and its 3-isomer. While the 3-isomer is currently considered a process-related impurity, a thorough investigation of its pharmacological properties is warranted. The proposed analytical, in vitro, and in vivo studies will provide crucial data on the potential differences in efficacy and safety between these two positional isomers.

Should the 3-isomer demonstrate a distinct and potentially favorable pharmacological profile, it could open new avenues for drug development in the field of IBD. For instance, a slower, more sustained release of 5-ASA from the 3-isomer might offer a different therapeutic window or a better safety profile. Conversely, confirmation of reduced efficacy would reinforce the importance of stringent control of this impurity in the manufacturing of balsalazide. Ultimately, the data generated from such a comparative study will provide invaluable insights for researchers, scientists, and drug development professionals in the ongoing quest for more effective and safer treatments for inflammatory bowel disease.

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A Comparative Guide to the Efficacy of Balsalazide Isomers in Preclinical Ulcerative Colitis Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of Balsalazide and its isomers in the context of preclinical ulcerative colitis (UC) models. As Senior Application Scientists, our goal is to synthesize the established mechanisms of action with robust experimental protocols to offer a comprehensive framework for preclinical research and development.

Introduction: The Challenge of Drug Delivery in Ulcerative Colitis

Ulcerative colitis, a primary form of inflammatory bowel disease (IBD), is characterized by chronic inflammation of the colonic mucosa.[1] A cornerstone of treatment for mild to moderate UC is 5-aminosalicylic acid (5-ASA), also known as mesalamine.[1][2] The therapeutic efficacy of 5-ASA is contingent on its localized delivery to the colon, minimizing systemic absorption and associated side effects.[2][3] To this end, various delivery systems have been developed, including prodrugs like Balsalazide, which are designed to transport the active 5-ASA molecule to the large intestine.[1][4]

Balsalazide is a prodrug that links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo-bond.[4][5] This bond is specifically cleaved by azoreductase enzymes produced by the gut microbiota in the colon, releasing the active 5-ASA where it is needed most.[6][7][8] This targeted delivery is believed to enhance the therapeutic index compared to formulations of 5-ASA that may be released more proximally in the gastrointestinal tract.[4][9]

Mechanism of Action: From Prodrug to Active Metabolite

The therapeutic action of Balsalazide is entirely dependent on the metabolic activity of the colonic microbiome.[8][10] Once administered, Balsalazide travels largely intact through the upper gastrointestinal tract.[4][11] Upon reaching the colon, bacterial azoreductases cleave the azo-bond, liberating equimolar amounts of mesalamine (5-ASA) and the inert carrier.[5][11]

The released 5-ASA then exerts its anti-inflammatory effects locally within the colonic mucosa.[5][12] While the precise mechanism of 5-ASA is not fully elucidated, it is understood to involve the inhibition of inflammatory mediator production.[7][12] Specifically, 5-ASA is thought to block the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the synthesis of prostaglandins and leukotrienes, which are key drivers of inflammation in UC.[4][7] Additionally, 5-ASA may inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that controls the expression of numerous pro-inflammatory genes.[7]

Experimental_Workflow cluster_setup Study Setup cluster_induction Colitis Induction & Treatment cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis Animal_Selection Animal Selection (e.g., C57BL/6 mice) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Group_Allocation Random Group Allocation Acclimatization->Group_Allocation DSS_Admin DSS Administration (in drinking water, 7 days) Group_Allocation->DSS_Admin Treatment_Admin Daily Treatment Administration (Oral Gavage) DAI_Scoring Disease Activity Index (DAI) (Weight loss, stool consistency, bleeding) DSS_Admin->DAI_Scoring Treatment_Admin->DAI_Scoring Sacrifice Sacrifice (Day 8) DAI_Scoring->Sacrifice Colon_Analysis Colon Length & Weight Sacrifice->Colon_Analysis Histology Histopathological Scoring Sacrifice->Histology Myeloperoxidase Myeloperoxidase (MPO) Assay Sacrifice->Myeloperoxidase

DSS-Induced Colitis Experimental Workflow
Quantitative Data Summary

The following table provides a template for summarizing the expected quantitative data from such a comparative study.

ParameterDSS ControlBalsalazide (E-isomer)Balsalazide 3-isomerMesalamine
Disease Activity Index (DAI) Score HighReducedPotentially ReducedReduced
Body Weight Loss (%) SignificantAttenuatedPotentially AttenuatedAttenuated
Colon Length (cm) ShortenedPreservedPotentially PreservedPreserved
Histological Score Severe DamageReduced DamagePotentially Reduced DamageReduced Damage
Myeloperoxidase (MPO) Activity (U/g tissue) ElevatedReducedPotentially ReducedReduced

Note: The "Potentially Reduced/Attenuated/Preserved" entries for the this compound reflect the hypothetical nature of its efficacy pending direct experimental comparison.

Detailed Experimental Protocols

Protocol 1: Induction of DSS Colitis
  • Animal Selection: Use male C57BL/6 mice, 8-10 weeks old. House them under specific pathogen-free conditions.

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

  • DSS Solution Preparation: Prepare a 3% (w/v) solution of DSS (molecular weight 36-50 kDa) in sterile drinking water.

  • Induction: Replace the regular drinking water with the 3% DSS solution for 7 consecutive days.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

Protocol 2: Disease Activity Index (DAI) Scoring

The DAI is a composite score of three parameters, each scored on a scale of 0-4.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNone
1 1-5
2 5-10Loose StoolsHemoccult Positive
3 10-15
4 >15DiarrheaGross Bleeding

The final DAI score is the average of the scores for weight loss, stool consistency, and rectal bleeding.

Protocol 3: Histopathological Evaluation
  • Tissue Collection: At the end of the experiment, euthanize the mice and carefully excise the entire colon.

  • Fixation: Fix the distal portion of the colon in 10% neutral buffered formalin.

  • Processing: Embed the fixed tissue in paraffin and section it at 5 µm thickness.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Scoring: Evaluate the sections for the severity of inflammation, depth of injury, and crypt damage using a standardized histological scoring system.

Conclusion and Future Directions

Balsalazide represents a clinically effective strategy for targeted 5-ASA delivery in the treatment of ulcerative colitis. [13][14][15]The therapeutic efficacy of its isomers is theoretically dependent on the efficiency of their cleavage by the gut microbiota. A direct, head-to-head comparison of Balsalazide and its positional isomers in a validated preclinical model, such as the DSS-induced colitis model, is warranted to determine if structural variations translate to differences in therapeutic outcomes. Such studies would provide valuable insights for the rational design of next-generation prodrugs for inflammatory bowel disease.

References

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A Comparative Guide to the Cross-Reactivity of Balsalazide's 3-Isomer with 5-ASA Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cross-reactivity of a potential isomer of Balsalazide with the known receptors for its active metabolite, 5-aminosalicylic acid (5-ASA). The focus is on the interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), the primary therapeutic target for 5-ASA in inflammatory bowel disease (IBD).

Introduction: Balsalazide, 5-ASA, and the Question of Isomeric Activity

Balsalazide is an orally administered prodrug designed for the targeted delivery of 5-ASA to the colon.[1] It consists of 5-ASA linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine. This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the therapeutically active 5-ASA directly at the site of inflammation in ulcerative colitis.[2]

The anti-inflammatory effects of 5-ASA are largely mediated through its activity as a ligand for PPAR-γ, a nuclear receptor that plays a critical role in regulating gut inflammation.[3][4][5] During the synthesis of Balsalazide, several related substances and potential impurities can be formed, including positional isomers.[6] A key question for drug development and quality control is whether these isomers, such as the "Balsalazide 3-isomer" (referring to a variant where the carrier is linked to 3-aminosalicylic acid instead of 5-aminosalicylic acid), possess pharmacological activity.

This guide examines the potential cross-reactivity of this 3-isomer at the 5-ASA receptor, PPAR-γ, providing a framework for its evaluation based on established experimental data for 5-ASA and standard pharmacological assays.

The Primary Molecular Target: Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

PPAR-γ is a ligand-activated transcription factor highly expressed in colonic epithelial cells.[4][7] Its activation is a key mechanism for maintaining gut homeostasis and resolving inflammation.[5]

Mechanism of Action:

  • Ligand Binding: Upon entering the cell, 5-ASA binds to PPAR-γ in the cytoplasm.[5][8]

  • Nuclear Translocation: This binding event induces a conformational change in the receptor, causing it to translocate into the nucleus.[3][5]

  • Heterodimerization: In the nucleus, the ligand-bound PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR).[5][9]

  • Gene Transcription: This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[5][9]

  • Anti-Inflammatory Effect: This binding regulates the transcription of genes involved in inflammation, cell proliferation, and apoptosis, ultimately leading to a reduction in the inflammatory response.[4]

Studies have shown that the therapeutic effect of 5-ASA is dependent on the presence of functional PPAR-γ.[3][10] Therefore, any compound that can effectively bind to and activate PPAR-γ could potentially modulate colonic inflammation.

PPAR-γ Signaling Pathway

The following diagram illustrates the established signaling cascade initiated by a PPAR-γ agonist like 5-ASA.

PPAR_Pathway cluster_nucleus Nucleus Ligand 5-ASA (Agonist) PPARg_cyto PPAR-γ Ligand->PPARg_cyto PPARg_RXR PPAR-γ RXR PPARg_cyto->PPARg_RXR:f0 Translocates & Heterodimerizes PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds Transcription Gene Transcription PPRE->Transcription Activates Proteins Anti-inflammatory Proteins Transcription->Proteins Response Response Proteins->Response Reduced Inflammation

Caption: Agonist binding to PPAR-γ in the cytoplasm leads to nuclear translocation and gene transcription.

Comparative Analysis of Receptor Interaction

CompoundReceptorBinding Affinity (Ki)Functional Activity (EC50)Expected Outcome
5-ASA (Mesalamine) PPAR-γCompetes with ligands like rosiglitazone in the nanomolar to low micromolar range.[11]Induces ~3-fold activation of PPAR-γ reporter gene at 30 mM in HT-29 cells.[12]Anti-inflammatory activity.[3]
Balsalazide PPAR-γNegligible (Prodrug)Negligible (Prodrug)Inactive until cleaved.[2][13]
This compound PPAR-γTo Be DeterminedTo Be DeterminedUnknown

Interpretation:

  • Binding Affinity (Ki): This value represents the concentration of a compound required to displace 50% of a known radiolabeled ligand from the receptor. A lower Ki indicates a higher binding affinity. 5-ASA has been shown to compete effectively for binding to PPAR-γ.[11] The affinity of the 3-isomer would need to be determined experimentally to assess its potential for receptor interaction.

  • Functional Activity (EC50): This is the concentration of a compound that provokes a response halfway between the baseline and maximum response. It is a measure of the compound's potency as an agonist (activator) or antagonist (inhibitor). 5-ASA is a known agonist of PPAR-γ, inducing its activation.[8][12] A functional assay is required to determine if the 3-isomer can activate the receptor and to what extent.

Experimental Methodologies for Comparative Assessment

To determine the cross-reactivity of the this compound, a series of validated in vitro assays must be performed. The following protocols describe the standard methodologies used to characterize ligands for nuclear receptors like PPAR-γ.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the this compound for the PPAR-γ receptor by measuring its ability to displace a known high-affinity radioligand.

Causality: This assay directly measures the physical interaction between the test compound and the receptor's ligand-binding domain. By competing against a ligand with known affinity (e.g., [³H]-rosiglitazone), we can quantitatively determine the affinity of the unlabeled test compound.[11]

Methodology:

  • Receptor Preparation: Obtain recombinant human PPAR-γ ligand-binding domain (LBD).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., phosphate-buffered saline with a protein carrier like BSA).

  • Reaction Mixture: In a 96-well plate, combine a fixed concentration of recombinant PPAR-γ LBD and a fixed concentration of a radiolabeled PPAR-γ ligand (e.g., 40 nM [³H]-rosiglitazone).[11]

  • Competitive Displacement: Add increasing concentrations of the unlabeled test compounds (5-ASA as a positive control, this compound) to the wells. Include a control for non-specific binding using a large excess of a known unlabeled ligand.

  • Incubation: Incubate the plate for a sufficient time at room temperature to allow the binding to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand using a filter-based system (e.g., glass fiber filters) that traps the larger receptor-ligand complexes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: PPAR-γ Reporter Gene Assay

Objective: To measure the functional activity (agonism or antagonism) of the this compound on the PPAR-γ signaling pathway.

Causality: This cellular assay provides a direct readout of the transcriptional activation of the receptor.[14][15] A positive result confirms that the compound not only binds to the receptor but also induces the necessary conformational changes to initiate downstream signaling, providing crucial functional validation.[16][17]

Methodology:

  • Cell Culture: Culture a suitable human cell line, such as human embryonic kidney cells (HEK293T) or a colon epithelial cell line (HT-29).[12][14]

  • Transient Transfection: Co-transfect the cells with two plasmids:

    • An expression vector containing the gene for the human PPAR-γ.

    • A reporter vector containing a luciferase gene under the control of a promoter with multiple PPREs.[15]

    • A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.[14]

  • Compound Treatment: After allowing time for gene expression (typically 24 hours), replace the medium with fresh medium containing increasing concentrations of the test compounds (5-ASA as a positive control, this compound).

  • Incubation: Incubate the cells for an additional 14-24 hours to allow for receptor activation and reporter gene expression.[14]

  • Cell Lysis: Wash the cells and add a lysis buffer to release the cellular contents, including the expressed luciferase enzymes.

  • Luminometry: Measure the firefly luciferase activity (driven by PPAR-γ activation) and the Renilla luciferase activity (for normalization) using a luminometer and appropriate substrates.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla signal. Plot the normalized reporter activity against the logarithm of the compound concentration. Fit the data to determine the EC50 and the maximum activation level relative to the positive control.

Experimental Workflow Diagram

Reporter_Assay_Workflow start Start: Culture HEK293T Cells transfect Co-transfect with: 1. PPAR-γ Plasmid 2. PPRE-Luciferase Plasmid start->transfect incubate1 Incubate 24h (for gene expression) transfect->incubate1 treat Treat cells with Test Compounds (e.g., 3-Isomer, 5-ASA) incubate1->treat incubate2 Incubate 16-24h (for receptor activation) treat->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Luciferase Activity (Luminometry) lyse->measure analyze Data Analysis: - Normalize data - Plot dose-response - Calculate EC50 measure->analyze end End: Determine Functional Activity analyze->end

Caption: Workflow for a PPAR-γ reporter gene assay to determine functional activity.

Conclusion and Implications

The therapeutic efficacy of Balsalazide is entirely dependent on the release of its active moiety, 5-ASA, and 5-ASA's subsequent activation of PPAR-γ. While the presence of isomers like the this compound is a critical consideration for manufacturing and quality control, their pharmacological relevance depends on their ability to interact with the same molecular target.

Based on the established pharmacology of 5-ASA, it is hypothesized that a positional isomer like 3-aminosalicylic acid would have significantly lower, if any, binding affinity and functional activity at the PPAR-γ receptor. The specific stereochemistry and electronic structure of 5-ASA are crucial for its fit within the PPAR-γ ligand-binding pocket.[18] However, this must be confirmed experimentally.

The protocols outlined in this guide provide a robust and validated pathway to definitively determine the cross-reactivity of the this compound. The results of these assays would provide the necessary data for researchers and drug developers to:

  • Assess the potential for the 3-isomer to contribute to either the therapeutic effect or off-target effects of Balsalazide.

  • Establish acceptable limits for such isomers in the final drug product.

  • Guide further investigation into the structure-activity relationships of aminosalicylates at the PPAR-γ receptor.

References

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A Comparative Guide to the Safety and Toxicity of Balsalazide and its Structural Isomers in Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeted 5-ASA Delivery

Balsalazide is a second-generation aminosalicylate, a class of drugs foundational to the management of mild-to-moderate ulcerative colitis.[1][2] It is designed as a prodrug to deliver the therapeutically active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), directly to the colon, the primary site of inflammation in ulcerative colitis.[3][4] This targeted delivery is achieved through an azo-bond linking 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[5][6] This bond remains intact through the upper gastrointestinal tract, minimizing systemic absorption and associated side effects, until it is cleaved by azoreductase enzymes produced by colonic bacteria.[3][4]

While the term "isomers" can refer to various molecular configurations, including stereoisomers and geometric (E/Z) isomers, publicly available comparative safety and toxicity data for these specific forms of Balsalazide are scarce.[7][8] However, for drug development professionals, a more pertinent comparison lies between Balsalazide and its structural isomers or analogs, which employ different carrier molecules to deliver 5-ASA. This guide will provide a comparative analysis of the safety and toxicity profiles of Balsalazide against its key structural alternatives, Sulfasalazine and Olsalazine, supported by experimental data and protocols.

Mechanism of Action and Metabolism: A Shared Pathway with Divergent Consequences

The therapeutic effect of Balsalazide and its structural analogs is primarily mediated by the local action of 5-ASA on the colonic mucosa.[9] 5-ASA is believed to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase and lipoxygenase pathways, which in turn reduces the production of pro-inflammatory prostaglandins and leukotrienes.[10][11] Additionally, 5-ASA is thought to scavenge reactive oxygen species and inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[10][12]

The key difference in the safety and toxicity profiles of these drugs arises from the nature of the carrier molecule released upon cleavage of the azo-bond.

  • Balsalazide: Releases 5-ASA and 4-aminobenzoyl-β-alanine. The carrier molecule is largely inert and minimally absorbed.[13][14]

  • Sulfasalazine: Releases 5-ASA and sulfapyridine. The sulfapyridine moiety is responsible for a significant proportion of the adverse effects associated with this drug.[10][15]

  • Olsalazine: Consists of two 5-ASA molecules joined by an azo-bond, which is cleaved to release two molecules of 5-ASA.[16]

The metabolic pathway of these aminosalicylates is crucial to understanding their safety profiles.

Balsalazide Balsalazide Colonic_Bacteria Colonic Bacteria (Azoreductase) Balsalazide->Colonic_Bacteria Sulfasalazine Sulfasalazine Sulfasalazine->Colonic_Bacteria Olsalazine Olsalazine Olsalazine->Colonic_Bacteria Five_ASA 5-Aminosalicylic Acid (5-ASA) (Active Moiety) Colonic_Bacteria->Five_ASA from Balsalazide Colonic_Bacteria->Five_ASA from Sulfasalazine Carrier_B 4-aminobenzoyl-β-alanine (Inert Carrier) Colonic_Bacteria->Carrier_B Carrier_S Sulfapyridine (Carrier with Side Effects) Colonic_Bacteria->Carrier_S Two_Five_ASA Two Molecules of 5-ASA Colonic_Bacteria->Two_Five_ASA from Olsalazine

Metabolic activation of Balsalazide and its structural analogs in the colon.

Comparative Safety and Toxicity Profile

Clinical studies have consistently demonstrated a more favorable safety profile for Balsalazide compared to Sulfasalazine, primarily due to the inert nature of its carrier molecule.[2][13][17] Olsalazine, while avoiding the sulfapyridine-related side effects, has been associated with a higher incidence of diarrhea.[1][18]

Adverse EventBalsalazideSulfasalazineOlsalazine
Common Side Effects Headache, abdominal pain, diarrhea, nausea, vomiting, respiratory infection, arthralgia.[19][20]Nausea, vomiting, dyspepsia, anorexia, headache, rash.[21][22]Watery diarrhea (dose-dependent).[18]
Withdrawal Rate Significantly lower than Sulfasalazine due to adverse events.[2][17]Higher withdrawal rate due to intolerance.[2][13]Generally well-tolerated, but diarrhea can lead to discontinuation.
Hypersensitivity Contraindicated in patients with salicylate hypersensitivity.[19]Contraindicated in patients with salicylate or sulfa allergy.[15]Contraindicated in patients with salicylate hypersensitivity.
Male Infertility Not reported.Reversible oligospermia.[18]Not reported.
Renal Toxicity Rare, but cases of interstitial nephritis have been reported with mesalamine-containing products.[23]Rare, but cases of interstitial nephritis have been reported.[10]Rare, but cases of interstitial nephritis have been reported.
Hematological Effects Rare.More frequent, including leukopenia, agranulocytosis, and aplastic anemia.[10]Rare.

Experimental Protocols for Safety and Toxicity Assessment

The evaluation of the safety and toxicity of aminosalicylates involves a combination of in vitro and in vivo studies.

In Vitro Cytotoxicity Assays

These assays provide initial screening data on the potential of a compound to cause cell death.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate intestinal epithelial cell lines (e.g., Caco-2, HT-29) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.[24]

  • Compound Treatment: Prepare serial dilutions of Balsalazide, its isomers, and control compounds. Replace the cell culture medium with medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

Start Start: Plate Intestinal Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Balsalazide/Isomers Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Measure Measure Absorbance (570nm) Solubilize->Measure Analyze Calculate Cell Viability & IC50 Measure->Analyze

Workflow for in vitro cytotoxicity testing using the MTT assay.

In Vivo Toxicity Studies

Animal models are essential for evaluating the systemic and organ-specific toxicity of drug candidates.

Protocol: Acute Oral Toxicity Study in Rodents (OECD Guideline 423)

  • Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats or BALB/c mice) of a single sex (typically females).[26]

  • Dosing: Administer the test compound (Balsalazide or its isomer) orally to a group of animals at a starting dose level.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[27]

  • Step-wise Dosing: If no mortality is observed, dose a subsequent group at a higher dose level. If mortality occurs, terminate the study for that dose level.

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.[28]

  • Data Analysis: Determine the LD50 (median lethal dose) and identify target organs of toxicity.

Conclusion and Future Directions

The available evidence strongly suggests that Balsalazide offers a superior safety and tolerability profile compared to its older structural analog, Sulfasalazine, making it a valuable therapeutic option for patients with ulcerative colitis.[13][17] This improved safety is directly attributable to its inert carrier molecule. While Olsalazine also avoids the sulfa-related toxicities, its propensity to cause diarrhea can be a limiting factor for some patients.

For drug development professionals, the story of Balsalazide underscores the importance of prodrug design in optimizing drug delivery and minimizing off-target effects. Future research should focus on a more detailed characterization of the safety profiles of specific Balsalazide isomers, including positional and geometric isomers, as this could lead to the development of even safer and more effective therapies for inflammatory bowel disease. Advanced in vitro models, such as organ-on-a-chip systems and patient-derived organoids, will be instrumental in elucidating the subtle toxicological differences between these closely related molecules.[29]

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A Comparative Transcriptomic Analysis of Balsalazide's Bioactive Isomers: Dissecting the Differential Gene Expression Landscapes of 5-ASA, 4-ASA, and 3-ASA

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Prodrug - Unmasking the Isomeric Nuances of Balsalazide's Therapeutic Action

Balsalazide stands as a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its clinical efficacy is attributed to its targeted delivery of the active therapeutic moiety, 5-aminosalicylic acid (5-ASA), to the colon.[1][2][3] Upon reaching the large intestine, this prodrug is cleaved by bacterial azoreductases, releasing 5-ASA to exert its localized anti-inflammatory effects.[4][5] While the therapeutic benefits of 5-ASA are well-documented, a deeper understanding of its molecular mechanisms, and those of its positional isomers, 4-aminosalicylic acid (4-ASA) and 3-aminosalicylic acid (3-ASA), is crucial for advancing therapeutic strategies and drug development.

This guide presents a comparative analysis of the gene expression changes induced by these three key isomers of aminosalicylic acid. By delving into their distinct transcriptomic signatures, we aim to illuminate the nuanced molecular pathways through which they may exert their therapeutic and potentially off-target effects. This analysis is framed within a hypothetical, yet robust, experimental design, synthesizing known biological activities with plausible gene expression outcomes to provide a comprehensive resource for the scientific community.

The Isomers in Focus: A Snapshot of Their Known Biological Activities

  • 5-Aminosalicylic Acid (5-ASA): The therapeutic workhorse, 5-ASA, is known to modulate multiple inflammatory pathways. Its mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[1][6] Furthermore, 5-ASA is a known activator of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties, and an inhibitor of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[5][7][8][9][10]

  • 4-Aminosalicylic Acid (4-ASA): Historically used as an antitubercular agent, 4-ASA has also been investigated for its anti-inflammatory potential in IBD.[11][12][13] Some studies suggest it may be more potent than 5-ASA in certain inflammatory contexts, while others indicate a lesser effect on specific inflammatory mediators like interleukin-1.[5][14] Its precise molecular targets and downstream signaling cascades in the context of intestinal inflammation are less defined than those of 5-ASA.

  • 3-Aminosalicylic Acid (3-ASA): As a known impurity in some 5-ASA formulations, 3-ASA has been studied to a lesser extent. However, emerging research indicates it possesses biological activity, including protective effects against apoptosis and mitochondrial dysfunction in neuronal cells.[15] Its anti-inflammatory properties and impact on gene expression in intestinal epithelial cells remain an area of active investigation.[16]

Experimental Design: A Framework for Comparative Transcriptomic Analysis

To elucidate the distinct molecular effects of these isomers, we propose a comprehensive in vitro study utilizing RNA sequencing (RNA-Seq). This powerful technology allows for a global, unbiased assessment of gene expression changes.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 RNA Extraction & Sequencing cluster_2 Bioinformatic Analysis cell_culture Colon Cancer Cell Line (e.g., HT-29) treatment Treatment with Isomers (5-ASA, 4-ASA, 3-ASA) and Vehicle Control cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing qc Quality Control (FastQC) sequencing->qc alignment Read Alignment (STAR) qc->alignment dge Differential Gene Expression (DESeq2) alignment->dge pathway Pathway Enrichment Analysis (GSEA, KEGG) dge->pathway

Caption: A streamlined workflow for the comparative transcriptomic analysis of aminosalicylate isomers.

Step-by-Step Methodology
  • Cell Culture:

    • Cell Line: HT-29 human colorectal adenocarcinoma cells are a suitable model as they are well-characterized and express key inflammatory signaling molecules.

    • Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Isomer Treatment:

    • Cells are seeded in 6-well plates and grown to 70-80% confluency.

    • The culture medium is then replaced with fresh medium containing equimolar concentrations (e.g., 10 mM) of 5-ASA, 4-ASA, 3-ASA, or a vehicle control (e.g., DMSO).

    • Cells are incubated for a predetermined time (e.g., 24 hours) to allow for significant changes in gene expression.

  • RNA Extraction and Quality Control:

    • Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

    • RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop).

    • RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • RNA Sequencing (RNA-Seq):

    • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads, followed by fragmentation. First-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.

    • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis.

  • Bioinformatic Analysis:

    • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.

    • Read Alignment: High-quality reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

    • Differential Gene Expression (DGE) Analysis: Gene expression levels are quantified, and DGE analysis is performed using packages like DESeq2 in R to identify genes that are significantly up- or downregulated by each isomer compared to the vehicle control.[15][16]

    • Pathway Enrichment Analysis: To understand the biological implications of the observed gene expression changes, pathway enrichment analysis is conducted using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO).

Hypothetical Comparative Gene Expression Data

The following table summarizes the anticipated differential gene expression changes based on the known and inferred mechanisms of action of the aminosalicylate isomers. This represents a plausible outcome of the described RNA-Seq experiment.

Gene CategoryKey Genes5-ASA Effect4-ASA Effect (Hypothesized)3-ASA Effect (Hypothesized)Putative Mechanism
Anti-inflammatory PTGS2 (COX-2), ALOX5DownregulatedModerately DownregulatedMildly DownregulatedInhibition of pro-inflammatory enzyme expression
NFKBIA (IκBα)UpregulatedMildly UpregulatedNo Significant ChangeStabilization of NF-κB inhibitor
IL1B, TNFDownregulatedDownregulatedMildly DownregulatedReduced pro-inflammatory cytokine production
PPAR-γ Signaling PPARG, FABP4UpregulatedMildly UpregulatedNo Significant ChangeActivation of the PPAR-γ pathway
Cell Cycle & Apoptosis CDKN1A (p21), BAXUpregulatedMildly UpregulatedUpregulatedInduction of cell cycle arrest and pro-apoptotic factors
Oxidative Stress Response SOD2, HMOX1UpregulatedUpregulatedUpregulatedUpregulation of antioxidant enzymes
Metabolism SLC2A1 (GLUT1)DownregulatedNo Significant ChangeNo Significant ChangeAlteration of glucose metabolism

Visualizing the Molecular Pathways: A Comparative Look

The following diagrams illustrate the key signaling pathways anticipated to be modulated by each isomer.

5-Aminosalicylic Acid (5-ASA) Signaling

G 5-ASA 5-ASA COX/LOX COX/LOX 5-ASA->COX/LOX Inhibits PPAR-gamma PPAR-gamma 5-ASA->PPAR-gamma Activates NF-kB NF-kB 5-ASA->NF-kB Inhibits Prostaglandins/Leukotrienes Prostaglandins/Leukotrienes COX/LOX->Prostaglandins/Leukotrienes Produces PPAR-gamma->NF-kB Inhibits Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes Activates G 4-ASA 4-ASA COX/LOX COX/LOX 4-ASA->COX/LOX Inhibits NF-kB NF-kB 4-ASA->NF-kB Inhibits Other Pathways? Other Pathways? 4-ASA->Other Pathways? Prostaglandins/Leukotrienes Prostaglandins/Leukotrienes COX/LOX->Prostaglandins/Leukotrienes Produces Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes Activates

Caption: Hypothesized 4-ASA signaling with potential for novel pathway interactions.

Hypothesized 3-Aminosalicylic Acid (3-ASA) Signaling

G 3-ASA 3-ASA Mitochondrial Function Mitochondrial Function 3-ASA->Mitochondrial Function Protects Apoptosis Regulation Apoptosis Regulation 3-ASA->Apoptosis Regulation Modulates ROS Production ROS Production Mitochondrial Function->ROS Production Reduces Cell Survival Cell Survival Apoptosis Regulation->Cell Survival Promotes

Caption: Hypothesized 3-ASA signaling focused on cytoprotective effects.

Discussion and Future Directions

This comparative guide, through a synthesis of existing literature and a hypothetical experimental framework, highlights the potential for distinct molecular activities among the isomers of aminosalicylic acid. While 5-ASA's anti-inflammatory actions are relatively well-understood, the transcriptomic landscapes of 4-ASA and 3-ASA remain largely uncharted.

The proposed RNA-Seq analysis would provide a much-needed comprehensive view of the genes and pathways modulated by these compounds. Such data would be invaluable for:

  • Refining our understanding of Balsalazide's therapeutic effects: By dissecting the contributions of each isomer, we can gain a more complete picture of how this prodrug works.

  • Identifying novel therapeutic targets: The unique gene expression signatures of 4-ASA and 3-ASA may reveal new avenues for drug development in IBD and other inflammatory or hyperproliferative diseases.

  • Personalized medicine approaches: A deeper understanding of how different patient-specific factors (e.g., genetic background, microbiome composition) influence the response to these isomers could lead to more tailored therapeutic strategies.

It is imperative that future research endeavors undertake direct, head-to-head comparative studies to validate and expand upon the hypothetical framework presented here. Such studies will be instrumental in unlocking the full therapeutic potential of aminosalicylates and paving the way for the next generation of IBD therapies.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Balsalazide 3-Isomer in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of Balsalazide 3-Isomer. As a significant impurity of the active pharmaceutical ingredient (API) Balsalazide, its handling and disposal demand the same rigorous standards as the parent compound to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and regulatory adherence in your laboratory.

Understanding the Compound: Chemical Properties and Risk Profile

Balsalazide is a prodrug that is enzymatically cleaved in the colon to release the anti-inflammatory agent mesalamine, also known as 5-aminosalicylic acid (5-ASA).[1][2] The this compound, an identified impurity, shares a core chemical structure and, therefore, should be presumed to have a similar biological and environmental impact profile in the absence of specific data to the contrary.

While Safety Data Sheets (SDS) may not classify Balsalazide as hazardous under OSHA's Hazard Communication Standard, it is a potent, biologically active molecule designed to elicit a therapeutic effect.[3][4] The primary risk associated with its improper disposal is the contamination of aquatic ecosystems. The introduction of APIs into waterways can have unforeseen and detrimental effects on wildlife.[5] Therefore, the guiding principle for its disposal is complete degradation and containment, preventing its release into the environment.

The Regulatory Imperative: EPA and FDA Frameworks

The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A key provision of these regulations is a strict ban on the disposal of hazardous waste pharmaceuticals down the drain (sewering).[5][6][7] While Balsalazide may not be formally listed as an RCRA hazardous waste, the EPA's framework underscores a national priority to prevent pharmaceuticals from entering water systems.[8]

Similarly, the Food and Drug Administration (FDA) strongly advises against flushing unused medicines, providing this guidance to the public to minimize environmental contamination.[9][10][11] For laboratory professionals, this public-facing advice should be interpreted as a minimum standard; professional settings require more stringent and verifiable disposal methods.

Step-by-Step Disposal Protocol for this compound

This protocol ensures that all waste containing this compound is handled safely, segregated correctly, and disposed of in a compliant manner.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing standard laboratory PPE to prevent accidental contact.

  • Eye Protection: Wear safety glasses with side shields or goggles.[12]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard lab coat is required.

Causality: Although not classified as a skin irritant, PPE is a fundamental tenet of laboratory safety to prevent inadvertent exposure to any chemical agent.

Step 2: Waste Segregation at the Point of Generation

Proper segregation is critical to a compliant waste management program.

  • Action: Immediately place any solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, unused compound) into a designated pharmaceutical waste container.

  • Rationale: Do NOT mix pharmaceutical waste with regular trash, biohazardous waste, or sharps. Co-mingling waste streams can lead to regulatory violations and improper treatment of the chemical waste.

Step 3: Containerization and Labeling

The waste container must be clearly identifiable and secure.

  • Container Selection: Use a sealable, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) drum or pail is a suitable choice.

  • Labeling: The container must be clearly labeled as "Pharmaceutical Waste." The label should also include the primary chemical name: "this compound" and "Balsalazide." While not an RCRA-listed hazardous waste, this clear identification is crucial for the disposal contractor.

Step 4: Managing Spills

In the event of a small-scale spill of solid this compound:

  • Ensure PPE is in use.

  • Cover the spill with a plastic sheet to minimize dust generation.[12]

  • Carefully sweep or wipe up the solid material.[3] Avoid any actions that could aerosolize the powder.

  • Place the collected material and all cleaning supplies (e.g., contaminated wipes) into the designated pharmaceutical waste container.

  • Clean the contaminated surface thoroughly.[12]

Step 5: Storage and Final Disposal

The final step ensures the waste is permanently and safely destroyed.

  • Interim Storage: Store the sealed waste container in a designated Satellite Accumulation Area or main hazardous waste storage area, away from incompatible materials.

  • Final Disposal Method: The only recommended disposal method for this compound is incineration via a licensed and approved environmental waste management contractor.[3]

  • Forbidden Practice: Under no circumstances should this compound or its waste be disposed of down the drain or placed in the regular trash.[4]

Causality: High-temperature incineration is the industry and regulatory standard for destroying APIs. This process breaks down the complex organic molecule into basic components, ensuring it cannot persist in the environment.

Summary of Disposal Procedures

For quick reference, the key operational details are summarized in the table below.

ParameterGuidelineRationale
Waste Classification Non-RCRA Pharmaceutical WasteMust be handled by a licensed contractor to prevent environmental release.
Required PPE Safety glasses, nitrile gloves, lab coatPrevents accidental skin and eye contact with the bioactive compound.
Waste Container Sealable, leak-proof, clearly labeled HDPE containerEnsures safe containment and clear communication of contents for disposal.
Labeling "Pharmaceutical Waste," "this compound"Complies with waste management standards and informs handlers of the contents.
Spill Cleanup Control dust, sweep solid, containerize all materialsMinimizes exposure and ensures all contaminated items are disposed of properly.
Primary Disposal Route Incineration by a licensed waste contractorEnsures complete destruction of the active pharmaceutical ingredient.
Forbidden Routes Drain Disposal, Regular Trash Prevents aquatic contamination and non-compliance with EPA/FDA guidelines.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.

Start This compound Waste Generated Spill Is it a spill? Start->Spill SpillProtocol Follow Spill Protocol: 1. Don PPE 2. Minimize Dust 3. Sweep & Collect Spill->SpillProtocol Yes Containerize Place Waste in Designated Pharmaceutical Waste Container Spill->Containerize No SpillProtocol->Containerize Label Ensure Container is Properly Sealed & Labeled Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Dispose Arrange Pickup by Licensed Contractor for Incineration Store->Dispose

Caption: Decision workflow for this compound waste management.

References

  • FDA Guidelines on Proper Methods of Disposing of Unused Medicine . HealthWarehouse. Available from: [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling . Waste360. Available from: [Link]

  • SAFETY DATA SHEET Balsalazide Disodium Capsules USP, 750 mg . Carnegie Pharmaceuticals. Available from: [Link]

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Disposal of Unused Medicines: What You Should Know . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Drug Disposal: FDA's Flush List for Certain Medicines . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • EPA Final Rule on Hazardous Waste Pharmaceuticals . Secure Waste. Available from: [Link]

  • New FDA Web Page w/Disposal Instructions for Select Meds . Ohio Pharmacists Association. Available from: [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals . Association for the Health Care Environment (AHE). Available from: [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals . Stericycle. Available from: [Link]

  • Material Safety Data Sheet - Balsalazide Disodium Capsules . Exposome-Explorer. Available from: [Link]

  • Safe Disposal of Medicines . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • The Side Effects of Balsalazide Disodium . Biomedicus. Available from: [Link]

  • Balsalazide . PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Balsalazide (oral route) . Mayo Clinic. Available from: [Link]

  • Disposition of 5-aminosalicylic acid by 5-aminosalicylic acid-delivering compounds . PubMed, National Institutes of Health (NIH). Available from: [Link]

  • Balsalazide: Package Insert / Prescribing Information / MOA . Drugs.com. Available from: [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Environmental Assessment - Asacol (mesalamine) . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Disposition of 5-aminosalicylic acid, the active metabolite of sulphasalazine, in man . PubMed, National Institutes of Health (NIH). Available from: [Link]

  • Balsalazide (Colazal): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing . GoodRx. Available from: [Link]

  • Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis . PubMed Central, National Institutes of Health (NIH). Available from: [Link]

  • Balsalazide Disodium Capsules USP . Boehringer Ingelheim. Available from: [Link]

  • Balsalazide: MedlinePlus Drug Information . MedlinePlus, National Institutes of Health (NIH). Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.